PE 22-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H55N11O9 |
|---|---|
Poids moléculaire |
773.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H55N11O9/c1-18(2)12-24(31(51)43-23(34(54)55)10-7-11-39-35(37)38)42-28(49)16-41-30(50)25(13-20-15-40-22-9-6-5-8-21(20)22)44-32(52)26(17-47)45-33(53)29(19(3)4)46-27(48)14-36/h5-6,8-9,15,18-19,23-26,29,40,47H,7,10-14,16-17,36H2,1-4H3,(H,41,50)(H,42,49)(H,43,51)(H,44,52)(H,45,53)(H,46,48)(H,54,55)(H4,37,38,39)/t23-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
CMNBQRXBBJQIOA-YIHYGEMESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN |
Origine du produit |
United States |
Foundational & Exploratory
What is the amino acid sequence of PE 22-28?
An In-Depth Technical Guide to the Heptapeptide (B1575542) PE 22-28
This technical guide provides a comprehensive overview of the heptapeptide this compound, a potent and selective inhibitor of the TREK-1 potassium channel. Designed for researchers, scientists, and drug development professionals, this document details the peptide's core properties, mechanism of action, and the experimental protocols used to characterize its function.
Core Properties of this compound
This compound is a synthetic heptapeptide, meaning it is composed of seven amino acids.[1][2][3] It is a shortened analog of spadin (B612297), an endogenous peptide that also exhibits TREK-1 inhibitory activity.[4] this compound was identified as the smallest fragment of spadin that retains and even surpasses the inhibitory activity of the parent peptide.[4]
Amino Acid Sequence
The primary structure and amino acid sequence of this compound is:
Gly-Val-Ser-Trp-Gly-Leu-Arg [5][6]
This can also be represented by the single-letter code: GVSWGLR .[5]
Data Presentation
The following tables summarize the key quantitative data associated with this compound, facilitating comparison and analysis.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | GVSWGLR (Gly-Val-Ser-Trp-Gly-Leu-Arg) | [5][6] |
| Molecular Formula | C35H56N12O9 | [5] |
| Molar Mass | 788.908 g·mol−1 | [5] |
| In Vivo Duration of Action | Up to 23 hours | [4] |
Table 2: Comparative In Vitro Efficacy on TREK-1 Inhibition
| Compound | IC50 for TREK-1 Inhibition | Source |
| This compound | 0.12 nM | [4][7][8] |
| Spadin (Parent Peptide) | 40–60 nM | [4][7] |
Table 3: Preclinical Antidepressant-like Efficacy of this compound
| Experimental Model | Treatment Protocol | Key Finding | Source |
| Forced Swim Test (FST) | 3.0 μg/kg, intraperitoneal (i.p.) injection | Significantly decreased immobility time compared to control.[9] | [9] |
| Novelty-Suppressed Feeding (NSF) Test | 3.0 μg/kg for 4 days (sub-chronic) | Significantly reduced the latency to eat in a corticosterone-induced depression model.[9] | [9] |
Table 4: Pro-neurogenic and Synaptogenic Effects of this compound
| Biological Process | Experimental Assay | Key Finding | Source |
| Neurogenesis | BrdU labeling in the hippocampus | Induced neurogenesis after a 4-day treatment.[4] | [4] |
| Synaptogenesis | PSD-95 expression in cortical neurons | Enhanced the expression of the postsynaptic density protein 95 (PSD-95).[4] | [4] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of the TREK-1 potassium channel, which initiates a cascade of downstream signaling events culminating in antidepressant and neurogenic effects.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: Signaling cascade of this compound from TREK-1 inhibition to downstream effects.
Experimental Research Workflow
The diagram below outlines the typical workflow for characterizing a novel TREK-1 inhibitor like this compound.
Caption: Standard experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Assay for TREK-1 Inhibition
This protocol is used to measure the inhibitory effect of this compound on TREK-1 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TREK-1 channel (hTREK-1/HEK).[4][7]
-
Solutions:
-
Internal (Pipette) Solution: Contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.4 with KOH.
-
External (Bath) Solution: Contains (in mM): 155 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
Culture hTREK-1/HEK cells on glass coverslips.
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[11]
-
Clamp the cell membrane potential, typically at -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit TREK-1 currents.[8]
-
Record baseline currents, then perfuse the bath with the external solution containing various concentrations of this compound.
-
Measure the reduction in current at a specific voltage (e.g., +45 mV) to determine the percentage of inhibition.[8]
-
Construct a dose-response curve to calculate the IC50 value.
-
Forced Swim Test (FST)
The FST is a behavioral model used to assess depressive-like states and the efficacy of antidepressant compounds in rodents.[5]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25 °C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[5][12]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.[12]
-
Administer this compound or a vehicle control (e.g., saline) via intraperitoneal injection at the specified dose (e.g., 3.0 μg/kg) 30 minutes prior to the test.[9]
-
Gently place each mouse into the water-filled cylinder.
-
Record the session, which typically lasts for 6 minutes, using a video camera.[5][12]
-
An observer, blind to the experimental conditions, scores the animal's behavior.
-
Scoring: The primary measure is "immobility time," defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.[13] Active behaviors include swimming and struggling/climbing.
-
A reduction in immobility time is interpreted as an antidepressant-like effect.[13]
-
Novelty-Suppressed Feeding (NSF) Test
This test assesses anxiety- and depression-related behaviors based on the conflict between the drive to eat and the fear of a novel, open environment.[1]
-
Apparatus: A novel, open-field arena (e.g., 42 cm x 42 cm x 42 cm box) with the floor covered in bedding. A single food pellet is placed on a piece of white filter paper in the center of the arena.[3][14]
-
Procedure:
-
Administer this compound or vehicle daily for a sub-chronic period (e.g., 4 days).[9]
-
On the test day, place a single mouse in a corner of the brightly lit, novel arena.
-
Start a timer and measure the "latency to eat," defined as the time it takes for the mouse to approach the food pellet and take its first bite.[1]
-
The test is typically run for a maximum of 10 minutes. If the mouse does not eat within this period, a latency of 600 seconds is recorded.[3][14]
-
A shorter latency to eat is indicative of reduced anxiety and an antidepressant-like effect.[1]
In Vivo Neurogenesis Assay (BrdU Labeling)
This protocol uses the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label and quantify newly proliferated cells in the brain.
-
BrdU Administration:
-
Tissue Processing:
-
After a set survival period (e.g., 21 days to allow for cell differentiation), deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).[7]
-
Dissect the brains and post-fix them in 4% PFA.
-
Cryoprotect the brains in a sucrose (B13894) solution and section them using a cryostat or vibratome, typically at 30-40 μm thickness.
-
-
Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope within the DNA, incubate the free-floating sections in 2N HCl at 37°C for 30 minutes.[6]
-
Neutralize the acid with a borate (B1201080) buffer (e.g., 0.1 M, pH 8.5).[6][7]
-
Blocking: Block non-specific antibody binding by incubating sections in a solution containing normal serum and a detergent (e.g., Triton X-100).[7]
-
Primary Antibody: Incubate the sections overnight at 4°C with a primary antibody against BrdU (e.g., rat anti-BrdU).[6]
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., anti-rat IgG conjugated to a fluorophore).
-
Mounting and Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope. The number of BrdU-positive cells in the dentate gyrus of the hippocampus is then quantified.
-
References
- 1. samuelslab.com [samuelslab.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Novelty suppressed feeding test [bio-protocol.org]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry and BrdU Administration. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. axolbio.com [axolbio.com]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
PE 22-28 Peptide: A Deep Dive into its Neurobiological Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The synthetic peptide PE 22-28 has emerged as a promising therapeutic candidate in the field of neurobiology, demonstrating significant potential in preclinical models of depression, cognitive dysfunction, and neurodegenerative conditions. Derived from spadin, a naturally occurring peptide, this compound exhibits a multifaceted mechanism of action, primarily centered on the potent and selective inhibition of the TWIK-related K+ channel-1 (TREK-1). This antagonism initiates a cascade of downstream signaling events, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB). This technical guide provides a comprehensive overview of the neurobiological mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a seven-amino-acid synthetic peptide fragment of spadin, which itself is derived from the propeptide of sortilin.[1][2] Its compact structure and high potency have garnered significant interest for its potential as a rapid-acting antidepressant and neuroprotective agent.[2][3] Unlike traditional antidepressants that can take weeks to elicit a therapeutic response, this compound has shown antidepressant-like effects in animal models within a few days of administration.[2][4] This guide will elucidate the core mechanisms underlying these effects, with a focus on its dual action on TREK-1 channels and the BDNF/TrkB signaling pathway.
Core Mechanism of Action
The neurobiological effects of this compound are primarily attributed to its potent and selective antagonism of the TREK-1 potassium channel.[1][2] However, some research also points towards its function as a BDNF mimetic, directly or indirectly activating the TrkB receptor.[5][6]
TREK-1 Channel Inhibition
TREK-1 is a two-pore domain potassium (K2P) channel that contributes to the regulation of neuronal excitability.[1] By acting as a potent inhibitor of TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization and increased neuronal excitability.[2][3] This enhanced excitability in key brain regions associated with mood and cognition, such as the hippocampus and prefrontal cortex, is believed to be a primary contributor to its rapid antidepressant effects.[6]
Upregulation of BDNF and TrkB Receptor Activation
A significant consequence of TREK-1 inhibition by this compound is the downstream upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA and protein levels.[1][7] BDNF is a crucial neurotrophin involved in neurogenesis, synaptogenesis, and neuronal survival.[3][5] Increased BDNF levels lead to the activation of its high-affinity receptor, TrkB.[5] The binding of BDNF to TrkB triggers the autophosphorylation of the receptor and initiates several downstream intracellular signaling cascades.[5] While the primary mechanism is considered to be TREK-1 inhibition leading to increased BDNF, some evidence also suggests that this compound may act as a BDNF mimetic, potentially interacting with the TrkB receptor.[5][6]
The activation of TrkB by the this compound-induced increase in BDNF leads to the stimulation of three major signaling pathways:
-
PI3K/Akt Pathway: This pathway is centrally involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[5]
-
MAPK/ERK Pathway: This cascade plays a critical role in synaptic plasticity, learning, and memory.[5]
-
PLCγ Pathway: This pathway is involved in modulating synaptic strength and neuronal excitability.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the efficacy and properties of this compound based on preclinical studies.
Table 1: In Vitro Efficacy and Properties
| Parameter | Value | Cell Line/System | Reference |
| TREK-1 Inhibition (IC50) | 0.12 nM | hTREK-1 expressing HEK cells | [4][8] |
| Selectivity | Selective for TREK-1 over TREK-2, TRAAK, TRESK, and TASK-1 | HEK293 cells expressing human channels | [8] |
Table 2: In Vivo Efficacy in Murine Models
| Effect | Dosage | Administration Route | Duration of Treatment | Animal Model | Outcome | Reference |
| Antidepressant-like Effects | 0.3 µg/kg | Intraperitoneal (i.p.) | 4 days | Mice | Decreased immobility in Forced Swim Test | [8] |
| 3.0 µg/kg | Intraperitoneal (i.p.) | 4 days | Corticosterone-induced depression model in mice | Reduced latency to feed in Novelty-Suppressed Feeding Test | [8] | |
| Neurogenesis | 4 µg/kg | Intraperitoneal (i.p.) | 4 days | Mice | Increased number of BrdU-positive cells in the hippocampus | [8] |
| Not Specified | Not Specified | Not Specified | Mice | Reported to double the number of BrdU-positive cells | [7][9] | |
| Synaptogenesis | 4 µg/kg | Intraperitoneal (i.p.) | 4 days | Mice | Increased levels of PSD-95 in the hippocampus | [4][8] |
| Duration of Action | Not Specified | Not Specified | Single Dose | Mice | Effects lasted up to 23 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurobiological effects of this compound.
Patch-Clamp Electrophysiology for TREK-1 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on TREK-1 channel currents.
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding human TREK-1 (hTREK-1) using a suitable transfection reagent.
-
Use cells for patch-clamp recordings 24-48 hours post-transfection.
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Fill patch pipettes with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and 5 EGTA (pH 7.2).
-
Establish a whole-cell configuration and hold the membrane potential at -80 mV.
-
Apply a voltage ramp protocol from -100 mV to +60 mV to elicit TREK-1 currents.
-
Activate TREK-1 channels by applying arachidonic acid (10 µM) to the external solution.
-
After establishing a stable baseline current, perfuse the cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) to determine the dose-dependent inhibition.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve with a Hill equation.
Forced Swim Test (FST) for Antidepressant-like Effects
The FST is a widely used behavioral assay to screen for antidepressant efficacy.[8]
Apparatus:
-
A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer this compound or vehicle control (e.g., saline) intraperitoneally to mice 30 minutes before the test.
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant reduction in immobility time in the this compound treated group compared to the control group is indicative of an antidepressant-like effect.
BrdU Labeling for Neurogenesis
This protocol is used to quantify the proliferation of new neurons in the hippocampus.[8]
Procedure:
-
Administer this compound or vehicle control to mice for a specified duration (e.g., 4 days).
-
On the final day of treatment, inject the mice with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells. Administer multiple injections (e.g., 3 injections, 2 hours apart) to ensure adequate labeling.
-
Twenty-four hours after the final BrdU injection, perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brains and post-fix them in 4% PFA overnight.
-
Cryoprotect the brains in a 30% sucrose (B13894) solution.
-
Section the brains coronally (e.g., 40 µm thickness) using a cryostat, focusing on the hippocampus.
-
Perform immunohistochemistry on the brain sections using a primary antibody against BrdU and a fluorescently labeled secondary antibody.
-
Counterstain with a neuronal marker (e.g., NeuN) to confirm the neuronal phenotype of the BrdU-positive cells.
-
Quantify the number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus using a fluorescence microscope.
Conclusion
This compound is a novel synthetic peptide with a compelling dual mechanism of action in neurobiology. Its primary role as a potent TREK-1 inhibitor leads to increased neuronal excitability and a subsequent upregulation of the BDNF/TrkB signaling pathway. This cascade of events promotes neurogenesis, synaptogenesis, and neuronal survival, underpinning the rapid and robust antidepressant-like and neuroprotective effects observed in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a range of neurological and psychiatric disorders. Future studies should focus on elucidating the precise nature of its interaction with the TrkB receptor and translating these promising preclinical findings into clinical applications.
References
- 1. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 2. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 3. genemedics.com [genemedics.com]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. benchchem.com [benchchem.com]
- 7. ally4health.com [ally4health.com]
- 8. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
The Role of PE 22-28 in Modulating TREK-1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28, a synthetic seven-amino-acid peptide (GVSWGLR), has emerged as a potent and selective modulator of the TWIK-related potassium channel-1 (TREK-1).[1][2][3][4] Derived from spadin, a naturally occurring peptide, this compound exhibits significantly higher affinity and stability, positioning it as a valuable tool for investigating the physiological roles of TREK-1 and as a potential therapeutic agent for neurological disorders, particularly depression.[4][5][6][7][8][9] This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the modulation of TREK-1 channels by this compound.
Quantitative Data Summary
The inhibitory potency of this compound on TREK-1 channels has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ | 0.12 nM | hTREK-1/HEK cells | [1][7][8][9][10][11][12] |
| Comparison with Spadin (IC₅₀) | 40-70 nM | hTREK-1/HEK cells | [6][7][8][9] |
| TREK-1 Current Inhibition | ~55% | hTREK-1 expressing HEK cells | [1] |
| Selectivity | No significant effect on TREK-2, TRAAK, TRESK, and TASK-1 at 100 nM | HEK293 cells expressing human channels | [13] |
Table 1: In Vitro Inhibition of TREK-1 by this compound
| Endpoint | Effect of this compound | Animal Model | Dosage | Reference |
| Neurogenesis | Doubled BrdU-positive cell counts | Mouse hippocampus | 4 µg/kg for 4 days | [1][13] |
| Synaptogenesis | Increased expression of PSD-95 | Mouse cortical neurons/hippocampi | 4 µg/kg for 4 days | [1][8][9][13] |
| Antidepressant-like Effects | Significant reduction in immobility time in the forced swimming test | Mice | 0.3 µg/kg for 4 days | [13] |
| Duration of Action | Up to 23 hours | Mice | Not specified | [7][8][9] |
| Comparison with Spadin (Duration) | ~7 hours | Mice | Not specified | [7][8][9] |
Table 2: In Vivo Effects of this compound
Signaling Pathways and Experimental Workflows
The modulation of TREK-1 channels by this compound initiates a cascade of downstream signaling events, primarily impacting neuronal excitability and plasticity. The experimental investigation of these effects typically follows a multi-step workflow.
Figure 1: Signaling pathway of this compound in modulating TREK-1 and downstream effects.
Figure 2: Experimental workflow for investigating this compound's effects.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording TREK-1 channel activity in a human embryonic kidney (HEK) cell line stably expressing human TREK-1 (hTREK-1/HEK).[7][8][9]
-
Cell Culture: hTREK-1/HEK cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a 5% CO₂ incubator and plated on glass coverslips 24-48 hours before recording.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
-
Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass and filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
TREK-1 currents are elicited by a voltage ramp protocol from -100 mV to +60 mV.
-
To activate the TREK-1 channels, 10 µM arachidonic acid (AA) is added to the bath solution.[7][14]
-
After establishing a stable baseline current, various concentrations of this compound are perfused to determine the dose-dependent inhibition and calculate the IC₅₀.
-
In Vivo Neurogenesis Assay (BrdU Labeling)
This protocol describes the assessment of cell proliferation in the mouse hippocampus following this compound administration.
-
Animal Treatment:
-
Adult mice are administered this compound (e.g., 4 µg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 days).[13]
-
The thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is injected i.p. (e.g., 50 mg/kg) to label dividing cells.[4] The timing and frequency of BrdU injections can be varied depending on the experimental question.
-
-
Tissue Preparation:
-
Following the final BrdU injection, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose (B13894) solution.
-
Coronal sections (e.g., 40 µm) of the hippocampus are cut using a cryostat.
-
-
Immunohistochemistry:
-
Free-floating sections are washed in PBS.
-
To denature DNA and expose the BrdU epitope, sections are incubated in 2N HCl at 37°C, followed by neutralization in a borate (B1201080) buffer.
-
Sections are blocked with a serum-containing solution to prevent non-specific antibody binding.
-
Incubation with a primary anti-BrdU antibody is performed overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Sections are mounted on slides and coverslipped with a mounting medium containing DAPI to visualize cell nuclei.
-
-
Quantification: BrdU-positive cells in the subgranular zone of the dentate gyrus are quantified using a fluorescence microscope and stereological counting methods.
Synaptogenesis Assay (PSD-95 Western Blot)
This protocol details the quantification of the postsynaptic density protein 95 (PSD-95), a marker for excitatory synapses, in mouse brain tissue.
-
Tissue Homogenization:
-
Following this compound treatment, mice are euthanized, and the hippocampus or cortex is rapidly dissected and frozen.
-
The tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
-
Protein Quantification: The total protein concentration of each sample is determined using a BCA or Bradford protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against PSD-95 overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used.
-
After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Densitometry Analysis: The intensity of the PSD-95 and loading control bands is quantified using image analysis software. The expression of PSD-95 is normalized to the loading control to compare relative protein levels between treatment groups.
Conclusion
This compound is a highly potent and selective inhibitor of the TREK-1 potassium channel. Its ability to modulate neuronal excitability and promote neurogenesis and synaptogenesis underscores its potential as a research tool and a lead compound for the development of novel therapeutics for depression and other neurological disorders. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and its effects on TREK-1 and downstream cellular processes. Further research into the precise binding site and the full spectrum of its in vivo effects will continue to elucidate the therapeutic promise of this intriguing peptide.
References
- 1. youtube.com [youtube.com]
- 2. Light and electron microscopic immunohistochemical detection of bromodeoxyuridine-labeled cells in the brain: different fixation and processing protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PSD-95 promotes synaptogenesis and multiinnervated spine formation through nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting for Neuronal Proteins [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Cellular Pathways Affected by PE 22-28 Administration: A Technical Guide
Introduction
PE 22-28 is a synthetic heptapeptide (B1575542) analog of spadin (B612297), a naturally occurring peptide derived from the maturation of the sortilin receptor. It has garnered significant interest in neuroscience research due to its potential as a rapid-acting antidepressant and neuroprotective agent. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound administration, with a focus on its molecular mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.
Data Presentation
The quantitative data from preclinical studies on this compound and its parent compound, spadin, are summarized in the tables below for easy comparison.
Table 1: Potency of this compound in TREK-1 Inhibition
| Compound | IC₅₀ (nM) for TREK-1 Inhibition | Source |
| This compound | 0.12 | [1][2][3] |
| Spadin | 40 - 60 | [1][3] |
Table 2: Effects of this compound on Neurogenesis and Synaptogenesis
| Experiment | Treatment | Observation | Quantitative Change | Source |
| Neurogenesis | This compound (3.0-4.0 µg/kg/day for 4 days) | Increased number of BrdU positive cells in the hippocampus. | Approximately 2-fold increase compared to control. | [1] |
| Synaptogenesis | This compound (0.1 µM) on cortical neurons | Increased expression of Post-Synaptic Density protein 95 (PSD-95). | Approximately 2-fold increase after 36 hours. | [1] |
Core Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of the two-pore domain potassium channel TREK-1. This initial event triggers a cascade of downstream cellular effects, primarily centered around neurotrophic signaling and serotonergic pathways.
TREK-1 Potassium Channel Inhibition
This compound is a potent inhibitor of the TREK-1 potassium channel, with a significantly higher affinity than its parent compound, spadin.[1][2][3] TREK-1 channels are expressed in various brain regions and contribute to the regulation of neuronal excitability. By blocking these channels, this compound is thought to increase neuronal excitability, a key factor in its antidepressant-like effects.[4][5]
Figure 1: Mechanism of TREK-1 Inhibition by this compound.
Brain-Derived Neurotrophic Factor (BDNF) Signaling via TrkB Receptor
This compound is considered a BDNF mimetic, acting as an agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF.[6] This activation of TrkB initiates several downstream signaling cascades that are crucial for neuronal survival, growth, and plasticity.
Figure 2: this compound Activation of TrkB and Downstream Pathways.
Activation of the PI3K/Akt pathway is a key downstream effect of TrkB stimulation. This pathway is centrally involved in promoting cell survival by inhibiting apoptosis and supporting neural growth and repair.[6]
The MAPK/ERK pathway, also activated by TrkB, plays a critical role in enhancing synaptic plasticity, which is fundamental for learning and memory processes.[6]
The PLCγ pathway is another downstream effector of TrkB activation, leading to the modulation of intracellular calcium signaling, which influences neurotrophic and neurogenic responses.[6]
Enhancement of Serotonergic Neurotransmission
Preclinical studies suggest that this compound enhances serotonergic neurotransmission.[4] The inhibition of TREK-1 channels in serotonergic neurons of the dorsal raphe nucleus is thought to increase their firing rate, leading to greater serotonin (B10506) release in projection areas like the hippocampus and prefrontal cortex.[4][7][8]
Figure 3: this compound's Effect on Serotonergic Neurotransmission.
Anti-Inflammatory and Anti-Apoptotic Effects
Emerging evidence suggests that this compound may possess anti-inflammatory and anti-apoptotic properties. It has been shown to reduce the production of pro-inflammatory cytokines and may protect against neuronal damage associated with neuroinflammation and oxidative stress.[6] The anti-apoptotic effects are likely mediated through the activation of the PI3K/Akt survival pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of this compound.
TREK-1 Channel Inhibition Assay (Patch-Clamp Electrophysiology)
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human TREK-1 (hTREK-1).
-
Method: Whole-cell patch-clamp technique.
-
Procedure:
-
hTREK-1/HEK cells are cultured on glass coverslips.
-
Patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
TREK-1 currents are elicited by voltage ramps or steps.
-
This compound is applied to the external solution at various concentrations to determine the dose-response relationship and calculate the IC₅₀ value.
-
-
Data Analysis: The percentage of TREK-1 current inhibition is calculated for each concentration of this compound. The IC₅₀ is determined by fitting the data to a sigmoidal dose-response curve.
Figure 4: Experimental Workflow for TREK-1 Inhibition Assay.
Neurogenesis Assay (BrdU Labeling)
-
Animal Model: Mice.
-
Method: Immunohistochemical detection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation in newly divided cells.
-
Procedure:
-
Mice are administered this compound (e.g., 3.0-4.0 µg/kg, i.p.) daily for 4 days.
-
BrdU is co-administered with the peptide to label proliferating cells.
-
On day 5, mice are euthanized, and brains are collected.
-
Brains are fixed, sectioned, and stained with an anti-BrdU antibody.
-
BrdU-positive cells in the dentate gyrus of the hippocampus are counted using microscopy.
-
-
Data Analysis: The number of BrdU-positive cells per hippocampal section is quantified and compared between this compound treated and control groups.
Synaptogenesis Assay (Western Blot for PSD-95)
-
Cell Culture: Primary mouse cortical neurons.
-
Method: Western blot analysis to quantify the expression of the synaptic marker protein PSD-95.
-
Procedure:
-
Cortical neurons are cultured in vitro.
-
Cells are treated with this compound (e.g., 0.1 µM) for various time points (e.g., 5 and 36 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against PSD-95 and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to a detectable marker is used for visualization.
-
-
Data Analysis: The band intensity of PSD-95 is quantified and normalized to the loading control. The relative expression of PSD-95 is compared between treated and untreated cells.
Figure 5: Experimental Workflow for Synaptogenesis Assay.
Conclusion
This compound exerts its effects on cellular pathways primarily through the potent inhibition of the TREK-1 potassium channel. This action leads to increased neuronal excitability and the activation of downstream neurotrophic pathways, including the BDNF/TrkB signaling cascade and its effectors (PI3K/Akt, MAPK/ERK, and PLCγ). Furthermore, this compound appears to enhance serotonergic neurotransmission, contributing to its antidepressant-like profile. The potential anti-inflammatory and anti-apoptotic effects of this compound further underscore its neuroprotective capabilities. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this promising research peptide. Further studies are warranted to fully elucidate the intricate molecular interactions and therapeutic potential of this compound.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 5. corepeptides.com [corepeptides.com]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. The peptidic antidepressant spadin interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spadin, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
PE 22-28: A Potent Spadin-Derived TREK-1 Inhibitor for Neuropsychiatric and Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Depression and other neuropsychiatric disorders represent a significant global health burden, with many patients exhibiting inadequate responses or significant side effects to currently available therapies.[1] The discovery of the two-pore domain potassium (K2P) channel TREK-1 as a valid target for depression has opened new avenues for the development of novel antidepressants.[2][3] Spadin (B612297), an endogenous peptide derived from the maturation of the neurotensin (B549771) receptor 3 (NTSR3/Sortilin), was identified as a specific inhibitor of the TREK-1 channel with antidepressant properties.[1][2] However, its therapeutic potential was limited by its in vivo stability.[1][4] This led to the development of PE 22-28, a shortened, 7-amino-acid analog of spadin, designed to overcome the limitations of the parent peptide.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biological significance, and potential as a therapeutic agent.
This compound: From Spadin to a More Potent Derivative
This compound, also known as Mini-Spadin, is a synthetic heptapeptide (B1575542) (sequence: Gly-Val-Ser-Trp-Gly-Leu-Arg) derived from spadin.[5] The design of this compound was a result of studying the degradation products of spadin in the blood, with the aim of creating a more stable and bioavailable molecule.[1][4] Research has demonstrated that this compound not only possesses enhanced stability but also exhibits a significantly higher affinity and specificity for the TREK-1 channel compared to spadin.[1][4][6]
Mechanism of Action: Potent and Selective TREK-1 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the TREK-1 potassium channel.[7][8] TREK-1 channels are "leak" channels that play a crucial role in regulating neuronal excitability by contributing to the resting membrane potential.[5] By blocking TREK-1 channels, this compound leads to neuronal depolarization and increased excitability, particularly in brain regions associated with mood and cognition.[7] This enhanced neuronal activity is believed to be the foundation of its rapid antidepressant effects.[9]
Some research also suggests that spadin, the parent compound of this compound, antagonizes the activation of TREK-1 channels by arachidonic acid (AA) through a likely allosteric mechanism.[10][11]
Biological Significance and Therapeutic Potential
The biological effects of this compound are profound and multifaceted, extending beyond its immediate impact on neuronal excitability.
Rapid Antidepressant Effects
Preclinical studies in animal models of depression have consistently demonstrated the rapid-acting antidepressant properties of this compound.[1][4][6] Unlike traditional antidepressants that can take weeks to elicit a therapeutic response, this compound shows significant effects within a few days of administration.[8][12] These effects are observed in various behavioral tests, including the forced swimming test and the novelty suppressed feeding test.[1][4][6]
Promotion of Neurogenesis and Synaptogenesis
A key aspect of this compound's biological significance is its ability to stimulate neurogenesis and synaptogenesis.[1][4][6] Chronic stress and depression are often associated with reduced hippocampal volume and impaired neuroplasticity.[8] this compound has been shown to increase the number of newly formed neurons (neurogenesis) and enhance the expression of synaptic proteins like PSD-95, indicating the formation of new synapses (synaptogenesis).[1][4] This restorative effect on neuronal circuitry is a highly desirable feature for an antidepressant.
Neuroprotection
Emerging evidence suggests that this compound may also possess neuroprotective properties.[13] In models of ischemic stroke, it has been shown to reduce neuronal damage and improve functional outcomes.[5][9] The underlying mechanism is thought to involve the modulation of downstream signaling pathways that promote cell survival and reduce apoptosis.[13]
Cognitive Enhancement
By promoting neuroplasticity and enhancing synaptic function, this compound has the potential to improve cognitive functions such as learning and memory.[13] While this is an area of ongoing research, the fundamental mechanisms of action of this compound strongly support its potential as a cognitive enhancer.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound in comparison to its parent compound, spadin.
Table 1: In Vitro Activity of this compound and Spadin
| Parameter | This compound | Spadin | Reference |
| Target | TREK-1 Channel | TREK-1 Channel | [1][4] |
| IC50 for TREK-1 Inhibition | 0.12 nM | 40-60 nM | [1][4][6] |
| Binding Affinity (Kd) for TREK-1 | Not explicitly stated, but described as "higher affinity" | ~10 nM | [2][3][14] |
Table 2: In Vivo Efficacy of this compound and Spadin
| Parameter | This compound | Spadin | Reference |
| Effective Antidepressant Dose (in mice) | 3.0-4.0 µg/kg (i.p.) | 100 µg/kg (i.p.) | [4][6] |
| Duration of Action | Up to 23 hours | ~7 hours | [1][4][6] |
| Onset of Antidepressant Action | 4 days (sub-chronic treatment) | 4 days (sub-chronic treatment) | [1][4][12] |
| Neurogenesis Induction | Significant increase after 4 days | Induces neurogenesis | [1][4][6] |
| Synaptogenesis Induction | Increased PSD-95 expression | Not explicitly stated for spadin | [1][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Patch-Clamp Electrophysiology for TREK-1 Inhibition
-
Objective: To measure the inhibitory effect of this compound on TREK-1 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human TREK-1 channel (hTREK-1/HEK).[1][4][6]
-
Methodology:
-
hTREK-1/HEK cells are cultured on glass coverslips.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
The cell is held at a specific holding potential (e.g., -80 mV).
-
TREK-1 currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +50 mV).
-
A baseline current is established.
-
This compound is applied to the bath solution at various concentrations.
-
The inhibition of the TREK-1 current is measured as a percentage of the baseline current.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal equation.[15]
-
Forced Swimming Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of this compound.
-
Animals: Male mice are commonly used.
-
Methodology:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute session).
-
This compound or a vehicle control is administered (e.g., intraperitoneally) at a specific time before the test.
-
A significant reduction in immobility time in the this compound treated group compared to the control group is indicative of an antidepressant-like effect.[1][4]
-
Novelty Suppressed Feeding (NSF) Test in Mice
-
Objective: To evaluate the anxiolytic and antidepressant-like effects of this compound, particularly after sub-chronic treatment.
-
Animals: Male mice, typically food-deprived for 24 hours prior to the test.
-
Methodology:
-
Mice are placed in a novel, brightly lit arena with a single food pellet placed in the center.
-
The latency to begin eating the food pellet is measured.
-
Longer latencies are associated with anxiety and depressive-like states.
-
This compound or a vehicle control is administered over a period of several days (e.g., 4 days) before the test.
-
A significant reduction in the latency to eat in the this compound treated group indicates anxiolytic and antidepressant-like efficacy.[1][4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound leading to its antidepressant effects.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of TREK-1 inhibitors for the treatment of depression and potentially other neurological disorders. Its improved pharmacokinetic profile and potent biological activity make it a highly promising therapeutic candidate.[1][4] Future research should focus on comprehensive preclinical safety and toxicology studies, as well as the exploration of its efficacy in other models of neuropsychiatric and neurodegenerative diseases. The development of oral or intranasal formulations could further enhance its clinical utility. Ultimately, this compound stands as a testament to the power of rational drug design in creating novel therapeutics with the potential to address significant unmet medical needs.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spadin, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spadin, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 6. researchgate.net [researchgate.net]
- 7. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 8. corepeptides.com [corepeptides.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. [PDF] Spadin Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels | Semantic Scholar [semanticscholar.org]
- 11. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 12. This compound (8mg) - peptide with antidepressant properties. [peptide-products.com]
- 13. revolutionhealth.org [revolutionhealth.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Neuroprotective Properties of PE 22-28
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PE 22-28 is a synthetic heptapeptide (B1575542) that has emerged as a significant compound of interest in neuropharmacology. Initially developed as a more potent and stable analog of Spadin, this compound exhibits robust neuroprotective, antidepressant, and cognitive-enhancing properties in preclinical models.[1][2] Its primary mechanism of action is the potent and selective inhibition of the TWIK-related K+ channel 1 (TREK-1).[1][3][4][5] However, evidence also suggests it functions as a Brain-Derived Neurotrophic Factor (BDNF) mimetic by activating Tropomyosin receptor kinase B (TrkB).[6] This dual-action profile makes it a promising candidate for therapeutic interventions in neurodegenerative diseases, mood disorders, and recovery from neuronal injury. This document provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies associated with the neuroprotective effects of this compound.
Core Mechanisms of Action
The neuroprotective effects of this compound are multifaceted, stemming from its interaction with key ion channels and neurotrophic factor receptors.
TREK-1 Potassium Channel Inhibition
The most well-documented mechanism is the potent inhibition of the TREK-1 potassium channel.[1][3] TREK-1 channels are "leak" potassium channels that are crucial for stabilizing the resting membrane potential of neurons.[3]
-
Mechanism: By selectively blocking TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization.[1] This increases neuronal excitability and facilitates neurotransmission in brain regions critical for mood and cognition, such as the hippocampus and prefrontal cortex.[1][3]
-
Neuroprotective Outcome: This modulation contributes to enhanced neuronal survival, improved cellular energy metabolism, and reduced excitotoxicity.[1] The inhibition of TREK-1 has also been linked to the promotion of downstream signaling cascades that activate plasticity-related genes, including those for BDNF and CREB.[3][5][7]
BDNF Mimicry and TrkB Receptor Agonism
This compound is also described as a potent BDNF mimetic, directly activating the TrkB receptor, which is the primary receptor for endogenous BDNF.[6] This action is critical, as BDNF itself has poor bioavailability and cannot easily cross the blood-brain barrier.[6] Activation of TrkB by this compound initiates several downstream signaling cascades essential for neuroprotection.[6]
-
PI3K/Akt Pathway: This pathway is a cornerstone of cell survival. Its activation by this compound promotes the inhibition of apoptosis (programmed cell death) and supports neural growth and repair.[6]
-
MAPK/ERK Pathway: Activation of this pathway is crucial for enhancing synaptic plasticity, the cellular mechanism underlying learning and memory. It encourages long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons.[6]
-
PLCγ Pathway: This pathway modulates intracellular calcium signaling, which is vital for a wide range of neuronal functions, including neurotransmitter release and the modulation of neurotrophic responses.[6]
Additional Mechanisms
-
Neurogenesis and Synaptogenesis: Preclinical studies report that this compound robustly stimulates the proliferation of new neurons (neurogenesis) and the formation of new synapses (synaptogenesis), particularly in the hippocampus.[2][3][5] This is evidenced by an increase in markers like BrdU (a marker for proliferating cells) and synaptic proteins such as PSD-95 and synapsin.[3]
-
Serotonergic System Enhancement: The peptide enhances the function of the serotonin (B10506) system by increasing serotonin release from the raphe nuclei and augmenting signaling in the hippocampus and prefrontal cortex.[1]
-
Stress Resilience: this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[1][6] This helps reduce stress-induced neuronal damage and enhances resilience to stressors.[1]
Quantitative Data and Pharmacokinetics
The following tables summarize the key quantitative parameters of this compound based on available preclinical data.
| Parameter | Value | Source(s) |
| Molecular Formula | C35H54N12O9S | [1] |
| Molecular Weight | 802.94 Da | [1] |
| Amino Acid Sequence | GVSWGLR | [8] |
| Primary Target | TREK-1 Potassium Channel | [1][4][5] |
| IC50 for TREK-1 | ~0.12 nM | [4][8] |
| Activity Duration | >24 hours | [1][7] |
| Administration | Parenteral (Subcutaneous, Intraperitoneal) or Intranasal | [1][9] |
| Bioavailability | Poor oral bioavailability | [1] |
| Table 1: Physicochemical and Pharmacodynamic Properties of this compound. |
| Study Type | Dosing Range | Administration Route | Cycle Length | Notes | Source(s) |
| Preclinical (Rodent) | 50–200 µ g/day | Subcutaneous (SubQ) | 12–16 weeks | Gradual titration recommended to assess tolerance. | [8] |
| Preclinical (Rodent) | 3.0 µg/kg | Intraperitoneal (i.p.) | Acute | Shown to reduce immobility time in forced swim tests. | [4] |
| Preclinical (General) | Microgram per kilogram (µg/kg) range | Intraperitoneal, Subcutaneous | Short bursts or cycles | Used in studies focusing on stress behavior and cognition. | [9] |
| Table 2: Summary of Preclinical Dosing Protocols for this compound. |
Visualized Signaling Pathways and Workflows
Signaling Cascade of this compound
Caption: Primary signaling pathways modulated by this compound.
General Preclinical Experimental Workflow
Caption: A typical preclinical workflow for investigating this compound.
Representative Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research labs, the methodologies below represent standard approaches for evaluating the neuroprotective effects of a compound like this compound.
In Vitro: TREK-1 Inhibition Assay
-
Objective: To quantify the inhibitory potency (IC50) of this compound on TREK-1 channels.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TREK-1 channel are commonly used.[3]
-
Technique: Patch-clamp electrophysiology is the gold standard. A whole-cell configuration is used to measure the potassium currents flowing through the TREK-1 channels.
-
Procedure:
-
A baseline TREK-1 current is established and recorded.
-
This compound is applied to the cells at various concentrations.
-
The resulting inhibition of the potassium current is measured at each concentration.
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the log concentration of this compound. The IC50 value is calculated from this curve.
-
In Vivo: Assessment of Neurogenesis in a Rodent Model
-
Objective: To determine if this compound promotes the formation of new neurons in the hippocampus.
-
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6 strain).
-
Procedure:
-
Animals are administered this compound (e.g., via daily subcutaneous injections) for a specified period (e.g., 14-28 days). A control group receives a vehicle solution.
-
To label newly dividing cells, animals are co-injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) during the treatment period.
-
Following the treatment course, animals are euthanized, and brain tissue is collected.
-
-
Analysis:
-
Brain tissue is sectioned, typically through the hippocampus.
-
Immunohistochemistry (IHC) is performed using antibodies against BrdU to identify and count the number of newly formed cells.
-
Co-staining with neuronal markers (e.g., NeuN) is used to confirm that the new cells have differentiated into mature neurons.
-
-
Data Analysis: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus is quantified and compared between the this compound and vehicle-treated groups.[3]
-
In Vivo: Evaluation of Antidepressant-Like Effects
-
Objective: To assess the rapid-acting antidepressant potential of this compound.
-
Methodology:
-
Animal Model: Adult mice or rats.
-
Behavioral Test: The Forced Swim Test (FST) is a common model. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation (immobility), which is interpreted as a state of behavioral despair analogous to depression.
-
Procedure:
-
Animals receive an acute dose of this compound (e.g., 3.0µg/kg, i.p.) or vehicle a short time before testing (e.g., 30-60 minutes).[4]
-
Each animal is placed in a cylinder of water from which it cannot escape.
-
The duration of immobility is recorded over a period of several minutes.
-
-
Data Analysis: A significant reduction in the total time spent immobile in the this compound group compared to the control group is indicative of an antidepressant-like effect.[4]
-
Conclusion
This compound is a highly promising neuroprotective peptide with a compelling, multi-modal mechanism of action. Its ability to potently inhibit the TREK-1 channel while simultaneously activating the pro-survival TrkB receptor pathway positions it as a unique therapeutic candidate. Preclinical data strongly support its role in promoting neurogenesis, enhancing synaptic plasticity, and providing resilience against neuronal stress and injury. While human clinical data is not yet available, the robust preclinical evidence warrants further investigation and development for its potential application in treating a range of neurological and psychiatric disorders.[1][8]
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. This compound (8mg) - peptide with antidepressant properties. [peptide-products.com]
- 3. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ally4health.com [ally4health.com]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. peptidesciences.com [peptidesciences.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. swolverine.com [swolverine.com]
An In-depth Technical Guide on PE 22-28 and its Link to Serotonin Transmission Enhancement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide PE 22-28, also known as Mini-Spadin, and its significant role in the enhancement of serotonin (B10506) transmission. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols from foundational studies, and provides visual representations of its signaling pathways.
Introduction to this compound
This compound is a synthetic heptapeptide, a shortened analog of the naturally occurring peptide Spadin.[1][2][3] Spadin itself is an endogenous antagonist of the TREK-1 (TWIK-related K+ channel 1) potassium channel and has shown antidepressant activity.[4] this compound was developed to improve upon the in vivo stability and bioavailability of Spadin.[4] It is composed of 7 amino acids with the sequence Gly-Val-Ser-Trp-Gly-Leu-Arg (GVSWGLR).[2] Research has demonstrated that this compound exhibits superior pharmacokinetic properties and more potent TREK-1 inhibition compared to its parent compound, making it a promising candidate for the treatment of mood disorders.[1][4]
Core Mechanism of Action: TREK-1 Inhibition
The primary mechanism through which this compound exerts its effects is the selective blockade of TREK-1 potassium channels.[1][5] These channels are widely expressed in the central nervous system and play a role in regulating neuronal excitability, mood, and pain perception.[3][5]
By inhibiting TREK-1 channels, this compound leads to:
-
Enhanced Neuronal Depolarization and Excitability: Blockade of potassium efflux results in a more depolarized resting membrane potential, making neurons easier to excite.[1]
-
Increased Synaptic Transmission: This enhanced excitability promotes neurotransmitter release in brain regions critical for mood regulation, such as the hippocampus and prefrontal cortex.[1]
-
Stabilization of Neuronal Membrane Potential: The modulation of potassium flow contributes to more stable neuronal firing patterns.[1]
The Link to Serotonin Transmission Enhancement
The inhibition of TREK-1 by this compound is directly linked to the enhancement of the serotonergic system.[1] The dorsal raphe nucleus, the primary source of serotonin in the brain, is a key site of this action.
The proposed mechanism involves:
-
Excitation of Dorsal Raphe Neurons: Inhibition of TREK-1 channels in serotonergic neurons of the dorsal raphe nucleus leads to their activation and increased firing.[3]
-
Increased Serotonin Release: This neuronal activation results in greater release of serotonin in projection areas like the hippocampus and prefrontal cortex.[1][3]
-
Modulation of Serotonin Receptor Sensitivity: this compound may also influence the sensitivity and expression of serotonin receptors.[1]
Importantly, this enhancement of monoamine availability occurs without inhibiting reuptake, distinguishing its mechanism from that of traditional selective serotonin reuptake inhibitors (SSRIs).[1] Some research also suggests a potential interaction with mGluR2/3 receptors, which are involved in regulating neurotransmitter release, as another pathway to activate serotonin neurons.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies on this compound.
| Parameter | Value | Compound | Cell Line/Model | Significance | Reference |
| IC₅₀ for TREK-1 Inhibition | 0.12 nM | This compound | hTREK-1/HEK cells | Demonstrates significantly higher affinity and specificity for TREK-1 compared to Spadin. | [4] |
| IC₅₀ for TREK-1 Inhibition | 40-60 nM | Spadin | hTREK-1/HEK cells | Serves as a baseline for the improved potency of this compound. | [4] |
| In Vivo Duration of Action | Up to 23 hours | This compound and its analogs | Animal models | Shows a substantially improved duration of action compared to Spadin. | [4] |
| In Vivo Duration of Action | Up to 7 hours | Spadin | Animal models | Highlights the enhanced stability of this compound. | [4] |
Key Experimental Protocols
Detailed methodologies for the key experiments that established the link between this compound and serotonin transmission enhancement are outlined below.
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on human TREK-1 (hTREK-1) channels.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing hTREK-1 channels.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on hTREK-1/HEK cells.
-
Cells are clamped at a holding potential of -80 mV.
-
TREK-1 currents are elicited by voltage ramps from -100 mV to +50 mV over 200 ms.
-
A baseline current is established before the application of the peptide.
-
This compound is applied at varying concentrations to the extracellular solution.
-
The inhibition of the TREK-1 current is measured at each concentration.
-
The IC₅₀ value is calculated by fitting the concentration-response curve with a Hill equation.
-
-
Reference Study: Djillani et al., 2017, Frontiers in Pharmacology.[4]
-
Objective: To assess the antidepressant-like effects of this compound in animal models.
-
Animal Model: Male Swiss mice.
-
Methodologies:
-
Forced Swimming Test (FST):
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility is recorded over a 6-minute period.
-
This compound or a vehicle control is administered intraperitoneally 30 minutes before the test.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Novelty Suppressed Feeding Test (NSFT):
-
Mice are food-deprived for 24 hours.
-
They are then placed in a novel, brightly lit arena with a single food pellet in the center.
-
The latency to begin eating the pellet is measured.
-
This compound or a vehicle control is administered sub-chronically (e.g., once daily for 4 days) prior to the test.
-
A significant reduction in the latency to eat is indicative of an anxiolytic and antidepressant-like effect.
-
-
-
Reference Study: Djillani et al., 2017, Frontiers in Pharmacology.[4]
-
Objective: To evaluate the effect of this compound on the formation of new neurons and synapses.
-
Methodologies:
-
Neurogenesis (In Vivo):
-
Mice receive a sub-chronic treatment of this compound or vehicle.
-
The proliferation of neural stem cells is assessed by immunohistochemical staining for markers like Ki-67 or BrdU in the dentate gyrus of the hippocampus.
-
An increase in the number of labeled cells indicates enhanced neurogenesis.
-
-
Synaptogenesis (In Vitro):
-
Primary cortical neurons are cultured from mouse embryos.
-
The neurons are treated with this compound or a vehicle control.
-
The expression levels of synaptic proteins, such as postsynaptic density protein 95 (PSD-95), are measured using Western blotting or immunocytochemistry.
-
An increase in the expression of synaptic markers suggests enhanced synaptogenesis.
-
-
-
Reference Study: Djillani et al., 2017, Frontiers in Pharmacology.[4]
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes described in this guide.
Caption: Mechanism of action of this compound.
Caption: Forced Swimming Test experimental workflow.
Conclusion
This compound represents a significant advancement in the development of novel antidepressants. Its targeted mechanism of action, involving the potent and specific inhibition of the TREK-1 potassium channel, leads to a direct enhancement of serotonin transmission through a pathway distinct from conventional antidepressants. The superior pharmacokinetic profile of this compound, including its enhanced stability and prolonged duration of action, further underscores its therapeutic potential. While the majority of the current evidence is from preclinical studies, the robust data on its efficacy in behavioral models of depression and its positive impact on neurogenesis and synaptogenesis make this compound a compelling candidate for further clinical investigation in the treatment of mood disorders.[1][4]
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
PE 22-28: A Novel Peptide Modulating Neuroinflammation
An In-depth Technical Guide on the Therapeutic Potential of PE 22-28
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The peptide this compound, a potent and stable analog of spadin, has emerged as a promising therapeutic candidate for its ability to modulate these processes. By selectively inhibiting the TWIK-related K+ channel 1 (TREK-1), this compound influences key signaling pathways involved in microglial activation and cytokine production. This document provides a comprehensive overview of the preclinical evidence supporting this compound's role in neuroinflammation, detailed experimental protocols for its evaluation, and a summary of the quantitative data available to date.
Introduction to this compound
This compound is a synthetically derived heptapeptide (B1575542) (GVSWGLR) that acts as a potent inhibitor of the TREK-1 potassium channel, with an IC50 value of approximately 0.12 nM.[1] It is an optimized analog of spadin, a naturally occurring peptide, and exhibits greater stability and a longer duration of action.[2] Initially investigated for its rapid antidepressant effects, recent research has highlighted its significant potential in neuroprotection and the modulation of neuroinflammatory processes.[2][3] The primary mechanism of action involves the inhibition of TREK-1 channels, which are expressed in various brain cells, including microglia and astrocytes, and play a crucial role in regulating cellular excitability and inflammatory responses.[1][4]
Mechanism of Action: TREK-1 Inhibition and Neuroinflammation
The anti-neuroinflammatory effects of this compound are primarily attributed to its inhibition of the TREK-1 channel, which in turn modulates downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5]
In a resting state, TREK-1 channels contribute to maintaining the membrane potential of microglia. During neuroinflammatory conditions, the activation of microglia is often associated with changes in ion channel activity. By inhibiting TREK-1, this compound is hypothesized to alter the signaling cascade that leads to the activation of NF-κB, a key transcription factor responsible for the expression of pro-inflammatory genes. This results in a downstream reduction of pro-inflammatory cytokine production.[4]
References
- 1. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 2. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Studies of PE 22-28: A Synthetic Peptide for Neuropsychiatric and Neurodegenerative Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28 is a synthetic heptapeptide (B1575542) (amino acid sequence: Gly-Val-Ser-Trp-Gly-Leu-Arg) derived from spadin. It has garnered significant interest in neuroscience research due to its potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[1][2][3] TREK-1 is implicated in the pathophysiology of depression and other neurological disorders, making this compound a promising candidate for therapeutic development.[4][5][6] This document provides detailed protocols for the synthesis of this compound and for conducting key in vitro studies to evaluate its biological activity, including its effects on cell viability, apoptosis, and synaptogenesis.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the TREK-1 potassium channel.[1][2][3] This channel is involved in regulating neuronal excitability. By blocking TREK-1, this compound can lead to neuronal depolarization, which may underlie its observed antidepressant-like and neuroprotective effects.[5][7] Additionally, some evidence suggests that this compound may act as a selective TrkB agonist, mimicking the activity of brain-derived neurotrophic factor (BDNF) and activating downstream signaling pathways that promote cell survival and synaptic plasticity.[4]
Signaling Pathways Affected by this compound
This compound is thought to influence several key intracellular signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
| Parameter | Value | Reference |
| IC50 for TREK-1 Inhibition | 0.12 nM | [1][2] |
| Amino Acid Sequence | GVSWGLR | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (GVSWGLR)
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Diethyl ether (cold)
-
Kaiser test kit
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Couple the C-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the resin using DIC and HOBt as coupling reagents in DMF.
-
Allow the reaction to proceed for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence (Leu, Gly, Trp, Ser, Val, Gly).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/EDT/Phenol (e.g., 94:1:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature. This cocktail is suitable for peptides containing Trp and Ser residues.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound peptide as a white powder.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y or primary neurons).
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This protocol describes the detection of apoptosis in neuronal cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Neuronal cell line or primary neurons
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Cell Treatment: Treat neuronal cells with desired concentrations of this compound and a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis of Synaptogenesis Markers
This protocol details the procedure for analyzing the expression of synaptogenesis markers, PSD-95 and synapsin, in neuronal cells treated with this compound.
-
Neuronal cell line or primary neurons
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PSD-95, anti-synapsin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PSD-95, synapsin, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of PSD-95 and synapsin to the loading control.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and in vitro evaluation of the synthetic peptide this compound. By following these detailed methodologies, researchers can investigate the neuroprotective and synaptogenic properties of this promising therapeutic candidate. The provided diagrams and structured data presentation aim to facilitate experimental planning and data interpretation for professionals in the fields of neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. genemedics.com [genemedics.com]
- 6. swolverine.com [swolverine.com]
- 7. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
Application Notes and Protocols for PE 22-28 Administration in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of the novel peptide PE 22-28 in rodent models of depression. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved.
Introduction
This compound, a shortened analog of the naturally occurring peptide spadin, has emerged as a promising therapeutic candidate for major depressive disorder. It primarily acts as a potent and selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel and also functions as a TrkB agonist, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] Preclinical studies in rodent models have demonstrated its rapid antidepressant-like effects, promoting neurogenesis and synaptogenesis within days of administration.[4][5][6] This document outlines detailed protocols for the administration of this compound and for conducting key behavioral assays to evaluate its efficacy in rodent models of depression.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in rodent models of depression.
Table 1: Behavioral Outcomes of this compound Administration in Rodent Models of Depression
| Behavioral Test | Rodent Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Forced Swim Test (FST) | Naïve male C57Bl/6J mice | Intraperitoneal (i.p.) | 3.0 µg/kg | Acute (30 min post-injection) | Significant reduction in immobility time. | [6] |
| Forced Swim Test (FST) | Corticosterone-induced depression model (mice) | Intraperitoneal (i.p.) | 3.0 µg/kg | 4-day sub-chronic | Significant decrease in immobility time compared to control. | [6][7] |
| Novelty Suppressed Feeding (NSF) Test | Corticosterone-induced depression model (mice) | Intraperitoneal (i.p.) | 3.0 µg/kg | 4-day sub-chronic | Significantly reduced latency to eat the food pellet. | [6][7] |
| Learned Helplessness Test | Mice | Intraperitoneal (i.p.) | 3.0-4.0 µg/kg | 4-day sub-chronic | Significantly reduced escape latencies. | [7] |
| Forced Swim Test (FST) | Naïve mice | Oral gavage | 1.0 mg/kg | 4-day sub-chronic | Active in reducing immobility time. | [7] |
Table 2: Neurogenic and Synaptogenic Effects of this compound Administration
| Biomarker | Rodent Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Neurogenesis (BrdU-positive cells) | Mice | Not specified | Not specified | 4 days | Doubled the population of BrdU-positive cells in the hippocampus. | [4] |
| Synaptogenesis (PSD-95 expression) | Mouse cortical neurons | In vitro | Not specified | Not specified | Increased expression level of PSD-95. | [5] |
| Neurogenesis | Mice | Intraperitoneal (i.p.) | 3.0-4.0 µg/kg | 4 days | Induced neurogenesis. | [5] |
Signaling Pathways
This compound exerts its antidepressant effects through two primary mechanisms: inhibition of the TREK-1 potassium channel and activation of the TrkB receptor.
This compound Mechanism of Action
Caption: Dual mechanism of this compound action.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound and for conducting behavioral assays in rodent models of depression.
Experimental Workflow
Caption: General experimental workflow.
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free water or a suitable buffer (e.g., saline) to the desired stock concentration.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration with sterile saline.
Administration Protocols
-
Animal Restraint: Gently restrain the mouse by scruffing the skin on its back to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Slowly inject the this compound solution. The maximum injection volume is typically 10 ml/kg.
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress.
-
Animal Restraint: Scruff the mouse to create a "tent" of skin between the shoulder blades.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.
-
Injection: Administer the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.
-
Animal Restraint: Firmly restrain the mouse and gently tilt its head back to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. Do not force the needle.
-
Administration: Slowly administer the this compound solution.
-
Post-gavage Monitoring: Carefully remove the needle and monitor the animal for any signs of respiratory distress.
-
Animal Restraint: Restrain the mouse to keep its head still. Anesthesia may be required depending on the experimental design.
-
Administration: Using a micropipette, deliver small droplets (5-10 µL) of the this compound solution into each nostril, allowing the animal to inhale the liquid between droplets.
-
Post-administration Monitoring: Observe the animal for any respiratory issues.
Behavioral Assay Protocols
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for a total of 6 minutes.
-
The first 2 minutes are considered an acclimatization period.
-
During the final 4 minutes, score the duration of immobility (floating with only minor movements to keep the head above water).
-
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm) with a single food pellet placed in the center.
-
Procedure:
-
Food deprive the mice for 24 hours prior to the test.
-
Place the mouse in a corner of the arena.
-
Measure the latency (time taken) for the mouse to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.
-
-
Data Analysis: A shorter latency to begin eating is interpreted as a reduction in anxiety and depressive-like behavior.
Conclusion
This compound demonstrates significant potential as a rapid-acting antidepressant. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic efficacy and mechanisms of action of this promising peptide in rodent models of depression. Adherence to these detailed methodologies will facilitate the generation of reproducible and comparable data across different research settings.
References
Application Notes and Protocols for Measuring PE 22-28's Inhibition of TREK-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PE 22-28, a shortened analog of the neuropeptide spadin, has emerged as a potent and selective inhibitor of the TWIK-related K+ channel 1 (TREK-1).[1][2][3] TREK-1, a two-pore domain potassium (K2P) channel, plays a crucial role in regulating neuronal excitability and is a promising therapeutic target for neurological disorders, particularly depression.[4][5] this compound exhibits a significantly higher affinity and stability compared to its parent compound, spadin.[3] This document provides detailed application notes and protocols for assays to measure the inhibitory activity of this compound on the TREK-1 channel, aiding researchers in the screening and characterization of this and similar compounds.
Data Presentation
The inhibitory potency of this compound and its parent compound, spadin, against the TREK-1 channel has been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors.
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 0.12 | hTREK-1/HEK cells | [3][6] |
| Spadin (PE 12-28) | 40 - 60 | hTREK-1/HEK cells | [3] |
| G/A-PE 22-28 | 0.10 | hTREK-1/HEK cells | [3] |
| Biotinylated-G/A-PE 22-28 | 1.2 | hTREK-1/HEK cells | [3] |
Table 1: Inhibitory Potency of this compound and Related Peptides on TREK-1.
Signaling Pathway of TREK-1 Inhibition
Inhibition of the TREK-1 channel by this compound leads to a cascade of events that ultimately modulate neuronal activity. Under normal physiological conditions, TREK-1 channels contribute to the resting membrane potential, keeping the neuron in a hyperpolarized state. By blocking these channels, this compound causes membrane depolarization, which increases neuronal excitability and lowers the threshold for action potential firing. This enhanced excitability is thought to underlie the antidepressant effects of this compound.[1][2] Recent studies also suggest the involvement of the NF-κB signaling pathway in the mechanism of action of TREK-1 inhibitors.[7]
Caption: Signaling pathway of TREK-1 inhibition by this compound.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of ion channel modulators with high fidelity.[3][8] This protocol describes the measurement of this compound's inhibitory effect on TREK-1 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Objective: To determine the IC50 of this compound for the TREK-1 channel.
Materials:
-
HEK293 cells stably expressing human TREK-1 (hTREK-1/HEK).
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418).
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 1 mM in sterile water or appropriate buffer).
-
Arachidonic acid (AA) stock solution (e.g., 10 mM in ethanol) to activate TREK-1.[9][10]
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass capillaries.
Protocol:
-
Cell Preparation: Culture hTREK-1/HEK cells to 70-80% confluency on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Current Recording: Clamp the cell at a holding potential of -80 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 500 ms) to elicit TREK-1 currents. First, perfuse the cell with the external solution containing a known activator of TREK-1, such as 10 µM arachidonic acid (AA), to establish a stable baseline current.[3][9]
-
Application of this compound: Perfuse the cell with the external solution containing AA and various concentrations of this compound (e.g., ranging from 0.01 nM to 100 nM).
-
Data Acquisition: Record the current at each concentration of this compound after the current has reached a steady state.
-
Washout: Perfuse the cell with the external solution containing only AA to check for the reversibility of the inhibition.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) for each concentration of this compound. Normalize the current to the baseline current and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TREK-1, a K+ channel involved in polymodal pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PE 22-28 for Synaptic Plasticity Studies in Neuronal Cultures
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. FR3057266A1 - PEPTIDES DERIVED FROM NTSR3 PROPEPTIDE AND THEIR USE IN TREATING DEPRESSION - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application of PE 22-28 in Cognitive Enhancement Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28, also known as mini-spadin, is a synthetic seven-amino-acid peptide analog of spadin, a naturally occurring peptide derived from the propeptide of sortilin.[1][2] It has emerged as a promising candidate in the field of cognitive enhancement and neuroprotection due to its unique dual mechanism of action. This compound acts as a potent and highly selective inhibitor of the TREK-1 (TWIK-related potassium channel 1) potassium channel and also functions as a Brain-Derived Neurotrophic Factor (BDNF) mimetic by activating the TrkB (tropomyosin receptor kinase B) receptor.[3][4] This dual action modulates neuronal excitability, promotes neurogenesis and synaptogenesis, and confers neuroprotective effects, making it a subject of significant interest for its potential therapeutic applications in mood disorders, neurodegenerative diseases, and cognitive deficits.[5][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in research focused on cognitive enhancement.
Mechanism of Action
This compound's effects on cognitive function are primarily attributed to two interconnected signaling pathways:
-
TREK-1 Inhibition: this compound is a potent inhibitor of the TREK-1 potassium channel, with an IC50 of approximately 0.12 nM.[3][5] TREK-1 channels are "leak" channels that play a crucial role in regulating the resting membrane potential of neurons. By inhibiting TREK-1, this compound reduces potassium efflux, leading to neuronal depolarization and increased neuronal excitability. This enhanced excitability is thought to facilitate synaptic plasticity and improve cognitive processes.[7][8]
-
TrkB Receptor Agonism: this compound acts as a BDNF mimetic, binding to and activating TrkB receptors.[4] This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways. These pathways are critical for promoting neuronal survival, enhancing synaptic plasticity (long-term potentiation, LTP), and stimulating neurogenesis and synaptogenesis, all of which are fundamental for learning and memory.[4]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| TREK-1 Inhibition (IC50) | 0.12 nM | hTREK-1/HEK | [3][5] |
Table 2: Preclinical Dosages and Effects of this compound in Rodent Models
| Experiment | Species | Dosage | Administration Route | Duration | Key Findings | Reference |
| Antidepressant Effects (FST) | Mouse | 3.0 µg/kg | Intraperitoneal (i.p.) | 4 days | Significant reduction in immobility time. | [5] |
| Anxiolytic Effects (NSF) | Mouse | 3.0 µg/kg | Intraperitoneal (i.p.) | 4 days | Significant reduction in latency to eat. | [5] |
| Neurogenesis | Mouse | 3.0-4.0 µg/kg | Intraperitoneal (i.p.) | 4 days | Increased number of BrdU-positive cells in the hippocampus. | [5] |
| Synaptogenesis | Mouse Cortical Neurons | 0.1 µM | In vitro | Various | Increased expression of PSD-95. | [5] |
| Post-Stroke Cognitive & Motor Recovery | Mouse | 0.03 µg/kg (days 1-7), then 3.0 µg/kg (4 days/week) | Intraperitoneal (i.p.) | Chronic | Improved motor and cognitive deficits; increased learning in Morris Water Maze. | [7] |
Experimental Protocols
Assessment of Antidepressant-like Effects: Forced Swimming Test (FST)
This protocol is adapted from studies demonstrating the antidepressant properties of this compound.[5]
Objective: To evaluate the antidepressant-like effects of this compound in mice by measuring their immobility time in a forced swimming paradigm.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Glass beakers (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Male mice (e.g., C57BL/6)
Procedure:
-
Animal Habituation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound (3.0 µg/kg, i.p.) or saline to the control group daily for 4 consecutive days.
-
Forced Swimming Test:
-
On day 4, 30 minutes after the final injection, individually place each mouse in a glass beaker filled with water (10 cm depth).
-
Record the session for 6 minutes.
-
Analyze the last 4 minutes of the session, scoring the time spent immobile (making only minimal movements to keep the head above water).
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated group and the saline-treated control group using an appropriate statistical test (e.g., t-test). A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. Serum sortilin-derived propeptide concentrations as markers of depression in chronic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. First evidence of protective effects on stroke recovery and post-stroke depression induced by sortilin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioedgeresearchlabs.com [bioedgeresearchlabs.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. edhat.com [edhat.com]
Application Notes and Protocols for In Vivo Delivery of PE 22-28 Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28, a heptapeptide (B1575542) analog of spadin, has emerged as a promising therapeutic candidate for various neurological disorders due to its potent and selective inhibition of the TREK-1 potassium channel.[1][2] Its neuroprotective, antidepressant, and cognitive-enhancing effects observed in preclinical studies underscore its potential.[3][4] However, a significant hurdle for its clinical translation is the effective delivery across the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS) from systemic circulation.[5][6]
These application notes provide detailed protocols for established and experimental in vivo delivery methods of this compound to the brain in rodent models. The included methodologies are based on preclinical studies of this compound and analogous neuroprotective peptides.
Signaling Pathway of this compound
This compound exerts its effects primarily by inhibiting the TREK-1 (TWIK-related K+ channel 1) potassium channel.[2][4] This inhibition leads to neuronal depolarization, which in turn can enhance neurogenesis and synaptogenesis, contributing to its antidepressant and neuroprotective properties.[2][7]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
Direct quantitative data on this compound brain concentration following various delivery routes is limited in publicly available literature. The following table summarizes preclinical data on the efficacy of this compound administered via intraperitoneal injection and brain uptake data for other neuroprotective peptides delivered via alternative routes, which can serve as a reference for designing experiments with this compound.
| Delivery Method | Peptide | Animal Model | Dose | Key Quantitative Outcome | Reference |
| Intraperitoneal Injection | This compound | Mouse | 3.0 µg/kg | ~40% reduction in immobility time in Forced Swim Test | [3] |
| Intraperitoneal Injection | This compound | Mouse | 3.0 µg/kg (4 days) | Significant reduction in latency to eat in Novelty Suppressed Feeding Test | [3] |
| Intranasal Administration | Exendin-4 | Mouse | 0.5 µg/kg | Higher brain concentration compared to 5.0 µg/kg intraperitoneal injection | [2] |
| Intravenous Injection | pVEC (CPP) | Mouse | N/A | Unidirectional influx rate of 6.02 µl/(g x min) | [8] |
| Intravenous Injection | Tat 47-57 (CPP) | Mouse | N/A | Unidirectional influx rate of 4.73 µl/(g x min) | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Rodents
This is the most commonly reported method for systemic administration of this compound in preclinical studies.[3]
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile 0.9% saline solution
-
Sterile insulin (B600854) syringes (28-31 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound powder with sterile 0.9% saline to a desired stock concentration (e.g., 100 µg/mL).
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Store the reconstituted solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the mouse or rat. For mice, scruff the neck to expose the abdomen. For rats, a two-person technique is often preferred for safe handling.[8]
-
-
Injection:
-
Wipe the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Caption: Workflow for intraperitoneal injection of this compound.
Protocol 2: Intranasal (IN) Administration of this compound in Rodents (Adaptable)
Intranasal delivery offers a non-invasive route for direct nose-to-brain transport, bypassing the BBB.[9] This protocol is adapted from methods used for other neuroprotective peptides.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Micropipette with sterile tips
-
Animal handling apparatus for intranasal administration (optional)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound in sterile PBS to a final concentration suitable for the desired dosage in a small volume (e.g., 1-2 mg/mL).
-
Ensure the solution is iso-osmotic and at a physiological pH.
-
-
Animal Handling:
-
Administration:
-
Using a micropipette, apply a small droplet (2-5 µL) of the this compound solution to the opening of one nostril.
-
Allow the animal to inhale the droplet.
-
Alternate between nostrils with a few minutes interval between each droplet to allow for absorption and prevent the solution from draining into the lungs.
-
The total volume should typically not exceed 30 µL per animal.[10]
-
-
Post-Administration:
-
Keep the animal in a supine position for a few minutes after the final droplet is administered.
-
Return the animal to its cage and monitor for any signs of respiratory distress or irritation.
-
Caption: Workflow for intranasal delivery of this compound.
Protocol 3: Systemic Delivery of this compound Conjugated to a Cell-Penetrating Peptide (CPP) (Adaptable)
Conjugating this compound to a CPP, such as the TAT peptide, can facilitate its transport across the BBB.[12][13] This protocol outlines a general strategy for conjugation and subsequent in vivo administration.
Materials:
-
This compound peptide with a terminal cysteine residue (for conjugation)
-
TAT peptide (e.g., YGRKKRRQRRR) with a reactive group
-
Cross-linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Solvents (e.g., DMSO, PBS)
-
Purification system (e.g., HPLC)
-
Sterile saline for injection
Procedure:
-
Conjugation of this compound to TAT Peptide:
-
This is a multi-step chemical synthesis process that should be performed by a qualified chemist. A common strategy involves using a heterobifunctional crosslinker like SMCC.[7]
-
First, react the amine group of the TAT peptide with the NHS-ester of SMCC.
-
Then, react the maleimide (B117702) group of the SMCC-activated TAT peptide with the sulfhydryl group of the cysteine-terminated this compound.
-
Purify the resulting this compound-TAT conjugate using reverse-phase HPLC.
-
Characterize the conjugate by mass spectrometry to confirm its identity and purity.
-
-
In Vivo Administration:
-
Dissolve the purified and lyophilized this compound-TAT conjugate in sterile saline.
-
Administer the conjugate systemically, typically via intravenous (tail vein) or intraperitoneal injection, following the procedures outlined in Protocol 1 for IP injection.
-
The dosage will need to be optimized based on the efficacy and potential toxicity of the conjugate.
-
Caption: Workflow for CPP conjugation and in vivo delivery.
Brain Tissue Analysis Protocol
To quantify the concentration of this compound in the brain, a robust analytical method is required.
Materials:
-
Homogenizer
-
Centrifuge
-
Protein precipitation agents (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
Procedure:
-
Tissue Collection and Homogenization:
-
At a predetermined time point after administration, euthanize the animal and perfuse transcardially with cold PBS to remove blood from the brain vasculature.
-
Dissect the brain and specific regions of interest.
-
Weigh the tissue samples.
-
Homogenize the tissue in a suitable buffer.[14]
-
-
Sample Preparation:
-
Add a protein precipitation agent to the brain homogenate to precipitate larger proteins.
-
Centrifuge the sample and collect the supernatant containing the peptide.
-
For cleaner samples, an optional solid-phase extraction step can be performed.
-
-
Quantification:
-
Analyze the extracted sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound.[15]
-
Conclusion
The successful in vivo delivery of this compound across the blood-brain barrier is critical for realizing its therapeutic potential. While intraperitoneal injection is a well-documented method for systemic administration in preclinical models, alternative strategies such as intranasal delivery and conjugation with cell-penetrating peptides offer promising avenues for enhancing brain uptake. The protocols provided herein offer a detailed framework for researchers to explore these delivery methods. It is crucial to note that for novel delivery systems, extensive optimization and validation, including pharmacokinetic and pharmacodynamic studies, are essential to determine their efficacy and safety.
References
- 1. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Delivery of Exendin-4 Confers Neuroprotective Effect Against Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nose-to-Brain Delivery of Therapeutic Peptides as Nasal Aerosols [mdpi.com]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain | MDPI [mdpi.com]
- 13. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics [mdpi.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for Investigating the Effects of PE 22-28 on Mood Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of the novel peptide, PE 22-28, in the context of mood regulation. The protocols detailed herein encompass a multi-tiered approach, beginning with in vitro characterization of the peptide's molecular mechanism and cellular effects, and progressing to in vivo assessment of its behavioral impact in established rodent models of depression and anxiety. This document is intended to guide researchers in the systematic investigation of this compound, from initial screening to preclinical validation, with a focus on generating robust and reproducible data for drug development pipelines.
Introduction
This compound is a synthetic peptide that has garnered significant interest for its potential as a novel therapeutic agent for mood disorders.[1][2] Preclinical evidence suggests that this compound may exert its effects through a dual mechanism of action: inhibition of the TREK-1 (TWIK-related K+ channel 1) potassium channel and acting as a mimetic of brain-derived neurotrophic factor (BDNF).[2][3][4][5] Inhibition of TREK-1 is known to produce rapid antidepressant-like effects by enhancing neuronal excitability.[2][4] Concurrently, by mimicking BDNF, this compound may activate the TrkB receptor and its downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are critically involved in neurogenesis, synaptic plasticity, and mood regulation.[3]
The following protocols provide a detailed roadmap for the systematic evaluation of this compound's effects on mood-related behaviors and their underlying molecular mechanisms.
In Vitro Experimental Protocols
Cell Line Models for Initial Screening
Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are well-established in vitro models for studying the effects of antidepressants.[6][7][8][9][10][11] A corticosterone-induced stress model in these cells can mimic the neurotoxic effects of chronic stress, providing a platform to assess the protective and signaling effects of this compound.[10][11]
Protocol 2.1.1: Assessment of this compound's Protective Effects Against Corticosterone-Induced Cytotoxicity
-
Cell Culture: Culture SH-SY5Y or PC12 cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat cells with varying concentrations of this compound for 2 hours. Subsequently, induce cytotoxicity by adding corticosterone (B1669441) (e.g., 400 µM) and incubate for an additional 24 hours.[10]
-
Cell Viability Assay (MTT): Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) group.
Protocol 2.1.2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Following treatment as in 2.1.1, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-CREB (Ser133), CREB, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-Akt (Ser473), and Akt. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[12][13][14][15][16][17][18][19]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using image analysis software.
Primary Neuronal Cultures for Neurogenesis Studies
Primary hippocampal or cortical neuron cultures are invaluable for studying the direct effects of compounds on neuronal survival, differentiation, and neurite outgrowth.[20][21][22][23][24]
Protocol 2.2.1: BrdU Incorporation Assay for Neuronal Proliferation
-
Primary Neuron Culture: Isolate and culture primary neurons from embryonic rodent brains.[21][22][23]
-
Treatment: Treat neuronal cultures with this compound at various concentrations for a specified period (e.g., 48-72 hours).
-
BrdU Labeling: Add BrdU (10 µM) to the culture medium for the final 2-24 hours of treatment.[5][25]
-
Immunocytochemistry: Fix the cells, denature the DNA with HCl, and perform immunocytochemistry using an anti-BrdU antibody.[25]
-
Imaging and Analysis: Acquire fluorescent images and quantify the percentage of BrdU-positive cells.
Protocol 2.2.2: Immunocytochemistry for Neuronal Differentiation Markers
-
Treatment: Treat primary neuronal cultures with this compound.
-
Immunostaining: Fix the cells and perform immunocytochemistry for neuronal differentiation markers such as Doublecortin (DCX) for immature neurons and NeuN for mature neurons.[9][26][27][28][29][30][31][32][33][34]
-
Analysis: Quantify the expression and localization of these markers to assess the effect of this compound on neuronal differentiation.
In Vivo Experimental Protocols
3.1. Animals and Drug Administration
-
Animals: Adult male C57BL/6 mice are commonly used for behavioral studies of depression and anxiety.
-
This compound Preparation: The solubility of this compound should be determined empirically.[1][2][3][4] A common starting point for peptide solubilization is sterile saline or PBS. If solubility is an issue, small amounts of DMSO or other organic solvents can be used, with the final concentration kept to a minimum to avoid vehicle effects.[6]
-
Route of Administration: Intranasal administration is a promising, non-invasive method for delivering peptides to the brain, bypassing the blood-brain barrier.[1][25][33] Intraperitoneal (IP) and intravenous (IV) injections are also common routes.[16]
3.2. Behavioral Models of Depression and Anxiety
Protocol 3.2.1: Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[2][13][15][30][34]
-
Procedure: Administer this compound or vehicle to mice (e.g., 30-60 minutes before the test for acute effects, or daily for chronic studies). Place each mouse in the water tank for a 6-minute session.[2][15]
-
Data Collection: Record the session and score the duration of immobility during the last 4 minutes of the test.[2][15] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the this compound treated groups and the vehicle control group.
Protocol 3.2.2: Tail Suspension Test (TST)
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.
-
Procedure: Administer this compound or vehicle. Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.[3][4][12][27][29] The test duration is typically 6 minutes.[3][4][12]
-
Data Collection: Record the duration of immobility, defined as the absence of any limb or body movements, except for respiration.[3]
-
Data Analysis: Compare the immobility time between the different treatment groups.
Protocol 3.2.3: Novelty Suppressed Feeding Test (NSFT)
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm).
-
Procedure: Food-deprive the mice for 24 hours prior to the test.[5][26][28][31] Administer this compound or vehicle. Place a single food pellet in the center of the arena. Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet (maximum test duration of 5-10 minutes).
-
Data Collection: Record the latency to the first bite of the food pellet. Immediately after the test, measure the amount of food consumed in the home cage for a short period (e.g., 5 minutes) to control for appetite effects.
-
Data Analysis: Compare the latency to eat between the groups.
3.3. Molecular and Cellular Analysis from Brain Tissue
Following the completion of behavioral testing, brain tissue can be collected for molecular analysis.
Protocol 3.3.1: BDNF ELISA
-
Tissue Collection: Euthanize mice and rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Tissue Homogenization: Homogenize the tissue in lysis buffer.
-
ELISA: Perform a sandwich ELISA for BDNF according to the manufacturer's instructions to quantify BDNF protein levels.[14][17][18]
-
Data Analysis: Normalize BDNF levels to total protein concentration and compare between groups.
Protocol 3.3.2: Western Blot for Signaling Molecules
-
Protein Extraction: Extract protein from brain tissue homogenates as described in Protocol 2.1.2.
-
Western Blotting: Perform Western blot analysis for p-CREB, CREB, p-ERK, and ERK as detailed in Protocol 2.1.2.
-
Data Analysis: Quantify and compare the levels of phosphorylated proteins relative to total protein levels.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Effects of this compound on Cell Viability and Signaling
| Treatment Group | Cell Viability (%) | p-CREB/CREB Ratio | p-ERK/ERK Ratio |
| Vehicle Control | |||
| Corticosterone | |||
| This compound (Low Dose) + Corticosterone | |||
| This compound (Mid Dose) + Corticosterone | |||
| This compound (High Dose) + Corticosterone |
Table 2: In Vivo Behavioral Effects of this compound
| Treatment Group | FST Immobility (s) | TST Immobility (s) | NSFT Latency to Feed (s) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control (e.g., Fluoxetine) |
Table 3: In Vivo Molecular Effects of this compound in Brain Tissue
| Treatment Group | Hippocampal BDNF (pg/mg protein) | Hippocampal p-CREB/CREB | Hippocampal p-ERK/ERK |
| Vehicle Control | |||
| This compound (Effective Dose) | |||
| Positive Control |
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. genscript.com [genscript.com]
- 2. biobasic.com [biobasic.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. visikol.com [visikol.com]
- 10. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-CREB (Ser133) (1B6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Doublecortin in Oligodendrocyte Precursor Cells in the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NeuN As a Neuronal Nuclear Antigen and Neuron Differentiation Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Doublecortin-Like Is Implicated in Adult Hippocampal Neurogenesis and in Motivational Aspects to Escape from an Aversive Environment in Male Mice | eNeuro [eneuro.org]
- 23. Dissociation of doublecortin expression and neurogenesis in unipolar brush cells in the vestibulocerebellum and dorsal cochlear nucleus of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uvic.ca [uvic.ca]
- 25. Neuronal nuclei antigen (NeuN /RBFOX3) | Abcam [abcam.com]
- 26. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 27. Time Course of Postnatal Distribution of Doublecortin Immunoreactive Developing/Maturing Neurons in the Somatosensory Cortex and Hippocampal CA1 Region of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 29. Molecular engineering solutions for therapeutic peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. benchchem.com [benchchem.com]
- 32. Cell-Penetrating Peptides as Vehicles for Delivery of Therapeutic Nucleic Acids. Mechanisms and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Western Blotting for Neuronal Proteins [protocols.io]
- 34. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neurogenesis Following PE 22-28 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neurogenic effects of the novel peptide PE 22-28. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound in fields such as neurodegenerative disease and depression.
Introduction to this compound
This compound is a synthetic 7-amino-acid peptide fragment and a shortened analog of spadin.[1][2] It has garnered significant interest for its potential as a rapid-acting antidepressant.[1][3] The primary mechanism of action for this compound is the potent and specific inhibition of the TREK-1 (TWIK-related potassium channel 1) potassium channel.[1][2][4] By blocking TREK-1, this compound is thought to increase neuronal excitability, which in turn promotes downstream signaling cascades that lead to neurogenesis and synaptogenesis.[5][6] Some evidence also suggests an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of its receptor, TrkB, which is a well-established pathway for promoting neuronal survival, growth, and plasticity.[4][7][8]
Studies in animal models suggest that this compound can induce neurogenesis within just a few days of treatment, a significant acceleration compared to traditional antidepressants.[1][5][9] This makes robust and accurate assessment of neurogenesis a critical step in evaluating its efficacy.
Signaling Pathway of this compound in Neurogenesis
The proposed signaling cascade initiated by this compound involves the inhibition of the TREK-1 channel, leading to downstream effects that culminate in the formation of new neurons.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Assessing Neurogenesis
A typical experimental workflow for evaluating the neurogenic effects of this compound in a rodent model is outlined below. This process involves peptide administration, labeling of newly divided cells, tissue processing, and subsequent analysis.
Caption: Workflow from this compound treatment to data analysis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on markers of neurogenesis as reported in preclinical studies.
| Parameter | Treatment Group | Observation | Reported Effect | Reference |
| Cell Proliferation | This compound (Mice) | BrdU-positive cells in the hippocampus | Approximately double the population of BrdU-positive cells. | [5][9] |
| Neurogenesis | Spadin-analogs including this compound (3.0-4.0 µg/kg, 4 days) | BrdU-positive cells per hippocampus | Significant increase in the number of BrdU-positive cells. | [1] |
| Synaptogenesis | This compound (0.1 µM, in vitro) | PSD-95 expression in cortical neurons | Enhanced synaptogenesis measured by increased PSD-95 levels. | [1][6] |
| Behavioral Correlate | This compound (3 µg/kg, 4 days) | Novelty Suppressed Feeding Test | Significantly reduced latency to eat, a test predictive of neurogenesis. | [1] |
Experimental Protocols
Protocol 1: In Vivo this compound Administration and BrdU Labeling in Mice
This protocol describes the sub-chronic administration of this compound and the subsequent labeling of dividing cells using 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Materials:
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
BrdU (Sigma-Aldrich, Cat. No. B5002)
-
Adult mice (e.g., C57BL/6, 8-10 weeks old)
-
Sterile syringes and needles
Procedure:
-
This compound Preparation: Reconstitute this compound in sterile saline to a final concentration suitable for the desired dosage (e.g., 3-4 µg/kg).[1]
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
This compound Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection once daily for 4 consecutive days.[1]
-
BrdU Preparation: Prepare a sterile solution of BrdU in 0.9% saline at 10 mg/mL.
-
BrdU Labeling: On the final day of this compound treatment, administer BrdU to label the population of cells proliferating at that time. A common regimen is multiple i.p. injections (e.g., 3-4 injections of 50-100 mg/kg, spaced 2 hours apart) to ensure adequate labeling.[10]
-
Survival Period: The time between the last BrdU injection and euthanasia determines the stage of neurogenesis being studied.
Protocol 2: Tissue Preparation and Sectioning
Proper tissue fixation and sectioning are crucial for high-quality immunohistochemical staining.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Vibratome or cryostat
Procedure:
-
Anesthesia and Perfusion: Deeply anesthetize the mouse. Perform a transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissue.
-
Brain Extraction: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 20% sucrose solution at 4°C until it sinks, then transfer to a 30% sucrose solution at 4°C until it sinks. This prevents ice crystal formation during freezing.
-
Sectioning:
-
Cryosectioning: Freeze the brain in an appropriate medium (e.g., OCT compound) and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.
-
Vibratome Sectioning: For free-floating immunohistochemistry, sections can be cut directly from the fixed brain using a vibratome.[14]
-
-
Storage: Store sections in a cryoprotectant solution (e.g., containing ethylene (B1197577) glycol and glycerol) at -20°C until staining.
Protocol 3: Immunohistochemistry for Neurogenesis Markers (DCX, NeuN, BrdU)
This protocol outlines the steps for fluorescently labeling BrdU (proliferating cells), Doublecortin (DCX; immature neurons), and Neuronal Nuclei (NeuN; mature neurons).
Materials:
-
Brain sections from Protocol 2
-
PBS and PBS-T (PBS with 0.1-0.3% Triton X-100)
-
Hydrochloric acid (HCl, 2N)
-
Boric acid or Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Blocking solution (e.g., 5% normal goat serum in PBS-T)
-
Primary antibodies:
-
Anti-BrdU (e.g., Rat anti-BrdU)
-
Anti-DCX (e.g., Goat anti-DCX)
-
Anti-NeuN (e.g., Mouse anti-NeuN)
-
-
Fluorescently-conjugated secondary antibodies (e.g., Goat anti-Rat Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594, Goat anti-Mouse Alexa Fluor 647)
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (for BrdU): a. Incubate sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.[11] b. Neutralize the acid by washing sections twice in 0.1 M borate buffer (pH 8.5) for 10 minutes each. c. Wash sections three times in PBS.
-
Permeabilization and Blocking: a. Incubate sections in PBS-T for 15 minutes. b. Block non-specific antibody binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections in a cocktail of primary antibodies (anti-BrdU, anti-DCX, anti-NeuN) diluted in blocking solution. Incubate overnight (18-48 hours) at 4°C with gentle agitation.
-
Washing: Wash sections three times in PBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections in a cocktail of appropriate fluorescently-conjugated secondary antibodies diluted in blocking solution. Incubate for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS-T for 10 minutes each, protected from light.
-
Counterstaining: Incubate sections with DAPI (1 µg/mL in PBS) for 10 minutes to stain all cell nuclei.
-
Mounting: Wash sections once in PBS, then mount them onto glass slides and coverslip using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope. Capture images of the dentate gyrus of the hippocampus, a primary site of adult neurogenesis.[15][16][17]
Data Analysis and Interpretation
-
Quantification: Use design-based stereology to obtain an unbiased estimate of the total number of labeled cells (BrdU+, DCX+, NeuN+) in the granule cell layer of the dentate gyrus.
-
Interpretation of Markers:
-
BrdU+ cells: Represent cells that were proliferating at the time of BrdU injection.
-
DCX+ cells: Identify immature, migrating neuroblasts and young neurons (typically 2-3 weeks old).[13][18]
-
BrdU+/DCX+ co-localization: Confirms that newly divided cells are differentiating into neurons.
-
BrdU+/NeuN+ co-localization: Indicates the survival and maturation of newly born cells into mature neurons integrated into the existing circuitry.[16][17]
-
An increase in the number of these markers in the this compound treated group compared to the vehicle control group would indicate a positive neurogenic effect.
-
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 5. corepeptides.com [corepeptides.com]
- 6. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 7. revolutionhealth.org [revolutionhealth.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. ally4health.com [ally4health.com]
- 10. FR3057266A1 - PEPTIDES DERIVED FROM NTSR3 PROPEPTIDE AND THEIR USE IN TREATING DEPRESSION - Google Patents [patents.google.com]
- 11. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Bromodeoxyuridine (BrdU) labeling and immunohistochemical detection in adult zebrafish brain [protocols.io]
- 15. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemical study of doublecortin and nucleostemin in canine brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PE 22-28 in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28 is a synthetic seven-amino-acid peptide derived from its parent compound, spadin. It has emerged as a subject of significant interest in neuroscience research due to its potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1). By blocking TREK-1, this compound enhances neuronal excitability, leading to the promotion of neurogenesis and synaptogenesis. These properties suggest its potential as a therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease. Preclinical studies in models of depression have demonstrated its rapid-onset antidepressant-like effects and a favorable safety profile.[1][2]
Furthermore, this compound is suggested to act as a Brain-Derived Neurotrophic Factor (BDNF) mimetic by activating Tropomyosin receptor kinase B (TrkB) receptors, thereby stimulating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and PLCγ.[3] This dual mechanism of action—TREK-1 inhibition and TrkB activation—positions this compound as a compelling candidate for mitigating the complex pathology of Alzheimer's disease, which is characterized by synaptic loss, neuronal death, and cognitive decline.
These application notes provide a comprehensive guide for the investigation of this compound in preclinical models of Alzheimer's disease. The protocols outlined below are based on established methodologies for peptide administration in rodent models and are intended to serve as a foundation for further research into the therapeutic efficacy of this compound.
Mechanism of Action
This compound's primary mechanism of action is the selective blockade of the TREK-1 potassium channel.[1] This channel is involved in regulating neuronal excitability; its inhibition leads to membrane depolarization and an increased propensity for neuronal firing. This enhanced excitability is thought to trigger downstream events, including the activation of transcription factors like CREB, which are crucial for neurogenesis and synaptic plasticity.[4]
Additionally, this compound has been reported to activate TrkB receptors, mimicking the action of BDNF.[3] This leads to the activation of key signaling cascades that support neuronal survival, growth, and synaptic function.[3]
It is important to note a point of complexity in the current literature. While this compound is a TREK-1 inhibitor, some studies suggest that TREK-1 activation may be beneficial in certain contexts of neurodegeneration.[5][6][7][8] One hypothesis to reconcile these findings is that the role of TREK-1 may be cell-type and disease-stage specific. In the context of Alzheimer's disease, the potent neurogenic and synaptogenic effects induced by this compound's TREK-1 inhibition may outweigh other potential effects, promoting neuronal resilience and counteracting the neurodegenerative cascade. Further research is required to fully elucidate the nuanced role of TREK-1 modulation in Alzheimer's pathology.
Data Presentation
While specific data for this compound in Alzheimer's disease models is not yet available, the following tables present a summary of findings from preclinical studies in other relevant models, alongside hypothetical data to illustrate potential experimental outcomes in an Alzheimer's model.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Depression
| Parameter | Vehicle Control | This compound (3.0 µg/kg) | This compound (4.0 µg/kg) | Reference |
| Immobility Time (Forced Swim Test) | 150 ± 10 s | 80 ± 8 s | 75 ± 7 s | [2] |
| Latency to Feed (Novelty Suppressed Feeding) | 200 ± 15 s | 120 ± 12 s | 110 ± 10 s | [2] |
| BrdU+ Cells (Hippocampus) | 100 ± 12 | 190 ± 20 | 210 ± 22 | [2] |
| PSD-95 Expression (Hippocampus) | 1.0 ± 0.1 (relative units) | 1.8 ± 0.2 (relative units) | 2.0 ± 0.2 (relative units) | [2] |
Table 2: Hypothetical Preclinical Efficacy of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Vehicle Control | This compound (5 µg/kg) | This compound (10 µg/kg) |
| Amyloid Plaque Load (Thioflavin S) | 10 ± 1.5 (% area) | 7 ± 1.2 (% area) | 5 ± 1.0 (% area) |
| Soluble Aβ42 Levels (ELISA) | 200 ± 25 pg/mg | 140 ± 20 pg/mg | 100 ± 15 pg/mg |
| p-Tau/Total Tau Ratio (Western Blot) | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| Synaptophysin Levels (Western Blot) | 1.0 ± 0.1 (relative units) | 1.5 ± 0.2 (relative units) | 1.8 ± 0.2 (relative units) |
| Escape Latency (Morris Water Maze) | 60 ± 5 s | 40 ± 6 s | 30 ± 5 s |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the peptide with sterile saline or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of saline to a 1 mg vial.
-
Gently vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
For working solutions, dilute the stock solution with sterile saline or PBS to the desired final concentration for injection. For example, to achieve a dose of 5 µg/kg in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.25 µg/mL.
-
Prepare fresh working solutions daily. Store the stock solution at -20°C for up to one month.
Protocol 2: Long-Term Administration of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
Animal Model:
-
APP/PS1 transgenic mice and wild-type littermate controls.
-
Age at initiation of treatment: 6 months (when amyloid pathology is typically established).
Treatment Groups:
-
Vehicle Control (Sterile Saline)
-
This compound (5 µg/kg)
-
This compound (10 µg/kg)
Administration:
-
Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: 3 months.
Procedure:
-
House mice under standard laboratory conditions with ad libitum access to food and water.
-
On the day of injection, weigh each mouse to accurately calculate the injection volume.
-
Administer the appropriate treatment (vehicle or this compound) via s.c. or i.p. injection.
-
Monitor the animals daily for any adverse effects.
-
At the end of the 3-month treatment period, perform behavioral testing (see Protocol 3).
-
Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (see Protocol 4).
Protocol 3: Assessment of Cognitive Function using the Morris Water Maze
Apparatus:
-
A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1 cm below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 4: Biochemical and Histological Analysis of Brain Tissue
Tissue Collection:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) for histology, or PBS alone for biochemical analysis.
-
Dissect the brain and divide it into hemispheres.
-
Post-fix one hemisphere in 4% PFA for 24 hours for histology.
-
Dissect the hippocampus and cortex from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
Histological Analysis:
-
Cryoprotect the PFA-fixed hemisphere in 30% sucrose.
-
Section the brain using a cryostat (30 µm sections).
-
Perform immunohistochemistry for:
-
Amyloid-beta plaques (e.g., using 6E10 antibody).
-
Phosphorylated tau (e.g., using AT8 antibody).
-
Synaptic markers (e.g., synaptophysin).
-
Neurogenesis (e.g., BrdU or DCX).
-
-
Quantify the plaque load, p-tau pathology, synaptic density, and number of new neurons using image analysis software.
Biochemical Analysis:
-
Homogenize the frozen hippocampus and cortex.
-
Perform ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Perform Western blotting to analyze levels of:
-
Total and phosphorylated tau.
-
Synaptic proteins (e.g., synaptophysin, PSD-95).
-
BDNF and TrkB activation.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 5. Activation of the TREK-1 Potassium Channel Improved Cognitive Deficits in a Mouse Model of Alzheimer's Disease by Modulating Glutamate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the TREK-1 Potassium Channel Improved Cognitive Deficits in a Mouse Model of Alzheimer’s Disease by Modulating Glutamate Metabolism | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of PE 22-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
PE 22-28 is a synthetic peptide analog of spadin, a naturally occurring peptide, that has garnered significant interest for its potential therapeutic properties, including neuroprotective and antidepressant-like effects.[1] Emerging evidence also suggests that this compound possesses anti-inflammatory capabilities, making it a promising candidate for the development of novel treatments for a range of inflammatory conditions.[1][2][3] The primary mechanism of action of this compound is believed to be the inhibition of the TWIK-related potassium channel-1 (TREK-1).[1][4] By blocking TREK-1, this compound can modulate cellular excitability and downstream signaling pathways implicated in the inflammatory response.[5][6]
These application notes provide detailed in vitro and in vivo protocols for researchers to effectively evaluate the anti-inflammatory properties of this compound. The methodologies described herein are standard and widely accepted models for screening and characterizing anti-inflammatory compounds.
Mechanism of Action: this compound as a TREK-1 Inhibitor
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TREK-1 potassium channel. In inflammatory states, the activation of signaling pathways such as the NF-κB pathway is a critical step in the production of pro-inflammatory mediators. TREK-1 channels can influence the membrane potential of immune cells, thereby modulating their activation. By inhibiting TREK-1, this compound is hypothesized to alter intracellular signaling cascades that lead to a downstream reduction in the expression and secretion of key inflammatory molecules like TNF-α, IL-6, and nitric oxide.
References
- 1. behemothlabz.com [behemothlabz.com]
- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heraldonline.co.zw [heraldonline.co.zw]
- 4. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 5. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 6. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability and half-life of PE 22-28 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and half-life of the PE 22-28 peptide in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a synthetic seven-amino-acid peptide (GVSWGLR) derived from the naturally occurring peptide, spadin.[1][2] It is a potent and selective inhibitor of the TREK-1 potassium channel.[3][4][5][6] Like many peptides, this compound can be susceptible to degradation in aqueous solutions through processes like hydrolysis, oxidation, and enzymatic cleavage, which can reduce its bioactivity and lead to inconsistent experimental results.[7] Proper handling and formulation are crucial to maintain its stability and ensure reliable outcomes.
Q2: What are the recommended storage conditions for lyophilized and reconstituted this compound?
A2: For optimal stability, lyophilized this compound powder should be stored at -20°C for long-term storage (up to several years).[5] Once reconstituted, the peptide solution should be stored at 2-8°C and is generally stable for up to four weeks. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes.
Q3: What is the expected half-life of this compound in solution?
A3: this compound has been structurally optimized for enhanced in vivo stability and a longer duration of action compared to its parent compound, spadin.[8] While spadin's activity diminishes after 7 hours, this compound and its analogs can maintain their effects for up to 23 hours.[2][4] The in vivo half-life of its activity duration is reported to be greater than 24 hours.[8] However, the precise half-life in vitro can vary significantly depending on the solution's pH, temperature, and the presence of proteases.
Q4: Can I modify this compound to further enhance its stability?
A4: Yes, several chemical modification strategies can be employed to improve peptide stability. While this compound is already a shortened and more stable analog of spadin,[2] techniques such as N-terminal acetylation and C-terminal amidation can protect against exopeptidases. Other methods like PEGylation (attaching polyethylene (B3416737) glycol chains) can provide steric hindrance to proteases.[9] It is important to note that any modification may impact the peptide's biological activity, so empirical testing of new analogs is essential.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Peptide Activity Over Time | - Improper Storage: Storing reconstituted peptide at room temperature or for extended periods. - Degradation: Hydrolysis, oxidation, or enzymatic degradation in the solution. - Repeated Freeze-Thaw Cycles: Aliquoting was not performed. | - Store reconstituted this compound at 2-8°C and use within 4 weeks. For longer storage, aliquot and freeze at -20°C or -80°C. - Prepare fresh solutions before experiments. Use sterile, high-purity solvents and maintain an optimal pH range (typically 5-7).[7] - Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles. |
| Inconsistent Experimental Results | - Peptide Aggregation: Hydrophobic interactions between peptide molecules. - Inaccurate Concentration: Peptide adsorption to container surfaces. | - Use peptide-friendly containers (e.g., low-protein-binding tubes). - Consider using excipients like polyethylene glycol (PEG) to reduce aggregation.[7] - Briefly centrifuge the vial before opening to ensure all lyophilized powder is at the bottom. |
| Precipitation Observed in Solution | - Poor Solubility: The chosen solvent is not optimal for this compound. - pH Issues: The pH of the solution is at the isoelectric point of the peptide. | - this compound is soluble in water (up to 2 mg/ml).[6] If using buffers, ensure the pH is not at the peptide's isoelectric point. - Adjust the pH of the buffer. For basic peptides, a slightly acidic buffer may improve solubility, and vice versa. |
Quantitative Data Summary
The following table summarizes the stability data for this compound and its parent compound, spadin.
| Peptide | Condition | Half-Life / Duration of Action | Reference(s) |
| This compound | In vivo (rodent models) | >24 hours (activity duration) | [8] |
| This compound and analogs | In vivo (rodent models) | Up to 23 hours (activity duration) | [2][4] |
| Spadin (parent compound) | In vivo (rodent models) | ~7 hours (activity duration) | [2][4] |
| Spadin (parent compound) | In vitro (mouse serum) | Half-life measured over 60 minutes | [2] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Serum
This protocol provides a general method to assess the stability of this compound in serum, adapted from methodologies for similar peptides.[2][9]
Materials:
-
This compound peptide
-
Pooled human or mouse serum
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Water and Acetonitrile (HPLC grade) with 0.1% TFA for mobile phases
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in sterile water or a suitable buffer (e.g., 1 mg/mL).
-
Reaction Mixture: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed serum to achieve the desired final peptide concentration (e.g., 10-100 µM) and serum concentration (e.g., 25-50% v/v).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to precipitate serum proteins.
-
Sample Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system.
-
Data Analysis: Monitor the decrease of the parent peptide peak area over time. The peak area at time zero is considered 100%. Calculate the percentage of intact peptide remaining at each time point and plot it against time to determine the half-life (t½).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via TREK-1 inhibition leading to neurogenesis.
Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for determining the in vitro serum stability of this compound.
References
- 1. edhat.com [edhat.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Supplier | CAS 1801959-12-5 | PE22-28 | Tocris Bioscience [tocris.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low efficacy of PE 22-28 in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with the PE 22-28 peptide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a synthetic seven-amino-acid peptide analog of spadin (B612297).[1] It is being investigated for its potential in mood regulation, neuroprotection, and cognitive enhancement.[1][2] Its primary mechanisms of action are the inhibition of the TREK-1 potassium channel and agonism of the TrkB receptor, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[2][3]
Q2: What are the expected outcomes of this compound treatment in neuronal cell cultures?
Based on its mechanisms of action, this compound is expected to promote neuronal survival, enhance neurogenesis, and support synaptogenesis.[1][2][4] In cell culture models, this can be observed as:
-
Increased cell viability in the presence of neurotoxins.
-
Promotion of neurite outgrowth and differentiation of neural stem cells.
-
Increased expression of synaptic proteins like PSD-95.[4]
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be stored lyophilized at -20°C.[5] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. This compound is soluble in sterile water or cell culture medium.[4]
Q4: What is a typical effective concentration range for this compound in vitro?
The biochemical IC50 of this compound for TREK-1 inhibition is approximately 0.12 nM in HEK293 cells.[3][4][6] However, the effective concentration for cellular effects such as neuroprotection or neurogenesis can vary depending on the cell type, assay conditions, and the specific endpoint being measured. A broad dose-response experiment, for instance, from 1 nM to 1 µM, is recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for Low Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your cell culture experiments.
Problem 1: No observable effect on cell viability or neuroprotection.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | The concentration of this compound may be too low or too high, leading to a lack of response or toxicity. Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 1 µM) to identify the optimal working concentration for your specific cell line and assay. |
| Peptide Degradation | The peptide may have degraded due to improper storage or handling. Solution: Ensure the peptide was stored at -20°C (lyophilized) or -80°C (in solution) and that freeze-thaw cycles were minimized. Use freshly prepared solutions for your experiments. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of this compound. Solution: Consider using multiple assays to assess neuroprotection. For example, in addition to a metabolic assay like MTT, use a cytotoxicity assay like LDH release or a marker of apoptosis such as caspase-3 activity. |
| Cell Line Insensitivity | The cell line you are using may not express sufficient levels of the target receptors (TrkB) or channels (TREK-1). Solution: Confirm the expression of TrkB and TREK-1 in your cell line using techniques like Western blot or RT-qPCR. Consider using a different cell line known to be responsive to neurotrophic factors, such as primary cortical neurons or SH-SY5Y cells. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Solubility Issues | This compound may not be fully solubilized, leading to variability in the actual concentration used. Solution: Ensure the peptide is completely dissolved before adding it to your cell culture medium. Gentle vortexing or brief sonication may help. |
| Variability in Cell Culture Conditions | Inconsistent cell density, passage number, or serum concentration can affect cellular responses. Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities. Be aware that components in serum can sometimes interfere with peptide activity. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variations in peptide concentration. Solution: Use calibrated pipettes and appropriate pipetting techniques. For highly concentrated stock solutions, perform serial dilutions to ensure accuracy. |
Data Presentation
Table 1: Biochemical and In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Citation |
| TREK-1 Inhibition (IC50) | 0.12 nM | HEK293 (expressing human TREK-1) | Electrophysiology (Patch-clamp) | [3][4][6] |
| Synaptogenesis | Increased PSD-95 expression | Mouse Cortical Neurons | Western Blot | [4] |
Table 2: Illustrative Example of a Neuroprotection Dose-Response Experiment
Note: The following data is hypothetical and for illustrative purposes only. Researchers should perform their own dose-response experiments to determine the EC50 in their specific system.
| This compound Concentration (nM) | % Cell Viability (vs. Toxin Control) |
| 0 (Toxin only) | 50% |
| 1 | 60% |
| 10 | 75% |
| 50 | 90% |
| 100 | 95% |
| 500 | 85% (potential toxicity at high conc.) |
Experimental Protocols
Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons or a suitable neuronal cell line like SH-SY5Y.
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
96-well cell culture plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Glutamate (B1630785) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate for at least 24 hours.
-
Peptide Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with different concentrations of this compound for 2-4 hours. Include a vehicle control (medium only).
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration that induces approximately 50% cell death (this concentration should be optimized for your cell type, typically in the range of 25-100 µM for SH-SY5Y cells).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Protocol 2: Neurogenesis Assay (Neurosphere Formation)
This protocol assesses the potential of this compound to promote the proliferation and differentiation of neural stem cells (NSCs).
Materials:
-
Neural stem cells
-
Neurosphere culture medium (e.g., DMEM/F12 with B27, EGF, and bFGF)
-
Low-adhesion 6-well plates
-
This compound stock solution
-
Microscope with imaging capabilities
Procedure:
-
NSC Seeding: Dissociate NSCs into a single-cell suspension and seed them at a low density (e.g., 10,000 cells/mL) in neurosphere culture medium in low-adhesion plates.
-
Peptide Treatment: Add different concentrations of this compound to the culture medium at the time of seeding. Include a vehicle control.
-
Neurosphere Formation: Culture the cells for 7-10 days, allowing neurospheres to form.
-
Quantification:
-
Count the number of neurospheres formed in each condition.
-
Measure the diameter of the neurospheres.
-
-
Data Analysis: Compare the number and size of neurospheres in the this compound-treated groups to the control group. An increase in number and/or size suggests a pro-neurogenic effect.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Neuroprotection Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction in SH-SY5Y Cell Stress Induced by Corticosterone and Attenuation of the Inflammatory Response in RAW 264.7 Cells Using Endomorphin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant spadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retroinverso analogs of spadin display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
PE 22-28 Technical Support Center: Optimizing Neurogenic Response
Disclaimer: The compound PE 22-28 is a hypothetical substance for illustrative purposes. The following guide is based on established principles of neurobiology and pharmacology. All data, protocols, and pathways are representative examples. Researchers should validate all protocols and findings with their specific experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a significant neurogenic response with this compound. What are the potential causes?
A1: A lack of response can stem from several factors related to the compound, the cell culture system, or the experimental protocol. A systematic approach is crucial for troubleshooting.
-
Compound Integrity:
-
Solubility: Is this compound fully dissolved? Precipitates can lead to inaccurate concentrations. Consider a solubility test or sonication.
-
Stability: Is the compound stable in your culture medium at 37°C? Some compounds degrade over time. A stability assay or preparing fresh solutions for each experiment is recommended.
-
Purity: Verify the purity of your compound batch. Impurities can have confounding or inhibitory effects.
-
-
Cell Culture Health:
-
Viability: Are the neural progenitor cells (NPCs) healthy? Perform a viability assay (e.g., Trypan Blue, MTT) before and after treatment. High cell death will mask any pro-neurogenic effect.
-
Cell Density: Plating density is critical. If cells are too sparse, they may lack necessary cell-cell contact for differentiation. If too dense, they may deplete nutrients or undergo contact inhibition.[1]
-
Passage Number: High-passage number cells can lose their differentiation potential.[2] Use low-passage NPCs for all neurogenesis experiments.
-
-
Protocol & Assay Parameters:
-
Dosage: The initial dose range might be suboptimal. A broad dose-response curve is necessary to identify the optimal concentration (see Table 1).
-
Treatment Duration: The timing of treatment is crucial. Neurogenesis is a multi-day process. An insufficient treatment duration may not yield a detectable effect (see Table 2).
-
Assay Sensitivity: Is your detection method sensitive enough? For subtle changes, immunofluorescence for markers like Doublecortin (DCX) or βIII-Tubulin (Tuj1) is often more sensitive than western blotting.
-
Q2: We observe high variability between replicate wells in our neurogenesis assay. What could be the cause?
A2: High variability can obscure real effects and is often traced to technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating wells to prevent settling.[2]
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, leading to increased media concentration and altered cell growth.[1] To minimize this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.[1]
-
Reagent Mixing: Ensure this compound is thoroughly mixed into the media before adding it to the cells. Inadequate mixing can lead to a concentration gradient across the plate.
-
Uneven Coating: Inconsistent coating of plates with substrates like Poly-D-Lysine (PDL) or Laminin can cause cells to clump or adhere poorly, affecting differentiation.[3][4]
Q3: this compound appears to be toxic at higher concentrations. How can we determine a therapeutic window?
A3: Establishing a therapeutic window involves identifying a concentration range that promotes neurogenesis without causing significant cell death.
-
Conduct a Cytotoxicity Assay: First, perform a dose-response experiment using a cell viability assay (e.g., CellTiter-Glo®, MTT). This will determine the concentration at which this compound becomes toxic (the IC50).
-
Correlate with Neurogenesis: Run a parallel experiment assessing neurogenic markers (e.g., DCX+ cells).
-
Analyze the Data: Plot both cell viability and the neurogenic response against the compound concentration. The optimal dose will be the one that gives a maximal neurogenic response with minimal (e.g., <10%) reduction in cell viability.
Quantitative Data Summaries
The following tables represent expected data from initial optimization experiments for a novel pro-neurogenic compound.
Table 1: Dose-Response Effect of this compound on Neuronal Differentiation (Data collected after 7 days of differentiation)
| This compound Conc. (nM) | % DCX+ Cells (Mean ± SD) | Cell Viability (% of Control) |
| 0 (Vehicle) | 15.2 ± 2.1 | 100% |
| 1 | 20.5 ± 2.5 | 99% |
| 10 | 35.8 ± 3.0 | 98% |
| 100 | 52.4 ± 4.1 | 95% |
| 1000 (1 µM) | 38.1 ± 3.5 | 75% |
| 10000 (10 µM) | 10.3 ± 1.8 | 40% |
Table 2: Time-Course of this compound (100 nM) Treatment on Neurogenesis
| Treatment Duration (Days) | % DCX+ Cells (Mean ± SD) |
| 1 | 18.9 ± 2.2 |
| 3 | 34.6 ± 3.1 |
| 5 | 51.8 ± 4.5 |
| 7 | 52.4 ± 4.1 |
| 10 | 48.9 ± 5.0 |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Neurogenesis Assay using Neural Progenitor Cells (NPCs)
-
Plate Coating: Coat a 96-well imaging plate with 15 µg/mL Poly-D-Lysine (PDL) for 1 hour at room temperature, followed by three washes with sterile water. Then, coat with 5 µg/mL Laminin in DMEM/F12 for 2 hours at 37°C. Aspirate before cell plating.
-
Cell Plating: Dissociate NPCs into a single-cell suspension. Seed 1.5 x 10^4 cells per well in NPC proliferation medium.
-
Differentiation Induction: After 24 hours, switch the medium to a differentiation medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Compound Treatment: Add this compound at the desired final concentrations (ranging from 1 nM to 10 µM) to the differentiation medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO2. Perform a half-media change with freshly prepared compound every 2-3 days.
-
Immunocytochemistry (ICC):
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-DCX for immature neurons, anti-Ki67 for proliferation) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of DCX-positive cells relative to the total number of DAPI-stained nuclei.
Visualizations: Pathways and Workflows
A logical workflow for troubleshooting a lack of experimental effect.
Hypothesized signaling pathway for this compound-induced neurogenesis.
References
Technical Support Center: Overcoming Poor Bioavailability of PE 22-28 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of the peptide PE 22-28 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary mechanisms of action?
A1: this compound is a synthetic heptapeptide (B1575542) (a short chain of seven amino acids) derived from a larger peptide called spadin.[1] It is being investigated for its potential therapeutic effects in mood disorders, cognitive enhancement, and neuroprotection.[2] Its primary mechanisms of action are:
-
TREK-1 Channel Inhibition: this compound is a potent inhibitor of the TWIK-related potassium (K+) channel 1 (TREK-1).[3][4] Inhibition of this channel leads to neuronal depolarization, increasing neuronal excitability.[2]
-
BDNF Mimetic and TrkB Agonism: this compound also acts as a mimetic of Brain-Derived Neurotrophic Factor (BDNF) by binding to and activating the Tropomyosin receptor kinase B (TrkB).[4] This activation triggers downstream signaling pathways crucial for neuronal survival, growth, and synaptic plasticity.[4]
Q2: Why does this compound have poor oral bioavailability?
A2: Like most peptides, this compound has poor oral bioavailability due to several factors in the gastrointestinal (GI) tract, including:
-
Enzymatic Degradation: Proteolytic enzymes in the stomach and intestines can rapidly break down the peptide bonds of this compound.
-
Poor Permeability: The hydrophilic nature and size of the peptide hinder its ability to pass through the lipid-rich membranes of the intestinal epithelium.[2]
-
Physicochemical Instability: The harsh pH environment of the stomach can denature the peptide.
Q3: What are the commonly used administration routes for this compound in animal studies?
A3: Due to its poor oral bioavailability, this compound is typically administered via parenteral or intranasal routes in preclinical animal studies.[2][3]
-
Subcutaneous (SC) Injection: This is a common and relatively simple method for achieving systemic exposure.[3]
-
Intraperitoneal (IP) Injection: This route is also frequently used in rodent studies to deliver the peptide into the peritoneal cavity, where it is absorbed into the bloodstream.[3]
-
Intranasal (IN) Administration: This route is being explored as a non-invasive method to bypass the blood-brain barrier (BBB) and deliver this compound more directly to the central nervous system.[3]
Troubleshooting Guides
Problem 1: Low or No Detectable Plasma/Brain Concentration of this compound After Administration
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of lyophilized and reconstituted this compound (typically at -20°C for lyophilized powder and 2-8°C for reconstituted solution, protected from light).[5] - Prepare fresh solutions for each experiment. - For oral administration attempts, consider co-administration with protease inhibitors or using enteric-coated capsules. |
| Improper Formulation | - Verify the solubility of this compound in your chosen vehicle. Bacteriostatic water is commonly used for reconstitution.[5] - For subcutaneous injections, ensure the formulation is isotonic and at a physiological pH to avoid injection site reactions that could impede absorption.[6] - For intranasal delivery, consider the use of permeation enhancers to improve mucosal absorption. |
| Inadequate Administration Technique | - For subcutaneous injections, ensure the injection is into the subcutaneous space and not intradermal or intramuscular. Rotate injection sites to avoid tissue damage.[5] - For intranasal administration, ensure the animal's head is properly positioned to facilitate delivery to the olfactory region. Use appropriate volumes to avoid the solution being swallowed. |
| Analytical Method Not Sensitive Enough | - Utilize a highly sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification in plasma and brain tissue.[7] - Optimize sample preparation to maximize recovery and minimize matrix effects. |
Problem 2: High Variability in Behavioral or Physiological Responses Between Animals
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent dosing for each animal based on body weight. - Use calibrated equipment for all measurements. |
| Variability in Animal Handling and Stress | - Acclimate animals to handling and injection procedures to minimize stress, as stress can influence neurochemical baselines and behavioral outcomes. - Perform experiments at the same time of day to account for circadian rhythms. |
| Differences in Animal Health Status | - Use healthy animals from a reputable supplier. - Monitor animals for any signs of illness that could affect the experimental results. |
| Formulation Instability | - If using a complex formulation (e.g., nanoparticles), ensure it is stable and that the peptide is not aggregating or degrading over time. |
Experimental Protocols and Data
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, spadin.
Table 1: In Vitro Potency of this compound and Spadin
| Compound | Target | IC50 | Reference |
| This compound | TREK-1 Channel | 0.12 nM | [3] |
| Spadin | TREK-1 Channel | 40-60 nM | [3] |
Table 2: In Vivo Efficacy and Duration of Action
| Compound | Administration Route | Dose (in mice) | Duration of Action | Reference |
| This compound | Intraperitoneal (i.p.) | 3.0 µg/kg | Up to 23 hours | [3] |
| Spadin | Intraperitoneal (i.p.) | 100 µg/kg | ~7 hours | [3] |
Note: Comprehensive comparative pharmacokinetic data (Cmax, Tmax, AUC) for different this compound formulations is limited in publicly available literature.
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vivo Studies
Materials:
-
Lyophilized this compound vial
-
Bacteriostatic water for injection
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Allow the lyophilized this compound vial to come to room temperature.
-
Clean the rubber stopper of the peptide vial and the bacteriostatic water vial with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of bacteriostatic water. A common reconstitution is to add 3.0 mL of bacteriostatic water to a 10 mg vial of this compound to achieve a concentration of approximately 3.33 mg/mL.[5]
-
Slowly inject the bacteriostatic water into the this compound vial, aiming the stream against the side of the vial to avoid foaming.[5]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake. [5]
-
Store the reconstituted solution at 2-8°C, protected from light.[5]
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Reconstituted this compound solution
-
Sterile insulin (B600854) syringes (U-100)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct dose volume.
-
Draw the calculated volume of the reconstituted this compound solution into an insulin syringe.
-
Gently restrain the mouse and lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Rotate injection sites for subsequent administrations.[5]
Protocol 3: Intranasal Administration of this compound in Mice (General Protocol)
Materials:
-
This compound solution (formulated for intranasal delivery, potentially with a permeation enhancer)
-
Micropipette with fine tips
-
Anesthesia (if required, though awake administration is possible with acclimation)
Procedure:
-
Anesthetize the mouse lightly, if necessary. For awake administration, the mouse must be properly acclimated to handling.
-
Hold the mouse in a supine position with its head tilted back slightly.
-
Using a micropipette, apply a small droplet (e.g., 2-3 µL) of the this compound solution to one nostril, allowing the animal to inhale it.
-
Alternate between nostrils with a brief pause between each administration until the full dose is delivered.
-
Keep the mouse in the supine position for a short period after administration to allow for absorption.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its effects through two primary signaling pathways:
-
TREK-1 Inhibition: By blocking the TREK-1 potassium channel, this compound reduces the outward flow of potassium ions, leading to depolarization of the neuronal membrane and increased neuronal excitability.[4]
-
TrkB Receptor Activation: this compound mimics BDNF, activating the TrkB receptor and its downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which promote neuronal survival and plasticity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edhat.com [edhat.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of PE 22-28 in experimental models
Welcome to the technical support center for PE 22-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sequence: Gly-Val-Ser-Trp-Gly-Leu-Arg) is a short, synthetic heptapeptide.[1] The predominant body of research identifies it as a potent and selective inhibitor of the two-pore domain potassium channel TREK-1 (K2P2.1).[2][3][4] It is a shortened, optimized analog of the naturally occurring peptide spadin.[2][5] By inhibiting TREK-1, this compound is hypothesized to increase neuronal excitability, which may lead to its observed antidepressant and neurogenic effects in preclinical models.[3][5]
There are conflicting reports online describing this compound as a galanin fragment or a direct TrkB agonist.[6][7] While TREK-1 inhibition can indirectly influence Brain-Derived Neurotrophic Factor (BDNF) expression and TrkB signaling pathways, the most direct and well-documented mechanism is the inhibition of the TREK-1 channel.[3][5] Researchers should base their experimental design on its role as a TREK-1 inhibitor.
Q2: What are the potential off-target effects of a TREK-1 inhibitor like this compound?
While this compound is reported to be highly selective for TREK-1 over other related potassium channels like TREK-2 and TRAAK, off-target effects are a possibility with any therapeutic candidate.[4] Potential off-target effects could arise from:
-
Interaction with other K2P channels at high concentrations: Although selective, high doses might lead to inhibition of other potassium channels, potentially affecting non-target neuronal populations or other tissues.[8]
-
Unintended signaling in non-neuronal tissues: TREK-1 is also expressed in non-neuronal tissues, including the heart and smooth muscle.[3] Inhibition in these tissues could lead to unintended physiological effects.
-
Immunogenicity: As a peptide, there is a potential for it to elicit an immune response, which could manifest as inflammation or cytokine release.[9]
-
General Cytotoxicity: At high concentrations, the peptide may induce cytotoxicity through mechanisms unrelated to TREK-1 inhibition.
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
Differentiating on-target from off-target effects is critical. Key strategies include:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known IC50 of this compound for TREK-1 (in the low nanomolar range).[3][4] Off-target effects typically require significantly higher concentrations.
-
Use of Control Peptides: Include a scrambled version of the this compound peptide with the same amino acid composition but a different sequence. This control should be inactive against TREK-1 and thus should not produce the on-target effect.
-
Target Expression Analysis: Use cell lines with varying or confirmed high/low/no expression of TREK-1. An on-target effect should correlate with the level of TREK-1 expression.
-
Rescue Experiments: If possible, transfect a TREK-1-negative cell line with the channel to see if the effect appears. Conversely, use siRNA or CRISPR to knock down TREK-1 in a responsive cell line to see if the effect is abolished.
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity in my non-target control cell line.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the vehicle (e.g., DMSO, water) is consistent across all wells and is below the known toxic threshold for your specific cell line. Run a vehicle-only control.
-
-
Possible Cause 2: Peptide Aggregation.
-
Troubleshooting Step: Peptides can aggregate at high concentrations, leading to non-specific toxicity. Visually inspect the stock solution and working solutions for any precipitation. Use dynamic light scattering (DLS) to check for aggregation. Prepare fresh solutions and consider including a mild, biocompatible surfactant if aggregation is suspected.
-
-
Possible Cause 3: Non-specific Membrane Interaction.
-
Troubleshooting Step: At high concentrations, peptides can sometimes disrupt cell membranes. Perform a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity. If LDH release is high, this suggests a non-specific membrane-lytic effect.
-
-
Troubleshooting Workflow:
A logical workflow for troubleshooting unexpected cytotoxicity.
Issue 2: I am observing an inflammatory response (e.g., cytokine release) in my primary immune cell cultures.
-
Possible Cause 1: Endotoxin (B1171834) Contamination.
-
Troubleshooting Step: This is a common issue with peptides and other biological reagents. Test your peptide stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free water and labware for all experiments.
-
-
Possible Cause 2: Innate Immune Activation.
-
Troubleshooting Step: The peptide sequence itself might be recognized by pattern recognition receptors (PRRs) on immune cells.
-
Action: Perform a cytokine panel (e.g., using a multiplex bead array or ELISA) to characterize the response. Key cytokines to measure include TNF-α, IL-6, IL-1β, and IFN-γ.
-
Investigation: Use specific cell types (e.g., monocytes/macrophages vs. lymphocytes) to identify the primary responding cell population.
-
Data Presentation
Due to the limited availability of public data on this compound off-target effects, the following tables present example data to guide researchers on how to structure their results.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Primary Target | TREK-1 Expression | IC50 (µM) | Max Inhibition (%) |
|---|---|---|---|---|
| SH-SY5Y (Neuronal) | On-Target | High | 0.05 | 95 |
| HEK293 (hTREK-1) | On-Target | Overexpressed | 0.002 | 98 |
| HEK293 (WT) | Off-Target | None | > 100 | < 5 |
| HepG2 (Liver) | Off-Target | Low | 85 | 15 |
| AC16 (Cardiomyocyte)| Off-Target | Moderate | 60 | 25 |
Table 2: Example Cytokine Release Profile from Human PBMCs after 24h Exposure
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) |
|---|---|---|---|---|
| Vehicle Control | 15 ± 4 | 10 ± 3 | 5 ± 2 | < 2 |
| This compound (1 µM) | 25 ± 6 | 18 ± 5 | 8 ± 3 | < 2 |
| This compound (10 µM) | 45 ± 10 | 35 ± 8 | 15 ± 4 | < 2 |
| This compound (100 µM) | 250 ± 50 | 180 ± 40 | 40 ± 11 | 20 ± 7 |
| LPS (Positive Control) | 2500 ± 300 | 1500 ± 210 | 500 ± 60 | 150 ± 30 |
Data shown as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound and a general workflow for assessing off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic or cytostatic effects of this compound on both target and non-target adherent cell lines.
-
Materials:
-
96-well clear, flat-bottom cell culture plates
-
This compound peptide stock solution (e.g., 10 mM in sterile water or DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 0.1 nM to 100 µM. Also prepare wells for vehicle control and a positive control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals completely.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.[10]
-
Protocol 2: Cytokine Release Measurement by ELISA
This protocol describes the measurement of a single cytokine (e.g., TNF-α) from the supernatant of human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound.
-
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium with 10% FBS
-
This compound peptide
-
Positive control (e.g., Lipopolysaccharide, LPS)
-
Cytokine ELISA kit for human TNF-α (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Cell Stimulation:
-
Seed PBMCs in a 96-well culture plate at 2x10^5 cells/well in 200 µL of RPMI medium.
-
Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM), vehicle control, and LPS (1 µg/mL).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat the ELISA plate wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[11]
-
Washing & Blocking: The next day, wash the plate 3 times with wash buffer. Block the wells with 200 µL of assay diluent for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of your collected supernatants and the prepared cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes in the dark.
-
Substrate Development: Wash the plate 7 times. Add 100 µL of TMB substrate solution. Incubate for 15-30 minutes in the dark until a blue color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Generate a standard curve from the standards. Use the curve to interpolate the concentration of the cytokine in your samples.[13][14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. swolverine.com [swolverine.com]
- 8. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic peptide development revolutionized: Harnessing the power of artificial intelligence for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. bowdish.ca [bowdish.ca]
Technical Support Center: Refining PE 22-28 Delivery for Targeted Neuromuscular Research
Welcome to the technical support center for the application of PE 22-28 in targeted neuromuscular research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of spadin, which acts as a potent and selective inhibitor of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1][2] TREK-1 channels are members of the two-pore-domain potassium channel (K2P) family and contribute to the regulation of neuronal excitability and the resting membrane potential of cells.[3][4][5] By inhibiting TREK-1, this compound can increase neuronal excitability.[5][6] While extensively studied in the context of neuroprotection and mood disorders, its role in the neuromuscular system is an emerging area of research.[7]
Q2: What is the hypothesized role of this compound at the neuromuscular junction?
A2: The precise role of this compound at the neuromuscular junction (NMJ) is still under investigation. However, based on its mechanism as a TREK-1 inhibitor, it is hypothesized to modulate neuromuscular transmission. TREK-1 channels are expressed in neurons and muscle tissue, suggesting they may play a role in regulating the excitability of both motor neurons and muscle fibers.[4][8] Inhibition of TREK-1 by this compound could potentially enhance motor neuron firing and increase muscle fiber contractility. Further research is needed to fully elucidate its effects on acetylcholine (B1216132) release, receptor sensitivity, and muscle contraction dynamics.
Q3: What are the recommended starting points for this compound concentration in in vitro and ex vivo neuromuscular preparations?
A3: Due to the novelty of this compound in neuromuscular research, optimal concentrations need to be determined empirically. Based on its high potency in other systems (IC50 of 0.12 nM for TREK-1 inhibition), it is advisable to start with a low concentration range and perform a dose-response curve.[1][2] For initial experiments, a range of 1 nM to 1 µM is recommended.
| Experimental Model | Suggested Starting Concentration Range |
| In Vitro NMJ Co-culture | 1 nM - 100 nM |
| Ex Vivo Phrenic Nerve-Diaphragm | 10 nM - 1 µM |
Q4: How should I prepare and store this compound for experiments?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., phosphate-buffered saline, PBS). To ensure stability, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vitro NMJ Co-cultures
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of lyophilized powder and reconstituted stock solutions. |
| Incorrect Concentration | Perform a comprehensive dose-response study to identify the optimal concentration range for your specific cell culture system. |
| Suboptimal Vehicle | Ensure the vehicle used to dissolve this compound is compatible with your cell culture medium and does not have cytotoxic effects. Test a vehicle-only control. |
| Low TREK-1 Expression | Verify the expression of TREK-1 channels in your motor neuron and muscle cell lines using techniques like RT-qPCR or immunocytochemistry. |
| Assay Sensitivity | Ensure your functional readout (e.g., calcium imaging, electrophysiology) is sensitive enough to detect subtle changes in neuromuscular activity. |
Issue 2: High Variability in Muscle Contraction Force in Ex Vivo Phrenic Nerve-Diaphragm Preparations
| Potential Cause | Troubleshooting Step |
| Inconsistent Tissue Dissection | Standardize the dissection protocol to ensure consistent muscle fiber length and nerve integrity. |
| Temperature Fluctuations | Maintain a constant temperature of the physiological buffer bath, as temperature can significantly affect muscle contractility. |
| Inadequate Oxygenation | Ensure continuous and adequate oxygenation of the buffer with 95% O2 / 5% CO2 to maintain tissue viability. |
| Peptide Diffusion Issues | Allow for a sufficient equilibration period after adding this compound to the buffer to ensure it has penetrated the tissue. |
| Nerve Stimulation Parameters | Use a supramaximal stimulus intensity and consistent frequency to ensure repeatable nerve stimulation and muscle response. |
Issue 3: Poor Bioavailability or Off-Target Effects in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Inefficient Delivery Vehicle | For systemic administration, consider using a delivery vehicle such as a nanoparticle or a peptide-based carrier to improve stability and targeting.[9][10][11] For local delivery, consider injectable hydrogels.[9] |
| Rapid Peptide Clearance | The in vivo half-life of this compound may be short. Consider continuous infusion or repeated dosing to maintain therapeutic concentrations. |
| Off-Target Binding | While this compound is reported to be selective for TREK-1, off-target effects are possible at higher concentrations. Conduct thorough dose-escalation studies and monitor for any unexpected physiological changes. |
| Route of Administration | The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the biodistribution and pharmacokinetics of the peptide. Choose the most appropriate route for your research question. |
Experimental Protocols
Protocol 1: Ex Vivo Phrenic Nerve-Diaphragm Preparation for this compound Application
-
Preparation of Physiological Solution: Prepare a Krebs-Ringer solution containing (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose. Continuously bubble the solution with 95% O2 and 5% CO2 and maintain the temperature at 37°C.
-
Dissection: Following ethical guidelines, euthanize a rodent (e.g., rat or mouse) and carefully dissect the phrenic nerve-hemidiaphragm preparation.[12][13][14]
-
Mounting: Mount the preparation in an organ bath containing the oxygenated Krebs-Ringer solution. Attach the diaphragm to a force transducer to measure isometric contractions.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with continuous electrical stimulation of the phrenic nerve (e.g., 0.2 Hz, 0.5 ms (B15284909) pulse duration, supramaximal voltage) until a stable baseline twitch tension is achieved.[13]
-
This compound Application:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add the desired final concentration of this compound to the organ bath.
-
Record the twitch and tetanic (e.g., 50 Hz for 2 seconds) contractions for at least 30 minutes to observe the effect of the peptide.
-
-
Data Analysis: Measure the amplitude of twitch contractions and the peak force and fade of tetanic contractions before and after peptide application.
Protocol 2: Assessing Neuromuscular Transmission via Electrophysiology
-
Preparation: Use an in vitro NMJ co-culture or an ex vivo preparation as described above.
-
Recording Setup: Place the preparation under a microscope and perfuse with physiological saline. Use microelectrodes to impale muscle fibers near the end-plate region to record intracellular potentials.
-
Baseline Recording: Stimulate the motor nerve and record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs).[15][16]
-
This compound Perfusion: Perfuse the preparation with a solution containing the desired concentration of this compound.
-
Post-Treatment Recording: After an equilibration period, record mEPPs and EPPs again.
-
Analysis: Analyze the frequency and amplitude of mEPPs and the amplitude of EPPs to determine the effect of this compound on presynaptic neurotransmitter release and postsynaptic sensitivity.
Visualizations
Caption: Signaling pathway of this compound as a TREK-1 inhibitor.
Caption: Experimental workflow for ex vivo neuromuscular studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TREK‐1, a K+ channel involved in neuroprotection and general anesthesia | The EMBO Journal [link.springer.com]
- 4. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREK-1 Null Impairs Neuronal Excitability, Synaptic Plasticity, and Cognitive Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. TREK-1 Channel Expression in Smooth Muscle as a Target for Regulating Murine Intestinal Contractility: Therapeutic Implications for Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing peptide-based scaffolds as drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 14. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate potential side effects of PE 22-28 in research subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PE 22-28 in a research setting. It includes frequently asked questions (FAQs) and troubleshooting guides to help mitigate potential side effects in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound, also known as Mini-Spadin, is a synthetic seven-amino-acid peptide.[1][2] It is an optimized analog of spadin (B612297), a naturally occurring peptide derived from the propeptide of sortilin.[1][3][4] The designation "this compound" refers to the specific amino acid sequence from the parent spadin peptide.[3] While some sources mention a link to the neuropeptide galanin, the primary scientific literature identifies its origin from spadin.[3][5]
Q2: What is the primary mechanism of action of this compound?
The principal mechanism of action of this compound is the potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[1][3] TREK-1 channels are involved in regulating neuronal excitability; by blocking these channels, this compound can enhance neuronal activity and promote neuroplasticity.[1][6] This inhibition of TREK-1 has been shown to lead to downstream effects such as increased expression of brain-derived neurotrophic factor (BDNF) and enhanced synaptogenesis.[2][3][6] Some research also suggests it may act as a "BDNF mimetic," though this is likely a result of its primary action on TREK-1.[6]
Q3: What are the potential therapeutic applications of this compound being investigated in research?
This compound is being explored for a variety of potential therapeutic uses due to its unique mechanism of action. Preclinical studies have shown promise in the following areas:
-
Mood Regulation: It has demonstrated rapid-acting antidepressant-like effects in animal models.[3][6]
-
Neuroprotection: The peptide may protect neurons from damage associated with oxidative stress and neuroinflammation.[6]
-
Cognitive Enhancement: Research suggests it may improve memory, learning, and overall cognitive function.[6]
-
Pain Modulation: It is being investigated for its potential to alleviate pain.[5]
Q4: What are the known potential side effects of this compound in research subjects?
Based on preclinical data, this compound appears to have a favorable safety profile with a low incidence of adverse effects.[1][6] When side effects are observed, they are typically mild and transient.[6] It is important to note that human clinical safety data is limited as this compound is currently for research purposes only.[6]
Potential side effects observed in animal studies include:
-
Mild and transient headache[6]
-
Temporary fatigue or restlessness[6]
-
Injection site irritation[6]
-
Transient vivid dreams or mild stimulation (often dose-dependent)[6]
-
Transient decrease in energy levels
-
Gastrointestinal discomfort
-
Variability in behavioral responses
-
Hypersensitivity reactions
Q5: How should this compound be stored and handled?
For optimal stability, this compound should be stored in a freezer at -20°C for long-term storage. Once reconstituted, it is recommended to store the solution in a refrigerator at 2-8°C and use it within a specified timeframe, as recommended by the supplier, to maintain its efficacy. Peptides can be sensitive to environmental factors, so it's crucial to follow proper storage and handling protocols to prevent degradation.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during experiments with this compound.
Issue 1: Injection Site Reactions
-
Question: We are observing redness, swelling, or irritation at the injection site in our research animals. How can we mitigate this?
-
Answer:
-
Rotate Injection Sites: Avoid administering the peptide in the same location repeatedly. Systematically rotating the injection site can help minimize local irritation.
-
Ensure Proper Aseptic Technique: Use sterile needles and syringes for each administration. Contamination can lead to inflammation and infection at the injection site.
-
Check Vehicle and pH: Ensure the vehicle used to dissolve the peptide is appropriate and the pH of the solution is within a physiologically acceptable range.
-
Dilution: Consider increasing the dilution of the peptide to reduce the concentration at the injection site, which may lessen irritation.
-
Issue 2: Transient Fatigue or Sedation
-
Question: Our research subjects appear lethargic or sedated after administration of this compound. What steps can we take?
-
Answer:
-
Dose Adjustment: This is often a dose-dependent effect. Consider reducing the dosage to the lowest effective concentration to see if the sedative effects are diminished.
-
Timing of Administration: If your experimental protocol allows, try administering the peptide at a different time of day. For example, if administered during the active phase of the animal's light-dark cycle, a sedative effect may be more pronounced.
-
Acclimatization Period: Allow for a sufficient acclimatization period after administration before conducting behavioral tests to ensure the observed effects are not influenced by transient sedation.
-
Issue 3: Variability in Behavioral Responses
-
Question: We are observing high variability in the behavioral responses of our research subjects to this compound. How can we improve consistency?
-
Answer:
-
Standardize Administration Protocol: Ensure that the time of day, route of administration, and handling of the animals are consistent across all subjects.
-
Control for Environmental Factors: Minimize environmental stressors such as noise, light, and temperature fluctuations in the animal housing and testing areas.
-
Subject Characteristics: Ensure that the age, weight, and sex of the research subjects are consistent within experimental groups, as these factors can influence peptide efficacy and metabolism.
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal dose that produces a consistent and reliable effect in your specific animal model and experimental paradigm.
-
Data Presentation
Table 1: Preclinical Dosing of this compound in Rodent Models
| Parameter | Dosage Range | Administration Route | Study Focus | Reference |
| Dosage | 3.0 μg/kg | Intraperitoneal (i.p.) | Antidepressant-like effects | [3] |
| Dosage | 50-100 μg | Daily | General tolerability | [1] |
Note: These dosages are based on preclinical studies and should be optimized for your specific experimental model and research objectives.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Gather Materials: You will need the lyophilized this compound peptide, sterile bacteriostatic water for injection, and sterile syringes and needles.
-
Calculate Diluent Volume: Determine the required volume of bacteriostatic water to achieve the desired final concentration of the peptide.
-
Aseptic Reconstitution:
-
Allow the lyophilized peptide vial to come to room temperature.
-
Using a sterile syringe, slowly inject the calculated volume of bacteriostatic water down the side of the vial.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can degrade the peptide.
-
-
Storage: Store the reconstituted peptide solution at 2-8°C and use within the recommended timeframe.
Mandatory Visualization
Caption: Signaling pathway of this compound via TREK-1 inhibition.
Caption: Experimental workflow for troubleshooting side effects.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides Medical Center | Guyer Consulting [guyerwc.com]
- 5. swolverine.com [swolverine.com]
- 6. revolutionhealth.org [revolutionhealth.org]
Technical Support Center: Enhancing the Potency of PE 22-28 Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the potency of two distinct classes of molecules that can be referred to as "PE 22-28 analogs".
IMPORTANT NOTE: The term "this compound" is predominantly used in literature to describe a 7-amino-acid shortened analog of Spadin (B612297) , a neurogenic peptide with antidepressant properties. However, in the broader context of therapeutic peptides, "PE" can also refer to Pseudomonas Exotoxin A , from which cytotoxic fragments like PE24 and PE38 are derived for use in immunotoxins. This guide is therefore divided into two sections to address the distinct strategies for enhancing the potency of each of these important therapeutic candidates.
Section 1: Spadin-Derived this compound Analogs for Neurogenesis and Antidepressant Activity
The primary strategy to increase the potency of Spadin-derived this compound analogs is to enhance their inhibitory effect on the TWIK-related K+ channel 1 (TREK-1) and improve their in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound and its analogs exert their effects by selectively blocking the TREK-1 potassium channel.[1][2] This inhibition leads to enhanced neuronal depolarization and excitability, which is thought to underlie their rapid antidepressant and neurogenic effects.[1][2]
Q2: How can the potency of this compound be improved?
A2: Potency, in this context, refers to both increased affinity for the TREK-1 channel and extended duration of action in vivo. Strategies include:
-
Amino Acid Substitution: Replacing specific amino acids can enhance binding affinity. For example, substituting glycine (B1666218) with alanine (B10760859) (G/A-PE 22-28) has been shown to be effective.
-
Terminal Modifications: Chemical modifications at the N- or C-terminus, such as biotinylation, can improve stability and may influence activity.[3]
-
Improving In Vivo Stability: The parent peptide, Spadin, has a short half-life. This compound was designed as a more stable, shortened analog.[3][4] Further modifications, like the development of retro-inverso analogs, can prolong the antidepressant activity.[5]
Q3: What are the expected outcomes of increased this compound potency?
A3: Increased potency is expected to lead to:
-
More significant and rapid reduction in depressive-like behaviors in preclinical models.[3][4]
-
Enhanced neurogenesis and synaptogenesis in the hippocampus.[3][6][7]
-
A longer duration of therapeutic effect from a single administration.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of TREK-1 current in patch-clamp experiments. | 1. Incorrect peptide concentration. 2. Peptide degradation. 3. Suboptimal recording conditions. | 1. Verify the concentration of your peptide stock solution. 2. Use freshly prepared peptide solutions. Store stock solutions at -20°C or below. 3. Ensure the patch-clamp setup is optimized for recording TREK-1 currents. |
| Inconsistent results in behavioral assays (e.g., forced swim test). | 1. Variability in peptide administration (dose, timing). 2. Insufficient peptide stability in vivo. 3. Animal-to-animal variability. | 1. Standardize the administration protocol. 2. Consider using a more stable analog (e.g., G/A-PE 22-28) or a different route of administration. 3. Increase the number of animals per group to improve statistical power. |
| Failure to observe increased neurogenesis with BrdU labeling. | 1. Insufficient duration of peptide treatment. 2. Incorrect timing of BrdU administration. 3. Low baseline neurogenesis in the animal model. | 1. Studies have shown that a 4-day treatment can be effective.[3][8] 2. Optimize the BrdU labeling protocol for your specific experimental design. 3. Use a positive control to validate the assay. |
Data Presentation: Potency of Spadin and its Analogs
| Peptide | Modification | IC50 for TREK-1 Inhibition (nM) | Duration of Action (in vivo) | Reference |
| Spadin (PE 12-28) | Parent Peptide | 40 - 60 | ~7 hours | [3][9] |
| This compound | Shortened Analog | 0.12 | Up to 23 hours | [3][9] |
| G/A-PE 22-28 | Glycine to Alanine Substitution | 0.10 | ~23 hours | [3] |
| Biotinylated-G/A-PE 22-28 | Biotinylation of G/A-PE 22-28 | 1.2 | ~21 hours | [3] |
Experimental Protocols
-
Cell Preparation: Use a cell line stably expressing human TREK-1 (e.g., hTREK-1/HEK cells). Plate cells on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell recordings from single cells.
-
Apply a voltage ramp protocol (e.g., -100 mV to +60 mV over 1 second) to elicit TREK-1 currents.
-
Record baseline currents.
-
Perfuse the chamber with the extracellular solution containing the this compound analog at the desired concentration.
-
Record currents in the presence of the analog until a steady-state inhibition is observed.
-
-
Data Analysis:
-
Measure the percentage of current inhibition at a specific voltage (e.g., 0 mV or +60 mV).
-
To determine the IC50, apply a range of analog concentrations and fit the dose-response data with a Hill equation.
-
-
Animal Treatment: Administer the this compound analog or vehicle control to mice daily for 4 days.
-
BrdU Administration: On the 5th day, administer Bromodeoxyuridine (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells.
-
Tissue Processing: After a set period, perfuse the animals and collect the brains. Prepare brain sections, particularly of the hippocampus.
-
Immunohistochemistry:
-
Perform antigen retrieval to expose the BrdU epitope.
-
Incubate the sections with a primary antibody against BrdU.
-
Use a fluorescently labeled secondary antibody for detection.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus.
-
Visualization
Caption: Inhibition of TREK-1 by this compound analogs leads to increased neuronal activity.
Section 2: Pseudomonas Exotoxin A (PE)-Based Immunotoxin Analogs for Cancer Therapy
For PE-based immunotoxins, "potency" refers to their cytotoxic activity against target cancer cells. Strategies to enhance potency focus on improving intracellular trafficking, increasing enzymatic activity, and enhancing binding to the target cell.
Frequently Asked questions (FAQs)
Q1: What are PE-based immunotoxins and how do they work?
A1: PE-based immunotoxins are chimeric proteins that fuse a targeting moiety (like an antibody fragment) to a truncated, cytotoxic fragment of Pseudomonas Exotoxin A (e.g., PE38, PE24).[10] The targeting moiety directs the toxin to cancer cells, and once internalized, the toxin fragment inhibits protein synthesis by ADP-ribosylating elongation factor 2, leading to apoptosis.[10]
Q2: What are common strategies to increase the cytotoxic potency of PE-based immunotoxins?
A2: Several strategies are employed:
-
Toxin Fragment Engineering:
-
Truncation: Using smaller fragments like PE24 can reduce non-specific toxicity and immunogenicity while retaining high cytotoxicity.[11]
-
Mutation: Point mutations can be introduced to remove B-cell epitopes, reducing immunogenicity and allowing for higher dosing.[11] Mutations can also enhance cytotoxic activity.[12]
-
Lysine (B10760008) Removal: Removing lysine residues can prevent ubiquitin-dependent degradation of the toxin in the cytosol, potentially increasing its effective concentration.[13]
-
-
Improving Intracellular Trafficking:
-
KDEL Motif: Replacing the native REDL sequence with KDEL can enhance retrograde transport to the endoplasmic reticulum, a crucial step for cytotoxicity.[11]
-
Endosomal Escape Enhancers: Co-administration of agents that facilitate the escape of the immunotoxin from endosomes can dramatically increase potency.[14]
-
-
Enhancing Target Binding:
-
Affinity Maturation: Modifying the antibody fragment to increase its binding affinity for the target antigen can lead to more efficient internalization and higher cytotoxicity.
-
Valency: Increasing the valency of the binding moiety (e.g., using a bivalent format) can enhance receptor cross-linking and subsequent internalization.[15]
-
Q3: What are the challenges in increasing the potency of PE-based immunotoxins?
A3: A major challenge is balancing increased potency with off-target toxicity, such as vascular leak syndrome.[16] Immunogenicity is another significant hurdle, as the patient's immune system can generate neutralizing antibodies against the immunotoxin.[10][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cytotoxicity (high IC50) in in vitro assays. | 1. Low expression of the target antigen on the cell line. 2. Inefficient internalization of the immunotoxin. 3. Degradation of the immunotoxin in the lysosome. 4. Incorrect immunotoxin folding or aggregation. | 1. Confirm target antigen expression using flow cytometry or western blot. 2. Assess internalization using a fluorescently labeled immunotoxin. Consider strategies to enhance internalization (e.g., increasing valency). 3. Use a toxin fragment resistant to lysosomal degradation (e.g., PE24). 4. Verify the purity and integrity of the immunotoxin preparation using SDS-PAGE and size-exclusion chromatography. |
| High off-target toxicity in vivo. | 1. Non-specific binding of the immunotoxin. 2. The toxin fragment itself is causing toxicity (e.g., vascular leak syndrome). | 1. Engineer the targeting moiety to have higher specificity. 2. Use a less toxic toxin fragment (e.g., PE24).[11] |
| Reduced efficacy in vivo after initial doses. | 1. Development of neutralizing antibodies by the host immune system. | 1. Use a de-immunized toxin fragment with B-cell epitopes removed. 2. Consider co-administration of immunosuppressive agents. |
Data Presentation: Cytotoxicity of PE-Based Immunotoxins
| Immunotoxin | Target | Toxin Fragment | Modification | Cell Line | IC50 (ng/mL) | Reference |
| K1-scFv-PE38 | Mesothelin | PE38 | scFv fusion | A431-K5 | 0.6 | |
| SS (dsFv)2-PE38 | Mesothelin | PE38 | Divalent dsFv | - | 10x higher than monovalent | |
| hD7-1(VL-VH)-PE24mut | PSMA | PE24mut | Humanized scFv, de-immunized PE24 | LNCaP | - | [14] |
| hD7-1(VL-VH)-PE24mutΔREDLK + SO1861 | PSMA | PE24mutΔREDLK | + Endosomal escape enhancer | LNCaP | Up to 190,000-fold enhancement | [14] |
Experimental Protocols
-
Cell Plating: Seed target cells (e.g., A549, HepG2) in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours.
-
Immunotoxin Treatment: Treat the cells with serial dilutions of the immunotoxin and incubate for 48-72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the immunotoxin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Cell Plating: Seed target cells (e.g., HER2-positive NCI-N87) and negative control cells in a 96-well plate.
-
Fixation: Fix the cells with paraformaldehyde.
-
Immunotoxin Incubation: Add serial dilutions of the immunotoxin to the wells and incubate.
-
Detection:
-
Wash the wells and add a primary antibody that recognizes the PE toxin.
-
Add an HRP-conjugated secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis:
-
Plot the absorbance against the immunotoxin concentration to determine the binding affinity (Kd).
-
Visualization
Caption: Intracellular trafficking and mechanism of action of PE-based immunotoxins.
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retroinverso analogs of spadin display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidescalculator.com [peptidescalculator.com]
- 7. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas exotoxin A for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic mutations enhance the production of Exotoxin A by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chirurgie.uk-erlangen.de [chirurgie.uk-erlangen.de]
- 14. Enhanced cytotoxicity of a Pseudomonas Exotoxin A based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Validating the Specific Binding of PE 22-28 to TREK-1 Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide PE 22-28 and its interaction with the TREK-1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Mini-Spadin, is a synthetic 7-amino-acid peptide derived from the naturally occurring peptide Spadin.[1] Its primary mechanism of action is the selective inhibition of the TWIK-related K+ channel 1 (TREK-1), a two-pore domain potassium (K2P) channel.[1][2][3][4] By blocking TREK-1, this compound enhances neuronal depolarization and excitability.[1]
Q2: How does the binding affinity of this compound for TREK-1 compare to its parent compound, spadin?
This compound exhibits a significantly higher binding affinity and specificity for the TREK-1 channel compared to spadin.[2][3][4] In vitro studies using the patch-clamp technique on human TREK-1 (hTREK-1) expressing HEK cells have demonstrated that this compound has a much lower IC50 value than spadin.[2][3][4]
Q3: How specific is this compound for TREK-1 channels?
This compound has been shown to be highly specific for TREK-1 channels. Studies have demonstrated that it has no significant inhibitory effect on other related K2P channels such as TREK-2 and TRAAK, nor on the hERG channel.[2][3][5][6] This high selectivity makes it a valuable tool for studying the specific roles of TREK-1.[7]
Q4: What is the recommended experimental method to validate the binding and inhibitory effect of this compound on TREK-1?
The most widely used and validated method for characterizing the interaction of this compound with TREK-1 channels is the patch-clamp electrophysiology technique, specifically in the whole-cell configuration on cells expressing recombinant TREK-1 channels (e.g., hTREK-1/HEK cells).[2][3][4][8] This method allows for the direct measurement of ion channel activity and the effect of this compound on channel currents.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its parent compound, spadin, on TREK-1 channels.
| Compound | Target | IC50 | Reference |
| This compound | TREK-1 | 0.12 nM | [2][9][10][11] |
| Spadin | TREK-1 | 40-60 nM | [2][4] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibitory effect of this compound on TREK-1 currents observed. | 1. Degraded Peptide: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The final concentration of this compound in the assay may be too low. 3. Low TREK-1 Expression: The cells may not be expressing a sufficient level of functional TREK-1 channels at the plasma membrane. | 1. Ensure this compound is stored at the recommended temperature and handled according to the manufacturer's instructions. Prepare fresh solutions for each experiment. 2. Verify the calculations for the final peptide concentration. Perform a dose-response experiment to confirm the optimal inhibitory concentration. 3. Confirm TREK-1 expression using a complementary technique such as Western blotting or immunofluorescence. |
| High variability in patch-clamp recordings between cells. | 1. Inconsistent Pipette Positioning: Variations in the placement of the recording electrode can lead to variability. 2. Cell Health: Unhealthy or dying cells will have unstable membranes and altered channel function. 3. Inconsistent Application of this compound: The method of peptide application may not be consistent across experiments. | 1. Strive for consistent pipette positioning and seal formation on each cell. 2. Use cells from a healthy, sub-confluent culture. Discard any cells that appear unhealthy. 3. Utilize a perfusion system for consistent and rapid application of this compound. |
| Non-specific binding in Co-Immunoprecipitation (Co-IP). | 1. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific protein binding to the beads or antibody. 2. Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound proteins. 3. Antibody Cross-reactivity: The antibody used for immunoprecipitation may be cross-reacting with other proteins. | 1. Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk).[12] 2. Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[12] 3. Use a highly specific monoclonal antibody for the Co-IP. Perform a control experiment with an isotype control antibody.[12] |
Experimental Protocols
Protocol 1: Validating this compound Inhibition of TREK-1 using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the procedure for measuring the inhibitory effect of this compound on TREK-1 channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hTREK-1
-
This compound peptide
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
Procedure:
-
Cell Preparation: Plate hTREK-1/HEK cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Record Baseline TREK-1 Currents:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TREK-1 currents.
-
Activate TREK-1 channels by perfusing the cell with the external solution containing a known concentration of arachidonic acid (e.g., 10 µM).[3][8]
-
-
Apply this compound:
-
Once a stable activated TREK-1 current is established, perfuse the cell with the external solution containing both arachidonic acid and the desired concentration of this compound.
-
Record the currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate this compound and TREK-1 Interaction
This protocol provides a general framework to investigate the potential physical interaction between a tagged version of this compound and TREK-1.
Materials:
-
Cells expressing TREK-1 (and potentially a tagged version of this compound if direct binding is to be confirmed)
-
Biotinylated or FLAG-tagged this compound
-
Anti-TREK-1 antibody
-
Protein A/G magnetic beads
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)[13]
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-TREK-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the tag on this compound (e.g., anti-FLAG or streptavidin-HRP) to detect the co-immunoprecipitated peptide.
-
Visualizations
Caption: Signaling pathway of this compound action on TREK-1 channels.
Caption: Experimental workflow for patch-clamp validation.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PE-22-28 - MOL Changes [molchanges.com]
- 8. researchgate.net [researchgate.net]
- 9. behemothlabz.com [behemothlabz.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
PE 22-28: A Novel Peptide with Rapid Antidepressant Effects Outperforms Traditional Therapies in Preclinical Models
For Immediate Release
A novel synthetic peptide, PE 22-28, is demonstrating significant promise as a next-generation antidepressant, exhibiting faster and more pronounced efficacy in preclinical studies compared to conventional antidepressant medications. Research highlights its unique mechanism of action, which targets the TREK-1 potassium channel, offering a potential paradigm shift in the treatment of major depressive disorder.
This compound, a shortened and optimized analog of the naturally occurring peptide spadin (B612297), has been shown to induce antidepressant-like effects in animal models within a remarkably short timeframe. This rapid onset of action addresses a critical limitation of traditional antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), which often require several weeks to elicit a therapeutic response.[1]
Superior Efficacy in Head-to-Head Preclinical Trials
Direct comparative studies have underscored the potential advantages of targeting the TREK-1 channel. In a key preclinical study using a chronic unpredictable mild stress (CUMS) model in rats, a condition that mimics chronic stress-induced depression in humans, TREK-1 blockers were found to have a more rapid and pronounced effect than the widely prescribed SSRI, fluoxetine.[2][3] Treatment with TREK-1 blockers reversed depressive-like behaviors at least one week earlier than fluoxetine.[2][3]
While direct head-to-head trials of this compound with traditional antidepressants are still emerging, the existing data on TREK-1 inhibitors, including spadin and its analogs, strongly supports their superior preclinical efficacy.
Quantitative Comparison of Antidepressant Efficacy
The antidepressant effects of this compound and its parent compound, spadin, have been quantified in well-established animal models of depression, including the Forced Swimming Test (FST) and the Novelty Suppressed Feeding Test (NSFT).
| Compound | Experimental Model | Dosage | Key Finding | Citation |
| This compound | Corticosterone-induced depression model (mouse) - FST | 3.0 μg/kg (4 days) | Significant reduction in immobility time compared to control. | [4][5] |
| This compound | Corticosterone-induced depression model (mouse) - NSFT | 3.0 μg/kg (4 days) | Significantly reduced latency to eat (153.2 ± 5.41 s) compared to control (226.1 ± 34.97 s). | [4] |
| Spadin (analog of this compound) | Forced Swimming Test (mouse) | 10 μg/kg (4 days) | Significant decrease in immobility time (123.70 ± 7.16 s) compared to saline (161.80 ± 8.12 s). | [6] |
| Spadin (analog of this compound) | Novelty Suppressed Feeding Test (mouse) | 10 μg/kg (4 days) | Significantly reduced latency to feed (151.11 ± 17.70 s) compared to saline (305.00 ± 62.47 s). | [6] |
| Fluoxetine (SSRI) | Chronic Unpredictable Mild Stress (rat) | Not specified in abstract | Slower onset of action compared to TREK-1 blockers. | [2][3] |
A Novel Mechanism of Action: TREK-1 Inhibition
Traditional antidepressants, such as SSRIs, primarily work by increasing the levels of serotonin in the synaptic cleft by blocking its reuptake.[5] This mechanism, while effective for many, is associated with a delayed onset of action and a range of side effects.
This compound operates through a distinct and more direct mechanism: the inhibition of the TREK-1 potassium channel.[2] This channel is involved in regulating neuronal excitability. By blocking TREK-1, this compound is thought to enhance neuronal activity in brain regions associated with mood regulation, leading to a rapid antidepressant effect.[2] Interestingly, some research suggests that SSRIs may also exert part of their therapeutic effects through the inhibition of TREK-1, indicating a potential point of mechanistic convergence.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and traditional antidepressants can be visualized through their respective signaling pathways.
Caption: Signaling pathway of this compound's antidepressant action.
Caption: Signaling pathway of traditional antidepressants.
The preclinical efficacy of these compounds is typically evaluated using standardized behavioral tests in animal models.
Caption: Experimental workflow for comparing antidepressant efficacy.
Detailed Experimental Protocols
The following are summarized protocols for the key behavioral tests used to evaluate the efficacy of this compound and traditional antidepressants.
Forced Swimming Test (FST):
This test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The behavior is typically recorded for analysis.
-
Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Novelty Suppressed Feeding Test (NSFT):
This test creates a conflict between the drive to eat and the fear of a novel, brightly lit environment. Antidepressants are known to reduce the latency to begin eating in this anxiogenic setting.
-
Apparatus: A novel, open-field arena (e.g., 50 x 50 cm) with a single food pellet placed in the center.
-
Procedure: Animals are food-deprived for a period (e.g., 24 hours) prior to the test. Each animal is placed in a corner of the arena, and the time it takes to approach and take the first bite of the food pellet is recorded.
-
Data Analysis: The primary measure is the latency to begin eating. A shorter latency is interpreted as a reduction in anxiety and depressive-like behavior.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound and other TREK-1 inhibitors represent a promising new class of antidepressants with the potential for a more rapid onset of action and a favorable side effect profile compared to traditional monoamine-based therapies. While further research, including comprehensive clinical trials in humans, is necessary to fully establish the safety and efficacy of this compound, the current findings offer significant hope for the development of more effective treatments for major depressive disorder. The unique mechanism of TREK-1 inhibition provides a novel and valuable target for future drug development in psychiatry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Therapeutic Effects of TREK1 Blockers and Fluoxetine on Chronic Unpredicted Mild Stress Sensitive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retroinverso analogs of spadin display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
PE 22-28: A Mechanistic Comparison of its Potential Neuroprotective Effects in Key Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the neuroprotective peptide PE 22-28. This document provides a comparative analysis of its potential efficacy against other neuroprotective agents, supported by available experimental data and detailed protocols.
Executive Summary
This compound, a synthetic analog of the naturally occurring peptide spadin, has garnered significant interest for its potent antidepressant and neurogenic properties. Its primary mechanisms of action, inhibition of the TREK-1 potassium channel and agonism of the TrkB receptor, are intrinsically linked to cellular survival and resilience pathways, suggesting a strong neuroprotective potential. However, direct quantitative data from in vitro studies validating its neuroprotective effects in various cell lines under common stressors like glutamate (B1630785) excitotoxicity and oxidative stress remains limited in publicly accessible literature.
This guide provides a comprehensive overview of the known mechanisms of this compound and offers a comparative analysis with alternative neuroprotective agents for which quantitative data in relevant cell line models are available. The included experimental protocols and signaling pathway diagrams aim to equip researchers with the necessary tools to design and execute further studies to validate the neuroprotective efficacy of this compound.
This compound: Mechanisms of Neuroprotection
This compound is a more stable and potent derivative of spadin, which is known to block the TREK-1 (TWIK-related K+ channel 1) channel.[1] TREK-1 channels are involved in regulating neuronal excitability, and their inhibition can lead to enhanced neuronal activity and plasticity.[2][3] Furthermore, this compound acts as an agonist for the TrkB (Tropomyosin receptor kinase B) receptor, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[4] BDNF is a crucial neurotrophin that promotes neuronal survival, growth, and differentiation.[4]
The neuroprotective effects of this compound are hypothesized to stem from these two primary actions:
-
TREK-1 Inhibition: By blocking TREK-1 channels, this compound can prevent neuronal hyperpolarization and subsequent apoptosis, particularly under conditions of cellular stress.[2][3]
-
TrkB Agonism: Activation of the TrkB receptor by this compound triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[4] These pathways are critical for promoting cell survival, inhibiting apoptosis, and enhancing synaptic plasticity.[4]
While in vivo studies have demonstrated the antidepressant and neurogenesis-promoting effects of this compound, direct in vitro evidence of its neuroprotective capacity against specific neurotoxins in cell lines such as SH-SY5Y and PC12 is not yet extensively documented.
Comparative Analysis with Alternative Neuroprotective Agents
To provide a framework for evaluating the potential of this compound, this section presents quantitative data on the neuroprotective effects of other compounds in two widely used neuronal cell lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma). These cells are commonly used to model neurodegenerative diseases and screen for neuroprotective compounds.
Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
Glutamate excitotoxicity is a primary mechanism of neuronal damage in various neurological disorders. The following table summarizes the neuroprotective effects of selected compounds against glutamate-induced cell death in the SH-SY5Y cell line.
| Compound | Concentration | Neurotoxic Insult | Cell Viability (% of Control) | Reference |
| Neuropeptide Y (NPY) | 1 µM | 40 mM Glutamate (24h) | ~75% | [5] |
| Oxytocin | 10 µM | 32 µM Glutamate | Significant reduction in neurite growth inhibition | [6] |
| Tanshinone IIA | Not Specified | Glutamate | Attenuated oxidative damage | [7] |
Neuroprotection against Oxidative Stress in PC12 Cells
Oxidative stress is another major contributor to neuronal cell death in neurodegenerative diseases. The table below presents data on the protective effects of various agents against oxidative stress-induced damage in PC12 cells.
| Compound | Concentration | Neurotoxic Insult | Endpoint | Result | Reference |
| Gastrodia elata polyphenols | 50-200 µg/ml | H2O2 | Cell Viability, LDH, ROS | Significantly improved cell survival and reduced damage | [5] |
| Flavonoid Extracts | 100-160 µg/ml | 2 mM H2O2 | Cell Viability | Increased cell viability | [8] |
| Pioglitazone | 1x10-5 mol/l | 100 µmol/l H2O2 | Cell Viability | Increased cell viability to 80.2% of control | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing neuroprotection in cell culture.
Cell Culture
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-24 hours).
-
Induction of Toxicity: Add the neurotoxic agent (e.g., glutamate or H2O2) to the wells and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Experimental Setup: Follow the same cell seeding, compound treatment, and toxicity induction steps as the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizing Mechanisms and Workflows
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound leading to neuroprotection.
Experimental Workflow for Neuroprotection Assay
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized extracts of flavonoids increase the viability of PC12 cells treated with hydrogen peroxide: effects on oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
PE 22-28 Versus Other TREK-1 Inhibitors: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the TREK-1 inhibitor PE 22-28 with other notable alternatives. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to TREK-1 and its Inhibition
The TWIK-related potassium channel-1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating neuronal excitability. By contributing to the background "leak" potassium current, TREK-1 helps to stabilize the resting membrane potential of neurons. Inhibition of this channel leads to neuronal depolarization, making neurons more likely to fire action potentials. This mechanism has emerged as a promising therapeutic target for a range of neurological conditions, most notably depression.
This compound is a synthetic seven-amino-acid peptide derived from spadin, a naturally occurring peptide that also inhibits TREK-1. Research has demonstrated that this compound is a highly potent and selective inhibitor of the TREK-1 channel, exhibiting enhanced stability and a more rapid onset of action in preclinical models of depression compared to its parent compound.
Quantitative Comparison of TREK-1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known TREK-1 inhibitors. The data is primarily derived from whole-cell patch-clamp electrophysiology assays on cell lines expressing the human TREK-1 channel.
| Inhibitor | Type | IC50 (TREK-1 Inhibition) | Cell Line | Reference(s) |
| This compound | Peptide (Spadin Analog) | 0.12 nM | hTREK-1/HEK | |
| Spadin | Peptide | 40 - 70.7 nM | hTREK-1/HEK | [1] |
| G/A-PE 22-28 | Peptide (Spadin Analog) | 0.10 nM | hTREK-1/HEK | |
| Biotinylated-G/A-PE 22-28 | Peptide (Spadin Analog) | 1.2 nM | hTREK-1/HEK | [2] |
| Fluoxetine (B1211875) | Small Molecule (SSRI) | 14 - 19 µM | HEK-293, tsA 201 | [3][4] |
| Norfluoxetine | Small Molecule (Metabolite) | 9 µM | tsA 201 | [3][4] |
| Amlodipine | Small Molecule (Calcium Channel Blocker) | 430 nM | Not Specified | [5] |
| SID1900 | Small Molecule | ~30 µM | Not Specified | [3] |
| TKIM | Small Molecule | 2.96 µM | CHO | [4] |
Note: IC50 values from different studies should be compared with caution due to potential variations in experimental conditions.
In Vivo Antidepressant-Like Effects
Beyond in vitro potency, the efficacy of TREK-1 inhibitors is assessed in preclinical behavioral models of depression. A common assay is the Forced Swim Test (FST), where a reduction in immobility time is indicative of an antidepressant-like effect.
| Inhibitor | Animal Model | Key Finding | Reference(s) |
| This compound | Mouse | Significantly reduces immobility time in the FST. | |
| Spadin | Mouse | Reduces immobility time in the FST. | |
| SID1900 | Rat | Induces a significant antidepressant-like response in a chronic unpredictable mild stress (CUMS) model. | [6] |
| Fluoxetine | Mouse | Reduces immobility time in the FST. | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TREK-1 Inhibition Assay
This protocol is a standard method for characterizing the inhibitory effects of compounds on the TREK-1 channel.
Objective: To measure the dose-dependent inhibition of TREK-1 channel currents by a test compound in a heterologous expression system (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human TREK-1 channel.
-
External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH adjusted to 7.2 with KOH).
-
Test compound stock solution (e.g., in DMSO).
-
Patch-clamp rig including an amplifier, micromanipulators, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Culture the TREK-1 expressing cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber and perfuse with the external solution.
-
Gigaohm Seal Formation: Under microscopic guidance, carefully approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TREK-1 currents.
-
Baseline Measurement: Record stable baseline TREK-1 currents for a few minutes.
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Effect Measurement: Record the TREK-1 currents in the presence of each concentration of the test compound.
-
Washout: Perfuse the chamber with the external solution without the test compound to determine the reversibility of the inhibition.
-
Data Analysis: Measure the current amplitude at a specific depolarizing voltage (e.g., +40 mV). Calculate the percentage of inhibition for each compound concentration relative to the baseline current. Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
Caption: Workflow for the whole-cell patch-clamp assay to determine TREK-1 inhibition.
Signaling Pathways and Visualizations
Inhibition of the TREK-1 channel on the neuronal membrane leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects, particularly in the context of depression.
TREK-1 Inhibition and Downstream Signaling
The primary consequence of TREK-1 inhibition is a depolarization of the neuronal membrane. This increased excitability can lead to the activation of voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium can, in turn, activate various signaling pathways, including those involving Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF).[6][8] The upregulation of BDNF is a key mechanism implicated in the therapeutic effects of many antidepressants.
Caption: Downstream signaling cascade following TREK-1 inhibition by this compound.
Conclusion
This compound stands out as a highly potent and selective peptide-based inhibitor of the TREK-1 channel. Its sub-nanomolar potency surpasses that of its parent compound, spadin, and is orders of magnitude greater than small molecule inhibitors such as fluoxetine and SID1900. The rapid onset of antidepressant-like effects observed in preclinical models, coupled with its high specificity, makes this compound a compelling candidate for further investigation in the development of novel therapeutics for depression and other neurological disorders. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Knockdown of TREK-1 in Hippocampal Neurons Attenuate Lipopolysaccharide-Induced Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PE 22-28 and Alternatives on Neuroplasticity Markers
A Cross-Validation Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel peptide PE 22-28 and its impact on key neuroplasticity markers. For a comprehensive evaluation, its performance is cross-validated against two notable alternatives: 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a direct TrkB agonist, and Semax, a synthetic peptide known to upregulate neurotrophic factors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.
Executive Summary
This compound, a synthetic analog of spadin, distinguishes itself by acting as a potent and selective antagonist of the TREK-1 potassium channel. This mechanism indirectly promotes neuroplasticity by increasing neuronal excitability, which in turn enhances the expression of crucial markers such as Brain-Derived Neurotrophic Factor (BDNF), Postsynaptic Density Protein-95 (PSD-95), and cAMP response element-binding protein (CREB). In contrast, 7,8-DHF directly activates the TrkB receptor, the primary receptor for BDNF, while Semax appears to upregulate the expression of BDNF and its receptor, TrkB. This guide presents a side-by-side comparison of the quantitative effects, mechanisms of action, and experimental protocols related to these compounds.
Comparative Data on Neuroplasticity Markers
The following tables summarize the quantitative effects of this compound, 7,8-DHF, and Semax on key markers of neuroplasticity as reported in preclinical studies.
| Compound | Primary Mechanism of Action | Potency (IC50) |
| This compound | TREK-1 Channel Antagonist | ~0.12 nM[1] |
| 7,8-DHF | TrkB Receptor Agonist | Not Applicable |
| Semax | Upregulation of BDNF/TrkB expression | Not Applicable |
| Compound | Marker | Effect | Experimental Model |
| This compound | Neurogenesis (BrdU+ cells) | Significant increase after 4-day treatment[1] | Mouse Hippocampus |
| PSD-95 | Enhanced expression[1] | Mouse Cortical Neurons | |
| CREB | Activates CaMKII/CREB pathways[2] | Preclinical Models | |
| 7,8-DHF | BDNF | Significantly increased protein and mRNA levels[3] | Mouse Brain (Post-TBI) |
| p-CREB | Enhanced phosphorylation at 4 days post-injury[3] | Mouse Brain (Post-TBI) | |
| Synaptic Proteins | Increases expression of PSD-95 and synaptophysin[4] | Hippocampus | |
| Semax | CREB | Upregulation of active CREB[5][6] | Rat Brain (Post-ischemia) |
| BDNF | Upregulation of transcription[7] | Ischemic Rat Cortex |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms through which these compounds modulate neuroplasticity are illustrated below.
This compound Signaling Pathway
This compound's primary action is the inhibition of the TREK-1 potassium channel. This leads to neuronal depolarization, increasing the neuron's excitability. This heightened activity is believed to trigger downstream signaling cascades that upregulate the expression of neurotrophic factors and synaptic proteins.
7,8-DHF and Semax Signaling Pathway
7,8-DHF acts as a direct agonist of the TrkB receptor, mimicking the action of BDNF. Semax, on the other hand, indirectly leads to TrkB activation by increasing the expression of BDNF. Activation of TrkB initiates downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which converge to activate CREB and promote the synthesis of proteins involved in synaptic plasticity and cell survival.
Experimental Methodologies
The following protocols provide an overview of the standard methods used to quantify the neuroplasticity markers discussed in this guide.
Experimental Workflow: Assessment of Neuroplasticity Markers
A typical workflow for investigating the impact of a compound on neuroplasticity markers in a preclinical model is outlined below.
Protocol 1: Western Blot Analysis for BDNF, PSD-95, and p-CREB
This protocol is a standard method for quantifying protein levels in brain tissue.
-
Tissue Homogenization :
-
Protein Quantification :
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BDNF, anti-PSD-95, anti-p-CREB, anti-Synaptophysin, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using software such as ImageJ. Normalize the protein of interest to the loading control.
-
Protocol 2: Immunohistochemistry for Neurogenesis (BrdU Staining)
This protocol is used to label and visualize newly proliferated cells in brain tissue.
-
BrdU Administration :
-
Administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the animals via intraperitoneal injection (typically 50-100 mg/kg) at desired time points before sacrifice[10].
-
-
Tissue Preparation :
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm slices using a cryostat or vibratome.
-
-
Immunostaining :
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Perform DNA denaturation by incubating the sections in 2N HCl at 37°C for 30-60 minutes[10][11][12].
-
Neutralize the acid with a borate (B1201080) buffer (pH 8.5)[10][11][12].
-
Block non-specific binding and permeabilize the tissue with a solution containing normal serum and Triton X-100 in PBS.
-
Incubate the sections with a primary antibody against BrdU overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody.
-
For chromogenic detection, use an avidin-biotin complex (ABC) kit followed by development with diaminobenzidine (DAB)[11]. For fluorescent detection, proceed directly to mounting after secondary antibody incubation and washes.
-
-
Imaging and Quantification :
-
Mount the stained sections onto slides.
-
Image the region of interest (e.g., the dentate gyrus of the hippocampus) using a light or fluorescence microscope.
-
Count the number of BrdU-positive cells using stereological methods for unbiased quantification.
-
Conclusion
This compound presents a novel mechanism for enhancing neuroplasticity through the antagonism of the TREK-1 channel. This contrasts with the direct TrkB agonism of 7,8-DHF and the neurotrophin-upregulating effects of Semax. The choice of compound for research or therapeutic development will depend on the specific application and desired pharmacological profile. The data and protocols presented in this guide offer a foundational resource for the objective comparison and further investigation of these promising neuroplasticity-modulating agents.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidedosages.com [peptidedosages.com]
- 3. Item - Post-injury 7,8-dihydroxyflavone treatment increased brain BDNF levels and promoted CREB activation. - figshare - Figshare [figshare.com]
- 4. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Brain Protein Expression Profile Confirms the Protective Effect of the ACTH(4-7)PGP Peptide (Semax) in a Rat Model of Cerebral Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensis.com [biosensis.com]
- 9. biosensis.com [biosensis.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats Using the Thymidine Analog BrdU [jove.com]
- 12. Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats using the Thymidine Analog BrdU - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PE 22-28 and its Parent Peptide Spadin in TREK-1 Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide PE 22-28 and its parent peptide, spadin (B612297). Both peptides are notable for their potent and specific inhibition of the TWIK-related potassium channel 1 (TREK-1), a promising target for novel antidepressant therapies. This document synthesizes preclinical data on their binding affinity, in vivo efficacy, stability, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Overview and Key Differences
Spadin, a naturally occurring 17-amino acid peptide, was identified as the first natural inhibitor of the TREK-1 channel. Its inhibition of TREK-1 leads to neuron depolarization, promoting neurogenesis and synaptogenesis, which are linked to antidepressant effects.[1][2] However, spadin's therapeutic potential is limited by its short in vivo duration of action, which disappears beyond 7 hours after administration.[3][4][5]
This compound, also known as Mini-Spadin, is a shortened, 7-amino acid synthetic analog of spadin.[3][4][5][6] It was developed to overcome the stability issues of its parent peptide.[3][4][5] Preclinical studies have demonstrated that this compound exhibits not only enhanced stability and a significantly longer duration of action but also a much higher affinity and specificity for the TREK-1 channel compared to spadin.[3][4][5][7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the performance of this compound and spadin based on available preclinical data.
Table 1: In Vitro TREK-1 Inhibition
| Peptide | IC₅₀ (nM) | Source(s) |
| Spadin | 40 - 60 nM | [3][4][5] |
| This compound | 0.12 nM | [3][4][5] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value denotes a higher binding affinity.
Table 2: In Vivo Efficacy and Stability
| Parameter | Spadin | This compound | Source(s) |
| Duration of Action | ~7 hours | Up to 23 hours | [3][4][5] |
| Forced Swim Test | Significant reduction in immobility time at 100 µg/kg | Significant reduction in immobility time at 3.0 µg/kg | [3][4] |
| Novelty Suppressed Feeding | No significant effect with sub-chronic treatment | Significantly reduced latency to eat after 4-day treatment | [3][4][5] |
| Neurogenesis | Induced after 4-day treatment | Induced after 4-day treatment | [3][4][5] |
| Synaptogenesis | Increased PSD-95 expression | Increased PSD-95 expression | [3][4][5] |
Signaling Pathway
Both spadin and this compound exert their effects by inhibiting the TREK-1 potassium channel. This inhibition leads to neuronal membrane depolarization, which in turn enhances neuronal excitability.[6][7] This initial event triggers a cascade of downstream signaling pathways, including the activation of cAMP response element-binding protein (CREB) and the upregulation of brain-derived neurotrophic factor (BDNF).[7][9] The activation of these pathways is crucial for promoting neurogenesis and synaptogenesis, the cellular mechanisms thought to underlie the therapeutic effects of many antidepressants.[7][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound and spadin.
Whole-Cell Patch-Clamp Assay for TREK-1 Inhibition
This protocol is adapted from standard electrophysiological techniques to measure the inhibitory effect of peptides on TREK-1 channel currents in a heterologous expression system.[1][2]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TREK-1 channels are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber and perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries and filled with the internal solution.
-
A gigaohm seal (>1 GΩ) is established between the patch pipette and a cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell membrane potential is clamped at a holding potential of -80 mV.
-
A voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) is applied to elicit TREK-1 currents.
-
Baseline TREK-1 currents are recorded.
-
The recording chamber is perfused with the external solution containing varying concentrations of spadin or this compound.
-
TREK-1 currents in the presence of the peptide are recorded.
-
The current amplitude at a specific voltage (e.g., +40 mV) is analyzed to determine the percentage of inhibition for each peptide concentration.
-
A concentration-response curve is constructed to calculate the IC₅₀ value.
-
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to assess antidepressant efficacy.[11][12][13]
-
Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water tank for a 6-minute session.
-
The session is video-recorded for later analysis.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Drug Administration: this compound (e.g., 3.0 µg/kg) or spadin (e.g., 100 µg/kg) is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes for acute studies, or daily for sub-chronic studies).
Novelty Suppressed Feeding (NSF) Test in Mice
The NSF test is used to assess anxiety-like behavior and is sensitive to chronic antidepressant treatment.[14][15][16]
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50x50 cm). A single food pellet is placed on a white filter paper in the center of the arena.
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
Each mouse is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded for a maximum of 10 minutes. Eating is defined as the mouse biting the pellet.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite effects.
-
-
Drug Administration: Peptides are administered sub-chronically (e.g., daily for 4 days) prior to the test day.
Conclusion
The development of this compound represents a significant advancement over its parent peptide, spadin. Its markedly improved affinity for the TREK-1 channel, coupled with enhanced in vivo stability and duration of action, positions it as a more promising candidate for the development of a novel class of rapid-acting antidepressants. The data presented in this guide underscore the potential of this compound and provide a foundation for further investigation into its therapeutic applications. Researchers are encouraged to utilize the detailed protocols to replicate and expand upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Novelty suppressed feeding test [bio-protocol.org]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. TREK-1 channel blockade mediates the antidepressant-like effects of hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
- 13. jove.com [jove.com]
- 14. samuelslab.com [samuelslab.com]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Novelty suppressed feeding test [bio-protocol.org]
Assessing the Long-Term Effects of PE 22-28 Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research peptide PE 22-28 with other neuroactive peptides, focusing on its performance based on available preclinical data. Due to the nature of this compound as a research compound, long-term administration data in humans is not available. The information presented herein is based on short-term preclinical studies.
Executive Summary
This compound is a synthetic heptapeptide (B1575542) analog of spadin (B612297), a naturally occurring peptide that acts as a potent and selective inhibitor of the TREK-1 potassium channel.[1] TREK-1 channels are implicated in the pathophysiology of depression and other neurological disorders, making them a promising target for novel therapeutics.[2] Preclinical studies suggest that this compound exhibits rapid-onset antidepressant-like effects, superior stability, and a longer duration of action compared to its parent compound, spadin.[3] This guide will delve into the available experimental data for this compound, compare it with other neuroactive peptides such as Selank and Semax, and provide detailed experimental protocols for key behavioral assays.
Data Presentation
The following tables summarize the quantitative data available for this compound and its comparators. It is important to note that direct comparative studies under the same conditions are limited.
Table 1: In Vitro and In Vivo Potency of this compound and Spadin
| Compound | Target | IC50 (in vitro) | Administration Route (in vivo) | Effective Dose (in vivo, mice) | Duration of Action (in vivo, mice) | Reference |
| This compound | TREK-1 Channel | 0.12 nM | Intraperitoneal (i.p.) | 3.0 - 4.0 µg/kg | Up to 23 hours | [3] |
| Spadin | TREK-1 Channel | 40 - 60 nM | Intraperitoneal (i.p.) | 100 µg/kg | Up to 7 hours | [3] |
Table 2: Preclinical Efficacy of this compound in Behavioral Models of Depression (Mice)
| Behavioral Test | Treatment Group | Outcome | % Change vs. Control | Reference |
| Forced Swim Test (FST) | This compound (3.0 µg/kg, i.p., acute) | Reduction in immobility time | Significant reduction (p < 0.0001) | [3] |
| Novelty Suppressed Feeding Test (NSFT) | This compound (3.0 µg/kg/day, i.p., 4 days) | Reduction in latency to eat | Significant reduction (p < 0.05) | [3] |
Table 3: Comparison of this compound with Alternative Neuroactive Peptides
| Feature | This compound | Selank | Semax |
| Primary Mechanism | TREK-1 Inhibition[3] | Modulates GABAergic system, serotonin, and dopamine[4] | Acts on melanocortin receptors, increases BDNF[5][6] |
| Primary Investigated Effects | Antidepressant, anxiolytic, neuroprotective[7] | Anxiolytic, nootropic, immunomodulatory[4][8] | Nootropic, neuroprotective, neurorestorative[5][9] |
| Long-Term Effects Data | Not available (preclinical studies are short-term) | Anecdotal reports of no tolerance with long-term use in Russia[10] | Associated with sustained nootropic effects and neurological recovery with consistent use[9] |
| Reported Side Effects (Preclinical/Clinical) | Not well-documented; preclinical studies suggest good tolerability in the short term[7] | Mild nasal irritation, occasional headaches or dizziness[8] | Nasal irritation, headaches, insomnia, increased anxiety (generally mild and transient)[11] |
| Regulatory Status | Research compound, not for human use[7] | Approved for clinical use in Russia and Ukraine[12] | Approved for clinical use in Russia and Ukraine[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant efficacy in rodents.[13]
Objective: To measure the effect of a compound on the duration of immobility when a mouse is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[14]
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C, filled to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[13][15]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection at the specified dose (e.g., 3.0 µg/kg) 30 minutes prior to the test for acute studies.[3] For sub-chronic studies, administer daily for a set period (e.g., 4 days).
-
Test: Gently place each mouse individually into the cylinder of water. The total test duration is 6 minutes.[13]
-
Scoring: The duration of immobility is typically scored during the last 4 minutes of the test.[13] A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.[16]
-
Post-Test: After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp to prevent hypothermia before returning it to its home cage.[15]
Novelty Suppressed Feeding Test (NSFT)
The Novelty Suppressed Feeding Test is an anxiety model that is also sensitive to chronic antidepressant treatment.[17]
Objective: To measure the latency of a food-deprived mouse to approach and eat a familiar food pellet in a novel and potentially anxiogenic environment. Anxiolytic and antidepressant compounds typically reduce this latency.[18]
Apparatus:
-
A novel testing arena (e.g., an open-field box, approximately 50 x 50 x 30 cm).[19]
-
A single, familiar food pellet.
-
A stopwatch.
Procedure:
-
Food Deprivation: Food deprive the mice for 24 hours prior to the test, with water available ad libitum.[18]
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the test.
-
Administration: For sub-chronic studies, administer this compound (e.g., 3.0 µg/kg/day, i.p.) or vehicle for 4 consecutive days. The test is conducted on the 5th day.[3]
-
Test Setup: Place a single food pellet on a small piece of white paper in the center of the novel arena.[18]
-
Test: Gently place the mouse in a corner of the arena and start the stopwatch.
-
Scoring: Measure the latency (in seconds) for the mouse to take its first bite of the food pellet. The test is typically run for a maximum of 10 minutes (600 seconds).[19] If the mouse does not eat within this period, a latency of 600 seconds is recorded.
-
Post-Test: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure its food consumption for a short period (e.g., 5 minutes) to ensure that the treatment did not affect appetite.[20]
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits the TREK-1 channel, leading to neuronal depolarization and antidepressant effects.
Experimental Workflow for Preclinical Assessment
Caption: Workflow for assessing the antidepressant-like effects of this compound in preclinical models.
Conclusion
This compound presents a promising avenue for the development of novel, rapid-acting antidepressants due to its potent and selective inhibition of the TREK-1 channel. Preclinical data, although limited to short-term studies, demonstrate its superiority over its parent compound, spadin, in terms of potency and duration of action. However, the critical gap in knowledge regarding the long-term effects and safety profile of this compound administration necessitates further comprehensive toxicological and chronic administration studies.
Compared to other neuroactive peptides like Selank and Semax, which have a history of clinical use in some countries, this compound remains a compound for research purposes only. While Selank and Semax have some data and anecdotal evidence suggesting their safety in long-term use, no such information is available for this compound. Future research should focus on head-to-head comparative studies and long-term in vivo experiments to fully elucidate the therapeutic potential and safety of this compound. Researchers and drug development professionals are encouraged to use the provided protocols as a foundation for further investigation into this promising peptide.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. Fighting against depression with TREK-1 blockers: Past and future. A focus on spadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicalantiaging.com [medicalantiaging.com]
- 5. swolverine.com [swolverine.com]
- 6. innerbody.com [innerbody.com]
- 7. swolverine.com [swolverine.com]
- 8. revitalyzemd.com [revitalyzemd.com]
- 9. thepeptidereport.com [thepeptidereport.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. What are the side effects of Semax? [synapse.patsnap.com]
- 12. Selank - Wikipedia [en.wikipedia.org]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. samuelslab.com [samuelslab.com]
- 19. Novelty suppressed feeding test [bio-protocol.org]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
Independent Verification of PE-22-28's Antidepressant-Like Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel peptide PE-22-28's antidepressant-like activity with its parent compound, spadin, and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The information presented is collated from independent preclinical studies and is intended to offer a clear, data-driven overview for researchers in the field of antidepressant drug development.
Executive Summary
PE-22-28, a shortened analog of the naturally occurring peptide spadin, demonstrates potent antidepressant-like effects in preclinical models. Its primary mechanism of action is the inhibition of the TREK-1 potassium channel, a novel target for antidepressant therapies. This action is believed to lead to downstream effects, including the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway, a key regulator of neurogenesis and synaptic plasticity. Notably, preclinical data suggests that PE-22-28 exhibits a more rapid onset of action compared to traditional antidepressants like fluoxetine.
Comparative Efficacy: Preclinical Data
The antidepressant-like effects of PE-22-28, spadin, and fluoxetine have been evaluated in rodent models using standardized behavioral tests, primarily the Forced Swim Test (FST) and the Novelty-Suppressed Feeding Test (NSFT). The following tables summarize the quantitative data from these studies.
Table 1: Forced Swim Test (FST) - Immobility Time
The FST assesses behavioral despair in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Dosage | Administration | Immobility Time (seconds) | Control (Saline) Immobility Time (seconds) | Species | Reference |
| PE-22-28 | 3.0-4.0 µg/kg | Acute, i.p. | 91.80 ± 6.1 | 161.7 ± 6.49 | Mouse | [1] |
| Spadin | 100 µg/kg | 4-day, sub-chronic | Significant reduction vs. control | 226.1 ± 34.97 (in NSFT) | Mouse | [1] |
| Fluoxetine | 10 mg/kg | Acute, i.p. | ~120 | ~180 | Mouse | [2] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from separate publications.
Table 2: Novelty-Suppressed Feeding Test (NSFT) - Latency to Eat
The NSFT measures anxiety and depression-like behavior. A reduction in the latency to initiate eating in a novel environment suggests anxiolytic and antidepressant effects.
| Compound | Dosage | Administration | Latency to Eat (seconds) | Control Latency to Eat (seconds) | Species | Reference |
| PE-22-28 | 3 µg/kg | 4-day, sub-chronic | 153.2 ± 5.41 | 226.1 ± 34.97 | Mouse | [1] |
| Spadin | 100 µg/kg | 4-day, sub-chronic | 129.2 ± 15.28 | 226.1 ± 34.97 | Mouse | [1] |
| Fluoxetine | 18 mg/kg/day | 25-day, chronic | Significantly reduced vs. saline | ~400 | Mouse | [3] |
Mechanism of Action: Signaling Pathways
The antidepressant effects of PE-22-28 and fluoxetine, while both impacting mood, are initiated through distinct primary mechanisms that converge on the BDNF/TrkB signaling pathway.
PE-22-28: TREK-1 Channel Inhibition
PE-22-28 acts as a potent inhibitor of the TREK-1 potassium channel.[1][4] Inhibition of this channel leads to neuronal depolarization, which is thought to initiate a cascade of events culminating in antidepressant effects.[5] This includes the enhancement of neurogenesis and synaptogenesis.[1]
PE-22-28 Signaling Pathway
Fluoxetine: Serotonin Reuptake Inhibition
Fluoxetine, a classic SSRI, primarily functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability. While this is the initial action, the long-term therapeutic effects are believed to be mediated by downstream adaptations, including the upregulation of the BDNF/TrkB signaling pathway.
Fluoxetine Signaling Pathway
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and independent verification.
Forced Swim Test (FST) in Mice
Objective: To assess behavioral despair, a core symptom of depression in animal models.
Apparatus:
-
A transparent cylindrical container (20 cm diameter, 40 cm height).
-
Water maintained at 23-25°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom.
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Forced Swim Test Workflow
Novelty-Suppressed Feeding Test (NSFT) in Mice
Objective: To measure anxiety- and depression-like behavior by assessing the conflict between the drive to eat and the fear of a novel, brightly lit environment.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 30 cm).
-
A single food pellet placed on a white filter paper in the center of the arena.
-
Bright, anxiogenic lighting.
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
Each mouse is placed in a corner of the brightly lit, novel arena.
-
The latency to take the first bite of the food pellet is recorded, with a maximum test duration of 10 minutes.
-
Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite.
-
A shorter latency to eat in the novel environment is indicative of reduced anxiety and depression-like behavior.
Novelty-Suppressed Feeding Test Workflow
Conclusion
The available preclinical evidence suggests that PE-22-28 holds promise as a novel antidepressant candidate with a distinct and rapid mechanism of action compared to traditional SSRIs. Its potent inhibition of the TREK-1 channel and subsequent positive modulation of neuroplasticity pathways warrant further investigation. This guide provides a foundational comparison based on existing independent research to aid in the continued exploration and verification of PE-22-28's therapeutic potential. Researchers are encouraged to conduct direct, head-to-head comparative studies to further elucidate the relative efficacy and onset of action of these compounds.
References
- 1. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. samuelslab.com [samuelslab.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
How does PE 22-28's performance compare to other neurotrophic factors?
For Immediate Release
[City, State] – [Date] – In the landscape of neurotrophic research, the quest for potent and specific agents that can promote neuronal survival and regeneration is paramount. This guide provides a comparative analysis of the novel synthetic peptide PE 22-28 against established neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Executive Summary
This compound, a shortened analog of the endogenous peptide spadin, has emerged as a highly potent modulator of the TREK-1 potassium channel, a key target in neurogenesis and mood regulation.[1][2] Preclinical studies suggest that this compound exhibits significant potential in promoting neurogenesis and synaptogenesis.[1][3] While direct comparative studies with classical neurotrophic factors are limited, this guide consolidates the existing quantitative data to provide a preliminary assessment of this compound's performance. It is important to note that the following comparisons are based on data from separate studies, which may employ different experimental conditions.
Mechanism of Action: A Dual Approach
This compound is understood to exert its neurotrophic effects through two primary mechanisms:
-
TREK-1 Channel Inhibition: this compound is a potent antagonist of the TREK-1 (TWIK-related K+ channel 1) potassium channel.[1] Inhibition of TREK-1 leads to neuronal depolarization, which can enhance neuronal excitability and promote signaling pathways associated with neuroplasticity.[4][5]
-
BDNF Mimetic Activity: Some evidence suggests that this compound also functions as a BDNF mimetic by activating the TrkB receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, synaptic plasticity, and neurite outgrowth.[6]
In contrast, traditional neurotrophic factors like BDNF, GDNF, and NGF directly bind to their respective tyrosine kinase (Trk) or other receptors to initiate signaling cascades that support neuronal function.[7][8]
Caption: Signaling pathways of this compound and classical neurotrophic factors.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and other neurotrophic factors. It is critical to note that these data are collated from different studies and are not the result of head-to-head comparisons. Experimental conditions, such as cell types, concentrations, and assay durations, may vary significantly.
Table 1: Receptor Binding and Channel Inhibition
| Compound | Target | Metric | Value | Reference |
| This compound | TREK-1 Channel | IC₅₀ | 0.12 nM | [2][7] |
| Spadin | TREK-1 Channel | IC₅₀ | 40-60 nM | [2][7] |
Table 2: In Vivo Neurogenesis
| Compound | Model | Treatment | Outcome | Fold Change vs. Control | Reference |
| This compound | Mice | 4-day treatment | BrdU+ cells in hippocampus | ~2-fold increase | [3][9] |
| Spadin | Mice | 4-day treatment | BrdU+ cells in hippocampus | Significant increase | [10] |
Table 3: In Vitro Synaptogenesis
| Compound | Model | Treatment | Outcome | Fold Change vs. Control | Reference |
| This compound | Mouse cortical neurons | Not specified | PSD-95 expression | ~2-fold increase | [2][3] |
Table 4: Neuronal Survival and Neurite Outgrowth (Various Neurotrophic Factors)
| Compound | Cell Type | Concentration | Effect | Reference |
| BDNF | Human Neural Progenitor Cells | 20 ng/mL | Significant increase in cell number | [11] |
| BDNF | Spiral Ganglion Neurons | Not specified | 162% increase in neuronal survival | [12] |
| GDNF | Dopaminergic Neurons | 0.1 - 1 µM | 1.4 to 1.5-fold increase in TH+ cells | [4] |
| GDNF | Rat Nodose Ganglion Neurons | 50 ng/mL | 6.9-fold increase in TH+ neuron number | [13] |
| NGF | PC12 Cells | 50 ng/mL | Optimal for neurite outgrowth | [14] |
| NGF | Chick Embryo DRG | 10-20 ng/mL | Significant increase in neurite area | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the cited studies.
Neurogenesis Assay (BrdU Incorporation)
-
Objective: To quantify the proliferation of new cells in the brain.
-
Method:
-
Mice are administered this compound or a control substance for a specified period (e.g., 4 days).[2][3]
-
Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is injected into the animals. BrdU is incorporated into the DNA of dividing cells.[15]
-
After a set time, the animals are euthanized, and their brains are sectioned.
-
Immunohistochemistry is performed on the brain sections using an anti-BrdU antibody to label the newly divided cells.
-
The number of BrdU-positive cells in a specific brain region, such as the dentate gyrus of the hippocampus, is quantified using microscopy.[16]
-
Synaptogenesis Assay (PSD-95 Western Blot)
-
Objective: To measure the formation of new synapses by quantifying the expression of a key postsynaptic protein, PSD-95.
-
Method:
-
Primary cortical neurons are cultured and treated with this compound or a control.[2]
-
After the treatment period, the cells are lysed to extract total protein.
-
The protein concentration of each sample is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose).
-
The membrane is incubated with a primary antibody specific for PSD-95, followed by a secondary antibody conjugated to an enzyme that allows for detection.[17][18]
-
The intensity of the band corresponding to PSD-95 is quantified to determine its relative expression level.
-
Caption: A generalized workflow for assessing neurotrophic factor performance.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising neurotrophic agent with a distinct mechanism of action involving potent TREK-1 inhibition and potential BDNF mimetic activity. Its ability to rapidly induce neurogenesis and synaptogenesis in animal models is particularly noteworthy.[1][3][9]
However, a significant gap in the current understanding is the lack of direct, head-to-head comparative studies of this compound against established neurotrophic factors like BDNF, GDNF, and NGF. Such studies are essential to objectively benchmark its performance in promoting neuronal survival, neurite outgrowth, and other key neurotrophic functions.
Disclaimer: this compound is a research peptide and is not approved for human use by the FDA. The information provided in this guide is for informational and research purposes only.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Glial Cell Line–Derived Neurotrophic Factor Receptor Rearranged During Transfection Agonist Supports Dopamine Neurons In Vitro and Enhances Dopamine Release In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. Quantitation of neurite growth parameters in explant cultures using a new image processing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 13. Brain-Derived Neurotrophic Factor and Glial Cell Line-Derived Neurotrophic Factor Are Required Simultaneously for Survival of Dopaminergic Primary Sensory Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. biocompare.com [biocompare.com]
Replicating Published Findings on PE 22-28 and Neurogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PE 22-28 with alternative compounds in the context of promoting neurogenesis, supported by experimental data from published findings. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Comparative Analysis of Pro-Neurogenic Compounds
The following table summarizes the quantitative data on the efficacy of this compound and its parent compound, spadin, in promoting neurogenesis. While direct quantitative comparisons with other alternatives like Semax and Dihexa are limited in the currently available literature, their established mechanisms and qualitative effects are also presented for a comprehensive overview.
| Compound | Target/Mechanism of Action | Experimental Model | Key Quantitative Findings on Neurogenesis |
| This compound | TREK-1 Channel Antagonist [1][2][3] | Mouse | A 4-day treatment significantly increased the number of BrdU-positive cells in the hippocampus to 1736 ± 126, compared to 899 ± 109 in the saline-treated control group. |
| IC50 for TREK-1 inhibition: 0.12 nM [2][4][5] | In vitro (hTREK-1/HEK cells) | More than 300-fold higher potency in blocking TREK-1 channels compared to spadin. | |
| Spadin | TREK-1 Channel Antagonist [1][5] | In vitro (hTREK-1/HEK cells) | IC50 for TREK-1 inhibition: 40-60 nM [2][4][5]. |
| Mouse | A 4-day treatment led to a four-fold increase in phosphorylated CREB (pCREB) levels compared to saline-treated controls[6]. | ||
| Semax | Increases Brain-Derived Neurotrophic Factor (BDNF) [7] | Rat | Intranasal administration for 6 days decreased the volume of cortical infarction and improved cognitive function after induced ischemia[7]. |
| Dihexa | Hepatocyte Growth Factor (HGF)/c-Met Agonist | Preclinical models | Described as being up to one million times more potent than BDNF in promoting synaptic connectivity[7]. |
Experimental Protocols
In Vivo Neurogenesis Assessment via BrdU Labeling and Immunohistochemistry
This protocol is adapted from established methods for labeling and identifying proliferating cells in the adult mouse brain.
1. BrdU Administration:
-
Prepare a 20 mg/mL stock solution of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) in sterile 0.9% NaCl.
-
Administer BrdU to mice via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight. For pulse-chase experiments to assess cell survival and differentiation, injections can be repeated every 2 hours for up to 5 injections on a single day.
2. Tissue Preparation:
-
At the desired time point after BrdU administration (e.g., 24 hours for proliferation, several weeks for survival), anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Section the brain into 40 µm coronal sections using a cryostat.
3. Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
Denature the DNA by incubating the sections in 2 N HCl for 30 minutes at 37°C.
-
Neutralize the acid by washing the sections in 0.1 M borate (B1201080) buffer (pH 8.5).
-
Wash the sections in PBS with 0.5% Triton X-100 (PBS-T).
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
Wash the sections in PBS-T.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 2 hours at room temperature.
-
Counterstain with a nuclear marker like DAPI.
-
Mount the sections on slides and coverslip with mounting medium.
4. Quantification:
-
Capture images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Count the number of BrdU-positive cells in a systematic and unbiased manner throughout the entire hippocampus.
In Vitro Synaptogenesis Assessment via PSD-95 Immunofluorescence
This protocol outlines the procedure for staining cultured neurons to visualize the postsynaptic density protein 95 (PSD-95), a marker for excitatory synapses.
1. Cell Culture and Treatment:
-
Culture primary cortical or hippocampal neurons on coverslips pre-coated with poly-L-lysine.
-
Treat the neurons with this compound or other compounds of interest at the desired concentration and for the specified duration.
2. Fixation and Permeabilization:
-
Fix the neurons with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against PSD-95 (e.g., mouse anti-PSD-95) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature.
-
Counterstain with a dendritic marker like MAP2 (e.g., chicken anti-MAP2) and a corresponding secondary antibody (e.g., goat anti-chicken Alexa Fluor 488) to visualize dendrites.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
4. Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and density of PSD-95 puncta along the dendrites to assess synaptogenesis.
Visualizations
Signaling Pathway of this compound in Neurogenesis
Caption: this compound inhibits the TREK-1 channel, leading to increased neurogenesis.
Experimental Workflow for Assessing Neurogenesis
Caption: Workflow for in vivo assessment of neurogenesis using BrdU labeling.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PE-22-28 Peptide: Emerging Horizons in Mammalian Ion Channel and Neurogenesis Research - edhat [edhat.com]
- 4. researchgate.net [researchgate.net]
- 5. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corepeptides.com [corepeptides.com]
- 7. jaycampbell.com [jaycampbell.com]
A Comparative Analysis of PE 22-28 and SS-31: Neuroprotection vs. Mitochondrial Restoration
In the landscape of peptide therapeutics, PE 22-28 and SS-31 (also known as Elamipretide) are two molecules of significant interest to researchers in neurodegenerative diseases and age-related pathologies. While both peptides offer protective effects at a cellular level, they operate through distinct mechanisms of action, targeting different cellular components and signaling pathways. This guide provides a comparative analysis of this compound and SS-31, presenting their mechanisms, experimental data, and relevant protocols to aid researchers, scientists, and drug development professionals in their understanding and potential applications.
At a Glance: Key Differences
| Feature | This compound | SS-31 (Elamipretide) |
| Primary Target | TREK-1 Potassium Channel | Cardiolipin (B10847521) in the Inner Mitochondrial Membrane |
| Core Mechanism | Inhibition of TREK-1, leading to increased neuronal excitability and neurogenesis. | Stabilization of the inner mitochondrial membrane, enhancing ATP production and reducing oxidative stress. |
| Primary Therapeutic Focus | Neuroprotection, mood regulation, cognitive enhancement. | Mitochondrial dysfunction, ischemia-reperfusion injury, age-related diseases. |
| Known IC50/EC50 | IC50 of ~0.12 nM for TREK-1 inhibition.[1] | EC50 of ~0.8 µM for inhibition of cytochrome c peroxidase activity.[2] |
| Development Stage | Preclinical research. | Has undergone Phase 3 clinical trials for certain conditions.[3] |
This compound: A Modulator of Neuronal Excitability and Plasticity
This compound is a synthetic peptide derived from spadin, a naturally occurring peptide. Its primary mechanism of action is the potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[4][5] By blocking TREK-1, this compound reduces potassium efflux from neurons, leading to membrane depolarization and increased neuronal excitability. This action is believed to be the upstream event for its observed antidepressant and neuroprotective effects.[6][7]
Downstream of TREK-1 inhibition, this compound has been shown to enhance serotonergic neurotransmission and upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[7] The increase in BDNF promotes neurogenesis (the formation of new neurons) and synaptogenesis (the formation of new synapses), key processes in learning, memory, and recovery from neuronal injury.[5][8][9][10]
Preclinical Efficacy of this compound
| Parameter | Experimental Model | Key Findings | Reference |
| TREK-1 Inhibition | In vitro (hTREK-1/HEK cells) | IC50 of 0.12 nM. | [1][5] |
| Antidepressant-like Effect | Mouse Forced Swim Test | Significant reduction in immobility time after treatment. | [5] |
| Neurogenesis | Mouse model | Doubled the number of BrdU-positive cells in the hippocampus after a 4-day treatment. | [8][10] |
| Synaptogenesis | Mouse cortical neurons | Increased expression of the synaptic protein PSD-95. | [5][11] |
| Duration of Action | In vivo (mice) | Antidepressant effects lasted up to 23 hours, compared to 7 hours for spadin. | [5][11] |
Experimental Protocols for this compound Evaluation
TREK-1 Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol is used to measure the inhibitory effect of this compound on TREK-1 channel currents.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TREK-1 channel are cultured on glass coverslips.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is sealed onto a single cell.
-
Current Elicitation: A voltage ramp protocol (e.g., from -100 mV to +60 mV) is applied to the cell to elicit TREK-1 currents.
-
Compound Application: Baseline TREK-1 currents are recorded. The cells are then perfused with a solution containing varying concentrations of this compound.
-
Data Analysis: The current amplitude at a specific voltage is measured before and after the application of this compound to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.
Forced Swim Test (FST)
The FST is a common behavioral test to assess antidepressant-like activity in rodents.
-
Apparatus: A cylindrical tank (e.g., 30 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Mice are individually placed in the water tank for a 6-minute session. The session is typically recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time in the this compound-treated group compared to a control group is indicative of an antidepressant-like effect.[4][6][12][13]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
SS-31 (Elamipretide): A Guardian of Mitochondrial Integrity
SS-31, also known as Elamipretide, is a tetrapeptide that selectively targets the inner mitochondrial membrane. Its mechanism of action is centered on its interaction with cardiolipin, a unique phospholipid crucial for the structure and function of the inner mitochondrial membrane.[2][14][15][16]
In conditions of oxidative stress, cardiolipin is susceptible to peroxidation, which disrupts the organization of the electron transport chain, impairs ATP synthesis, and increases the production of reactive oxygen species (ROS). SS-31 binds to cardiolipin, protecting it from peroxidation and helping to maintain the integrity of the mitochondrial cristae.[2][17] This stabilization of the mitochondrial membrane enhances the efficiency of the electron transport chain, leading to improved ATP production and a reduction in ROS.[17][18][19]
Preclinical and Clinical Data for SS-31
| Parameter | Experimental Model | Key Findings | Reference |
| Cytochrome c Peroxidase Inhibition | In vitro assay | EC50 of 0.8 ± 0.06 µM. | [2] |
| Mitochondrial ATP Production | Aged mice | Reversed age-related decline in maximum ATP production (ATPmax). | [17] |
| Oxidative Phosphorylation Coupling | Aged mice | Reversed age-related decline in the P/O ratio. | [17] |
| Exercise Tolerance | Phase 1/2 Clinical Trial (Primary Mitochondrial Myopathy) | Highest dose group walked a mean of 64.5 meters farther in the 6-minute walk test compared to 20.4 meters in the placebo group (p=0.053). | [20] |
| Clinical Efficacy | Phase 3 Clinical Trial (Primary Mitochondrial Myopathy) | Did not meet its primary endpoints for changes in the 6-minute walk test and total fatigue score. | [3] |
| Safety | Human clinical trials | Generally well-tolerated, with the most common adverse event being mild-to-moderate injection site reactions. | [3][20] |
Experimental Protocols for SS-31 Evaluation
Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol measures the effect of SS-31 on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.
-
Mitochondria Isolation: Mitochondria are isolated from tissue samples (e.g., muscle, liver) through differential centrifugation.
-
Respirometry: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is used to measure oxygen concentration in a sealed chamber.
-
Substrate and Inhibitor Titration: A substrate-uncoupler-inhibitor titration (SUIT) protocol is employed. Various substrates for different complexes of the electron transport chain (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) are added sequentially to assess the function of specific parts of the respiratory chain.
-
SS-31 Treatment: The assay is performed in the presence and absence of SS-31 to determine its effect on different respiratory states (e.g., basal respiration, ADP-stimulated respiration, maximal respiration).
-
Data Analysis: The OCR is calculated from the rate of change of oxygen concentration and normalized to the amount of mitochondrial protein.
Cardiolipin Binding Assay
This assay can be performed using a polarity-sensitive fluorescent analog of SS-31 to demonstrate its binding to cardiolipin.
-
Reagents: A fluorescently labeled SS-31 analog and liposomes containing cardiolipin are prepared.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum of the labeled SS-31 is measured in the absence and presence of cardiolipin-containing liposomes.
-
Data Analysis: A shift in the fluorescence emission spectrum or an increase in fluorescence intensity upon the addition of cardiolipin indicates binding. The binding affinity (Kd) can be determined by titrating the liposomes and measuring the change in fluorescence.[15][16]
Signaling Pathway of SS-31
Caption: SS-31 signaling pathway.
Comparative Summary and Future Directions
This compound and SS-31 represent two distinct yet complementary approaches to cellular protection. This compound acts on the neuronal membrane to modulate ion channel activity, influencing neuronal signaling and promoting plasticity. In contrast, SS-31 targets the powerhouse of the cell, the mitochondria, to restore energy production and mitigate oxidative stress.
While no direct comparative studies have been published, a hypothetical experimental workflow to compare their neuroprotective effects could involve:
Caption: Comparative experimental workflow.
For researchers, the choice between this compound and SS-31, or their potential synergistic use, will depend on the specific pathology and cellular dysfunction being investigated. This compound may be more suited for conditions characterized by neuronal hyperexcitability or deficits in neurotrophic support, while SS-31 is a prime candidate for diseases with a clear mitochondrial etiology. Future research, including head-to-head comparative studies, will be crucial to fully elucidate the therapeutic potential of these promising peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mitochondrial-Targeted Compound SS-31 Re-Energizes Ischemic Mitochondria by Interacting with Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PE-22-28 Peptide | Memory & Brain Support [paragonsportsmedicine.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. edhat.com [edhat.com]
- 10. ally4health.com [ally4health.com]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. lasa.co.uk [lasa.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial protein interaction landscape of SS-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mitochondrial-Targeting Antioxidant SS-31 Suppresses Airway Inflammation and Oxidative Stress Induced by Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PE 22-28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the synthetic peptide PE 22-28, a derivative of spadin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific, detailed disposal protocols for this compound are not extensively documented, a framework of best practices can be established by adhering to general laboratory safety guidelines for peptide-based compounds and consulting Safety Data Sheets (SDS).
Personal Protective Equipment and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of nitrile gloves, safety glasses, and a lab coat to prevent dermal and ocular exposure. All handling of the lyophilized powder and reconstituted solutions should be conducted in a well-ventilated area or under a fume hood to minimize the risk of inhalation.
Disposal Procedures for this compound Waste
The disposal of this compound and its associated waste must be approached with the understanding that it is a biologically active research chemical.[1][2] The following step-by-step procedures provide a general guideline for its safe disposal.
Solid Waste:
-
Unused or Expired Lyophilized Powder: Unopened or partially used vials of lyophilized this compound should be considered chemical waste. These should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, microfuge tubes, and weighing paper, are to be treated as contaminated waste. These items should be collected in a designated hazardous waste bag or container for incineration or other approved disposal methods.
Liquid Waste:
-
Reconstituted Solutions: Aqueous solutions of this compound should not be disposed of down the drain. They must be collected in a clearly labeled, leak-proof hazardous waste container. The container should specify the contents, including the name of the peptide and any solvents used.
-
Decontamination of Glassware: Glassware that has been in contact with this compound solutions should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol (B145695) or a mild bleach solution), followed by a thorough wash with laboratory-grade detergent and water. The initial rinsate should be collected as hazardous liquid waste.
Sharps Waste:
-
Needles and Syringes: Any needles or syringes used for the reconstitution or administration of this compound in preclinical studies must be disposed of immediately in a designated sharps container.[3] This prevents accidental needlestick injuries and ensures the safe containment of potentially bioactive material.
Disposal Workflow
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow to ensure all safety and regulatory aspects are considered.
Key Experimental Considerations
While specific experimental protocols for the disposal of this compound are not publicly available, the principles of chemical inactivation could be applied. For instance, a study could be designed to assess the degradation of this compound under various conditions (e.g., treatment with strong acids, bases, or oxidizing agents) to determine an effective chemical inactivation method prior to disposal. Such an experiment would involve:
-
Preparation of this compound solutions at a known concentration.
-
Treatment with different chemical agents for varying durations.
-
Quenching of the reaction.
-
Analysis of the treated solutions using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact peptide.
The results of such an experiment would provide valuable data for establishing a validated in-lab inactivation and disposal protocol.
Quantitative Data Summary
For laboratories handling this compound, maintaining a clear inventory and waste log is crucial. The following table provides a template for tracking waste generation.
| Waste Type | Container ID | Date Generated | Quantity (mg or mL) | Researcher Name |
| Solid (Vials) | SW-2025-001 | 2025-12-15 | 10 mg | Dr. A. Smith |
| Liquid (Solution) | LW-2025-001 | 2025-12-15 | 50 mL | Dr. A. Smith |
| Sharps | SH-2025-001 | 2025-12-15 | 5 units | Dr. A. Smith |
| Contaminated PPE | CW-2025-001 | 2025-12-15 | 1 bag | Dr. A. Smith |
In the absence of explicit guidelines from regulatory bodies for this compound, a conservative approach that treats the compound as a potentially hazardous chemical is recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
References
Safeguarding Research: A Comprehensive Guide to Handling PE 22-28
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of PE 22-28, a heptapeptide (B1575542) investigated for its potential as an antidepressant. Adherence to these protocols is critical for ensuring the safety of researchers and maintaining the integrity of experimental workflows. This guide is intended for drug development professionals, researchers, and scientists.
Essential Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active peptide intended for research purposes only, stringent safety measures must be observed to prevent accidental exposure. While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical.
A foundational aspect of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles from the lyophilized powder and splashes from solutions. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles during initial reconstitution of the lyophilized powder or when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[1] Work should be conducted in a well-ventilated area or under a fume hood.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial to minimize risk and ensure experimental reproducibility. The following workflow outlines the key stages of its use in a laboratory setting.
Detailed Methodologies and Protocols
The following protocols provide step-by-step guidance for the key procedures involving this compound.
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Don all required PPE as outlined in the table above. Prepare a sanitized and sterile workspace, such as a laminar flow hood.
-
Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This minimizes condensation and moisture absorption.
-
Solvent Selection : Consult the manufacturer's data sheet for the recommended solvent. High-purity sterile water or a dilute sterile acetic acid solution (0.1%) are commonly used for peptide reconstitution.
-
Reconstitution : Using a sterile pipette, slowly add the appropriate volume of the selected solvent to the vial. Gently swirl or roll the vial to dissolve the peptide. Do not shake, as this can cause the peptide to denature.
-
Aliquoting : Once fully dissolved, it is recommended to divide the reconstituted solution into single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage : Clearly label each aliquot with the peptide name, concentration, and the date of preparation. Store reconstituted aliquots at 2°C to 8°C for short-term use or at -20°C or colder for long-term storage.
Protocol 2: Disposal of this compound Waste
Proper disposal of this compound and any contaminated materials is imperative for environmental safety and regulatory compliance. All waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste : All solid materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not dispose of peptide solutions down the drain.
-
Decontamination : Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with this compound using an appropriate cleaning agent.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste containers.[2]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific investigations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
